molecular formula C8H5BrN2O2 B1527766 5-Bromo-1H-indazole-7-carboxylic acid CAS No. 953409-99-9

5-Bromo-1H-indazole-7-carboxylic acid

Cat. No.: B1527766
CAS No.: 953409-99-9
M. Wt: 241.04 g/mol
InChI Key: HBCUQNYHXNSYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-indazole-7-carboxylic acid ( 953409-99-9) is a high-value brominated indazole derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . Its structure incorporates a carboxylic acid functional group and a bromine substituent on the indazole ring system, making it a critical intermediate for constructing more complex molecules through cross-coupling reactions and functional group transformations . It is widely employed in the research and development of active pharmaceutical ingredients (APIs) and other fine chemicals . The product is supplied with a purity of ≥97% . Please refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not classified as a drug or consumer product. It is not intended for human or veterinary diagnostic or therapeutic uses. Handling and Storage: The compound should be stored sealed in a dry, room-temperature environment . Safety Information: Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . Precautionary Statements: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray; P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

5-bromo-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCUQNYHXNSYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696179
Record name 5-Bromo-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953409-99-9
Record name 5-Bromo-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-1H-indazole-7-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1H-indazole-7-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's physicochemical and spectroscopic properties, outlines plausible synthetic routes and key chemical reactions, and explores its applications as a scaffold in the design of novel therapeutic agents. Safety, handling, and storage protocols are also provided to ensure safe laboratory practice. This guide is intended for scientists and technical professionals engaged in pharmaceutical research, offering expert insights and actionable protocols grounded in authoritative references.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a bicyclic heteroaromatic system that is considered a "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, where a nitrogen atom replaces the C3-carbon, indazole derivatives exhibit a wide spectrum of biological activities.[1][2] This structural similarity allows indazole-based compounds to mimic interactions of endogenous indole-containing molecules like tryptophan, while offering distinct electronic properties and metabolic profiles.[1]

Many indazole derivatives have been successfully developed into therapeutic agents, demonstrating activities such as anti-inflammatory, anti-cancer, and anti-emetic effects.[1][3] The functionalization of the indazole core is crucial for modulating its pharmacological properties. Introducing a carboxylic acid group, as seen in this compound, provides a versatile handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of modern drug synthesis.[1][4] The additional presence of a bromine atom offers a site for cross-coupling reactions, further expanding the synthetic possibilities.

Physicochemical and Structural Properties

This compound is a solid organic compound whose structural features make it a valuable intermediate in organic synthesis.

Structural Details

Below is the chemical structure of this compound.

cluster_0 This compound mol mol

Caption: Chemical structure of this compound.

Core Properties

The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 953409-99-9[5][6]
Molecular Formula C₈H₅BrN₂O₂[6][7]
Molecular Weight 241.04 g/mol [6]
IUPAC Name This compound[5]
Boiling Point 486.9 ± 30.0 °C (Predicted)[5]
Density 1.946 ± 0.06 g/cm³ (Predicted)[5]
SMILES C1=C(C2=C(C=C1Br)N=CN2)C(=O)O
InChI Key Not readily available

Spectroscopic Profile (Predicted)

While specific, published spectra for this compound are not widely available, its profile can be reliably predicted based on its structure and data from closely related isomers like 5-bromo-1H-indazole-3-carboxylic acid.[8][9]

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect several key signals. The carboxylic acid proton (-COOH) would appear as a very broad singlet far downfield, likely above 13 ppm. The indazole N-H proton would also be a broad singlet, typically between 13 and 14 ppm.[8] The three aromatic protons on the benzene ring would appear as distinct signals. The proton at C4 (between the bromo and carboxylic acid groups) would likely be a doublet, the proton at C6 would be a doublet of doublets, and the proton at C3 would be a singlet or a narrow doublet.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon (-COOH) would be the most downfield signal, typically in the 160-170 ppm range. The remaining signals would correspond to the carbons of the bicyclic indazole core.

  • Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M+) peak. Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the M+ peak would be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Synthesis and Reactivity

Plausible Synthetic Pathway

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible route can be constructed based on established indazole synthesis methodologies, such as those starting from substituted toluenes.

G A 2-Bromo-6-methylaniline B Diazotization (NaNO₂, HCl) A->B C Intramolecular Cyclization B->C D 5-Bromo-1H-indazole C->D E Directed Ortho-metalation (e.g., n-BuLi) D->E F Carboxylation (CO₂ gas) E->F G This compound F->G

Caption: Plausible synthetic workflow for the target compound.

Protocol Outline:

  • Diazotization and Cyclization: Starting from 2-Bromo-6-methylaniline, a diazotization reaction using sodium nitrite and a strong acid (like HCl) at low temperatures would form a diazonium salt.

  • Indazole Formation: Gentle warming of the diazonium salt solution would induce an intramolecular cyclization to form the indazole ring, yielding 5-Bromo-1H-indazole.

  • Directed Carboxylation: The C7 position is activated for deprotonation. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperature would selectively remove the proton at C7.

  • Quenching with CO₂: Quenching the resulting anion with solid carbon dioxide (dry ice) or CO₂ gas, followed by an acidic workup, would install the carboxylic acid at the 7-position to yield the final product.

Key Reactivity

The molecule possesses three key functional groups that dictate its reactivity, making it a versatile synthetic intermediate.

G cluster_COOH Carboxylic Acid Reactivity cluster_Br Bromo Group Reactivity cluster_NH Indazole N-H Reactivity Core This compound Amide Amide Coupling (EDC, HOBt, Amine) Core->Amide Forms Amides Ester Esterification (Alcohol, Acid Cat.) Core->Ester Forms Esters Heck Heck Coupling (Alkene, Pd Cat.) Core->Heck Forms C-C Bonds Suzuki Suzuki Coupling (Boronic Acid, Pd Cat.) Core->Suzuki Forms C-C Bonds Alkylation N-Alkylation (Alkyl Halide, Base) Core->Alkylation Substitutes N-H

Caption: Key reactivity sites and common transformations.

  • Carboxylic Acid: This group is readily converted into amides, esters, or acid chlorides. Amide coupling is particularly important in medicinal chemistry for linking the indazole core to other fragments. A typical protocol involves activating the carboxylic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an aprotic solvent, followed by the addition of the desired amine.[4][10]

  • Bromine Atom: The C5-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[11] This allows for the introduction of various substituents, including alkyl, aryl, and vinyl groups, via reactions like Suzuki, Stille, or Heck couplings. Such modifications are critical for exploring the structure-activity relationship (SAR) of potential drug candidates.

  • Indazole N-H: The acidic proton on the indazole nitrogen can be removed by a base and the resulting anion can be alkylated or acylated.[2] This allows for modification at the N1 position, which can significantly influence the compound's biological activity and pharmacokinetic properties.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value building block for the synthesis of more complex drug candidates.[3][12]

  • Kinase Inhibitors: The indazole scaffold is a core component of numerous kinase inhibitors used in oncology.[13] Derivatives of similar bromo-indole/indazole carboxylic acids have shown inhibitory activity against key cancer-related kinases such as VEGFR-2 and EGFR. This compound provides a robust starting point for synthesizing libraries of potential kinase inhibitors by leveraging the reactivity of the carboxylic acid and bromine atom.

  • Fragment-Based Drug Discovery (FBDD): Due to its size, rigidity, and defined vectoral exits (the points for chemical modification), this molecule is an ideal fragment for FBDD campaigns. Researchers can screen it for weak binding to a biological target and then "grow" the fragment into a more potent lead compound by adding substituents at the reactive sites.

  • Scaffold for Diverse Targets: Beyond oncology, indazole derivatives have been investigated for a range of therapeutic areas, including inflammation and neurological disorders.[3][12] The versatility of this compound allows chemists to rapidly generate diverse molecular architectures for screening against a wide array of biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its derivatives.

Hazard Identification

Based on data for analogous compounds, this compound should be treated as a hazardous substance.[14][15][16]

  • Acute Toxicity: Harmful if swallowed.[16]

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15][16]

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14][16][17]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14][16]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[15]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][15][17][18]

  • Keep away from incompatible materials such as strong oxidizing agents.[18]

References

Spectroscopic data of 5-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-indazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 953409-99-9), a key heterocyclic building block in medicinal chemistry.[1][2] The indazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[3][4] Accurate structural confirmation and purity assessment are paramount for its application in synthesis and drug development. This document, written from the perspective of a Senior Application Scientist, details the principles, experimental protocols, and expert interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation.

Introduction: The Importance of Spectroscopic Verification

This compound is a substituted indazole, an aromatic heterocyclic system composed of a fused benzene and pyrazole ring.[3][5] Such molecules are foundational in the synthesis of novel therapeutic agents.[4][6] Before a chemical intermediate can be advanced in a drug discovery pipeline, its molecular structure and purity must be unequivocally confirmed. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's atomic and electronic structure.

This guide moves beyond a simple presentation of data, focusing on the causality behind experimental choices and the logical framework for data interpretation. Each spectroscopic method offers a unique piece of the structural puzzle; their combined power provides a self-validating system of characterization.

Molecular Structure and Spectroscopic Rationale

Chemical Structure: this compound Molecular Formula: C₈H₅BrN₂O₂ Molecular Weight: 241.04 g/mol [1][7]

Key Structural Features for Analysis:

  • Indazole Ring System: A bicyclic aromatic system with two nitrogen atoms. It presents an NH tautomerism, with the 1H-tautomer being the more stable form.[3][8]

  • Aromatic Protons: Two protons on the benzene ring (at positions 4 and 6) provide distinct signals in ¹H NMR.

  • Substituents: The electron-withdrawing bromine atom and carboxylic acid group significantly influence the electronic environment and, therefore, the chemical shifts in NMR and absorption bands in IR and UV-Vis spectroscopy.

  • Labile Protons: The acidic protons of the carboxylic acid (-COOH) and the indazole ring (-NH) are readily identifiable in ¹H NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework.[3][9][10] For a molecule like this, which has limited solubility in chloroform (CDCl₃), a polar aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It effectively solubilizes the carboxylic acid and prevents the rapid exchange of the labile NH and COOH protons, allowing for their observation.[7]

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy maps the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal reveal the electronic nature, number, and neighboring protons, respectively.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Solvent Selection Rationale: DMSO-d₆ is chosen for its ability to dissolve polar carboxylic acids and for its hydrogen-bonding capacity, which slows the exchange rate of the -COOH and -NH protons, making them observable as distinct, often broad, signals.[7]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral window should typically span from 0 to 15 ppm to ensure the acidic protons are captured.

Data Interpretation: The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/acidic region.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 - 14.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and appear far downfield. The broadness is due to hydrogen bonding and exchange.[7]
~13.0Broad Singlet1H-NHThe indazole N-H proton also appears downfield and is often broad due to quadrupolar relaxation and exchange.[3][11]
~8.2Doublet (d)1HH-4This proton is adjacent to the bromine atom and is expected to be deshielded. It will be split by H-6.
~7.8Doublet (d)1HH-6This proton is adjacent to the carboxylic acid group and will be split by H-4.

Note: The exact chemical shifts can vary slightly based on concentration and temperature. The assignments are based on analysis of similar substituted indazole structures.[7]

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a count of the unique carbon environments in a molecule and indicates their electronic nature (sp³, sp², sp).

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of ~100 MHz.

  • Data Acquisition: A proton-decoupled sequence is standard, resulting in each unique carbon appearing as a singlet. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation: The structure has 8 unique carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165 - 170C-7a (-COOH)The carbonyl carbon of a carboxylic acid is highly deshielded.
~140 - 145C-7b (Quaternary)Indazole ring junction carbon.
~135 - 140C-3 (Quaternary)Indazole ring carbon.
~125 - 130C-6 (CH)Aromatic methine carbon.
~120 - 125C-4 (CH)Aromatic methine carbon.
~115 - 120C-5 (-Br)Carbon atom directly attached to bromine; its shift is influenced by the heavy atom effect.
~110 - 115C-3a (Quaternary)Indazole ring junction carbon.
~105 - 110C-7 (-COOH)Aromatic carbon bearing the carboxylic acid group.

Note: These predictions are based on typical chemical shift ranges for substituted indazoles and aromatic carboxylic acids.[8]

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion.[12][13][14]

Experimental Protocol: LC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.[13] The sample must be fully dissolved and free of particulates.[13]

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Data Acquisition: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.

  • Workflow Visualization:

    Caption: General workflow for LC-MS analysis of a small molecule.

Data Interpretation: The key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks separated by 2 m/z units with roughly equal intensity.

Ion Mode Expected Ion Calculated m/z Key Features
ESI Positive[C₈H₅⁷⁹BrN₂O₂ + H]⁺240.9607The "M" peak of the isotopic doublet.
ESI Positive[C₈H₅⁸¹BrN₂O₂ + H]⁺242.9587The "M+2" peak, with intensity nearly equal to the M peak.
ESI Negative[C₈H₅⁷⁹BrN₂O₂ - H]⁻238.9462The "M" peak of the isotopic doublet.
ESI Negative[C₈H₅⁸¹BrN₂O₂ - H]⁻240.9441The "M+2" peak, with intensity nearly equal to the M peak.

Fragmentation may occur, with common losses for carboxylic acids including H₂O (18 Da) and CO₂ (44 Da). The presence of the characteristic 1:1 isotopic doublet in both the parent ion and its fragments is definitive proof of a monobrominated compound.[15]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.[16][17]

Experimental Protocol: ATR-IR Data Acquisition

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be taken first and subtracted from the sample spectrum.

Data Interpretation: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the indazole ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity/Shape
3300 - 2500O-H StretchCarboxylic AcidVery Broad, Strong
~3300N-H StretchIndazoleMedium, may be obscured by O-H
~3100C-H StretchAromaticMedium
1730 - 1700C=O StretchCarboxylic AcidStrong, Sharp
~1600, ~1475C=C StretchAromatic RingMedium
1300 - 1000C-O StretchCarboxylic Acid/Aromatic EtherStrong
960 - 900O-H BendCarboxylic Acid DimerBroad, Medium

The most telling feature is the extremely broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer formed by carboxylic acids in the solid state.[16][18] This, combined with the strong carbonyl (C=O) peak around 1700 cm⁻¹, is a powerful indicator of the carboxylic acid functional group.[18][19]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Signature

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily in conjugated systems. The indazole ring is an aromatic chromophore that will absorb UV light.[20]

Experimental Protocol: UV-Vis Data Acquisition

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from approximately 200 to 400 nm. A solvent blank is used as a reference.

Data Interpretation: Indazole and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions of the aromatic system.[21]

  • Expected λ_max: One or more strong absorption maxima are expected between 250 and 310 nm. The exact position and intensity of these bands are influenced by the substituents and the solvent.[21][22] The data provides a useful fingerprint for purity analysis and concentration determination via the Beer-Lambert law.

Integrated Spectroscopic Analysis for Structural Elucidation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unshakeable structural proof.

Caption: Integration of spectroscopic data for structural confirmation.

  • MS confirms the correct molecular weight (241.04) and, critically, the presence of a single bromine atom through the 1:1 M/M+2 isotopic pattern.

  • IR confirms the presence of the key functional groups: the carboxylic acid (broad O-H and strong C=O) and the N-H of the indazole ring.

  • ¹³C NMR confirms the presence of 8 unique carbon atoms, consistent with the proposed structure.

  • ¹H NMR confirms the connectivity of the hydrogen atoms, showing the two aromatic protons and the labile N-H and COOH protons.

  • UV-Vis confirms the presence of the conjugated aromatic indazole system.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when the data from NMR, MS, IR, and UV-Vis spectroscopy are integrated. Each technique provides complementary information that, when combined, validates the molecular structure with a high degree of confidence. This self-validating system of analysis is essential for ensuring the quality and identity of critical chemical intermediates used in research and development, forming the foundation of reliable and reproducible scientific outcomes.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of 5-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-Bromo-1H-indazole-7-carboxylic acid, a compound for which direct experimental data is currently limited. By examining the structure-activity relationships (SAR) of related bromo-indazole carboxylic acids and the broader class of indazole-based therapeutics, we extrapolate potential biological targets and signaling pathways. This guide also details relevant experimental protocols to facilitate the investigation of this and similar compounds. While direct evidence remains to be elucidated, this document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.

Introduction to the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring.[4] This scaffold is a bioisostere of indole and is present in a variety of biologically active molecules, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][2][3][5] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Several indazole-containing drugs have received FDA approval, including the anti-emetic agent granisetron and the multi-kinase inhibitor pazopanib, highlighting the clinical significance of this structural motif.[2]

The specific compound of interest, this compound, features a bromine atom at the 5-position and a carboxylic acid group at the 7-position. The presence and position of these functional groups are expected to significantly influence its physicochemical properties and biological activity.

Structure-Activity Relationship (SAR) Analysis of Bromo-Indazole Carboxylic Acids

Due to the limited direct data on this compound, a critical analysis of its structural isomers and related compounds is essential to postulate its mechanism of action.

The Influence of Substituent Positions

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. SAR studies on indazole-3-carboxamides have demonstrated that the regiochemistry of the amide linker is crucial for their activity as calcium-release activated calcium (CRAC) channel blockers.[6][7][8] This highlights the importance of the spatial arrangement of functional groups for target engagement.

The Role of the Carboxylic Acid Group

The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with biological targets. Its position on the indazole ring dictates the vector and accessibility of these interactions. For instance, derivatives of indazole-3-carboxylic acid have been investigated for a range of activities, including anti-spermatogenesis and anti-emetic effects.[9]

The Contribution of the Bromine Atom

The introduction of a bromine atom into a molecule can significantly impact its pharmacological properties. Bromine can increase lipophilicity, potentially enhancing membrane permeability. More importantly, it can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity and selectivity.[10][11][12][13] This "bromination" strategy has been effectively used in drug design to improve therapeutic activity.[10][12][13]

Postulated Mechanism of Action: Learning from Isomers

A constitutional isomer of the target compound, 3-Bromo-1H-indazole-7-carboxylic acid , has been identified as a potent and selective inhibitor of NADPH oxidase.[14] This enzyme is a key player in the production of reactive oxygen species (ROS), which are involved in various physiological and pathological processes, including inflammation and cell signaling. Inhibition of NADPH oxidase by 3-Bromo-1H-indazole-7-carboxylic acid prevents ROS production.[14] Given the structural similarity, it is plausible that This compound may also target NADPH oxidase or other enzymes involved in redox signaling.

Furthermore, derivatives of 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid have shown anticancer and antioxidant properties.[15] The anticancer activity of some derivatives is attributed to the inhibition of proangiogenic cytokines like TNFα.[15] This suggests that this compound could also possess anticancer and anti-inflammatory activities.

The indazole scaffold is a well-known kinase inhibitor motif.[16] Many indazole derivatives exert their anticancer effects by targeting various protein kinases.[17] Therefore, kinase inhibition represents another potential mechanism of action for this compound.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on the activities of its isomers.

Potential_Signaling_Pathways cluster_Compound This compound cluster_Targets Potential Molecular Targets cluster_Pathways Downstream Signaling Pathways cluster_Outcomes Potential Cellular Outcomes Compound This compound NADPH_Oxidase NADPH Oxidase Compound->NADPH_Oxidase Inhibition (Hypothesized from 3-bromo isomer) Protein_Kinases Protein Kinases (e.g., VEGFR, PLK4) Compound->Protein_Kinases Inhibition (Common for indazoles) CRAC_Channels CRAC Channels Compound->CRAC_Channels Modulation (SAR dependent) ROS_Production Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS_Production Decreased Cell_Proliferation Cell Proliferation & Angiogenesis Protein_Kinases->Cell_Proliferation Inhibition Calcium_Influx Calcium Influx CRAC_Channels->Calcium_Influx Inhibition Anti_inflammatory Anti-inflammatory Effects ROS_Production->Anti_inflammatory Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNFα) Inflammatory_Cytokines->Anti_inflammatory Anticancer Anticancer Effects Cell_Proliferation->Anticancer Calcium_Influx->Inflammatory_Cytokines Decreased Release Modulation_of_Immune_Response Modulation of Immune Response Calcium_Influx->Modulation_of_Immune_Response

Caption: Postulated signaling pathways for this compound.

Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay will determine if this compound can inhibit the activity of specific protein kinases.

Methodology: LanthaScreen™ Eu Kinase Binding Assay [18][19]

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM). Perform serial dilutions in a suitable kinase buffer to achieve the desired test concentrations.

  • Reagent Preparation: Dilute the kinase of interest (e.g., VEGFR, PLK4), a europium-labeled antibody, and a fluorescent tracer in kinase buffer to their optimal concentrations as per the manufacturer's instructions.

  • Assay Procedure: In a 384-well plate, combine the diluted compound with the kinase/antibody mixture. Add the tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay will assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology: MTT Assay [20][21][22]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Activity Assay

This assay will evaluate the potential of the compound to inhibit key inflammatory mediators.

Methodology: Cyclooxygenase-2 (COX-2) Inhibition Assay [23][24][25][26]

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the substrate (e.g., arachidonic acid).

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

The following diagram illustrates a general workflow for evaluating the biological activity of a novel indazole compound.

Experimental_Workflow Start Start: Novel Indazole Compound (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay In_Vitro_Screening->Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) In_Vitro_Screening->Cell_Viability_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., COX-2) In_Vitro_Screening->Anti_inflammatory_Assay NADPH_Oxidase_Assay NADPH Oxidase Inhibition Assay In_Vitro_Screening->NADPH_Oxidase_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis NADPH_Oxidase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification & Optimization SAR_Analysis->Lead_Identification

Caption: General experimental workflow for biological evaluation.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is available, the following table presents a hypothetical summary of potential IC50 values based on the activities of related compounds. This table is for illustrative purposes only and should be populated with experimental data as it becomes available.

Assay Potential Target Hypothetical IC50 (µM) Reference Compound (IC50, µM)
Kinase InhibitionVEGFR20.1 - 5Axitinib (0.0042)[19]
Cell ViabilityMCF-71 - 20Doxorubicin (~0.5)
Anti-inflammatoryCOX-25 - 50Celecoxib (~0.04)
NADPH Oxidase InhibitionNOX20.5 - 103-Bromo-1H-indazole-7-carboxylic acid (Potent Inhibitor)[14]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, this in-depth analysis of its structure and the biological activities of related compounds provides a strong foundation for future research. The potential for this compound to act as a kinase inhibitor, an anti-inflammatory agent via NADPH oxidase or COX-2 inhibition, or an anticancer agent warrants further investigation. The experimental protocols detailed in this guide offer a clear path forward for elucidating its biological function. Future studies should focus on a broad in vitro screening against a panel of kinases and other relevant enzymes, followed by cell-based assays to confirm its activity and elucidate the downstream signaling pathways involved.

References

5-Bromo-1H-indazole-7-carboxylic acid: A Core Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties and ability to engage in key biological interactions have established it as a cornerstone in modern drug discovery. This guide focuses on a particularly valuable derivative: 5-Bromo-1H-indazole-7-carboxylic acid. We will explore its synthesis, chemical reactivity, and strategic application in medicinal chemistry, with a focus on the development of targeted therapies such as kinase and PARP inhibitors. This document serves as a technical resource, providing not only theoretical insights but also practical, field-proven experimental protocols for its utilization.

The Indazole Moiety: A Privileged Structure in Drug Design

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3] While rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][2][4] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and the most common scaffold found in pharmaceuticals.[1][4]

The success of the indazole core can be attributed to several factors:

  • Bioisosterism: It often serves as a bioisostere of the native indole nucleus, found in many endogenous ligands, allowing it to mimic key interactions with biological targets.[5]

  • Hydrogen Bonding: The pyrazole ring provides both hydrogen bond donor (N-H) and acceptor (N) sites, crucial for anchoring molecules within protein active sites.

  • Structural Rigidity: The fused ring system offers a rigid and planar scaffold, reducing the entropic penalty upon binding to a target and allowing for predictable substituent vectoring.

Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, feature the indazole core, underscoring its therapeutic importance.[1][6][7]

This compound: Properties and Synthesis

The strategic disubstitution of the indazole core in this compound creates a highly versatile and powerful building block for library synthesis and lead optimization.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValueReference
CAS Number 953409-99-9[8][9]
Molecular Formula C₈H₅BrN₂O₂[9]
Molecular Weight 241.04 g/mol [9]
Predicted Boiling Point 486.9±30.0 °C[8]
Predicted Density 1.946±0.06 g/cm³[8]
Appearance Typically an off-white to white solid
Synthesis Strategy

The synthesis of substituted indazoles can be approached through various classical and modern methods, including intramolecular C-H amination, cycloadditions, and diazotization of ortho-alkylanilines.[6][10] A common and adaptable route to this compound often starts from a suitably substituted aniline precursor, as outlined in the workflow below.

G cluster_0 Route 1: Oxidation cluster_1 Route 2: Directed Carboxylation A 2-Amino-3-methyl-5-bromobenzoic acid B Diazotization (NaNO₂, HCl) A->B C Cyclization (Heat or Reducing Agent) B->C D This compound C->D E Oxidation of Methyl Group (e.g., KMnO₄) E->D F 5-Bromo-7-methyl-1H-indazole F->E Strong Oxidant G Starting from 2-Amino-3,5-dibromotoluene H Indazole Formation G->H 1. Diazotization 2. Cyclization H->F I Selective Lithiation/Carboxylation at C7

Caption: Plausible synthetic routes to the target compound.

Route 2, involving the cyclization of a pre-functionalized anthranilic acid derivative, is often preferred for its regiochemical control. The specific conditions for these transformations must be carefully optimized to ensure high yields and purity.

The Dual-Functionality Scaffold: A Gateway to Chemical Diversity

The true utility of this compound lies in its two orthogonal reactive sites. The bromine atom at the C5 position and the carboxylic acid at the C7 position serve as versatile handles for introducing molecular diversity.

G cluster_0 C7-Carboxylic Acid Chemistry cluster_1 C5-Bromine Chemistry Core This compound Amide Amide Derivatives Core->Amide Amide Coupling (R-NH₂, Coupling Agents) Ester Ester Derivatives Core->Ester Esterification (R-OH, Acid Catalyst) Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Core->Bioisostere Multistep Synthesis Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Pd Catalyst, Base Ar-B(OH)₂ Buchwald Buchwald-Hartwig (Amine Groups) Core->Buchwald Pd Catalyst, Base R₂NH Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Pd/Cu Catalysts Alkyne

Caption: Key diversification reactions from the core scaffold.

  • C7-Carboxylic Acid: This group is paramount for forming amide bonds, which are prevalent in drug molecules. Standard peptide coupling reagents (HATU, EDC, HOBt) can be used to link a vast array of amines, introducing substituents that can probe protein pockets, enhance solubility, or modulate pharmacokinetic properties. The acid itself can also act as a crucial pharmacophoric element, forming salt bridges or key hydrogen bonds with target residues, or it can be replaced by other acidic bioisosteres.[11]

  • C5-Bromine: The bromide is a perfect handle for palladium-catalyzed cross-coupling reactions. This allows for the efficient installation of aryl, heteroaryl, alkyl, and amino groups. This position is often used to extend the molecule into solvent-exposed regions or to occupy adjacent hydrophobic pockets within a binding site, significantly impacting potency and selectivity.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold is a foundational element for developing inhibitors of key enzymes implicated in disease, particularly cancer.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[12] The indazole core is a well-established "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element of the ATP-binding pocket.

Indazole as a Kinase Hinge-Binder cluster_0 ATP Binding Pocket Hinge Hinge Region (Backbone NH/CO) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Indazole Indazole Core Indazole->Hinge H-Bonds C7_Amide C7-Amide (R1) C7_Amide->Hydrophobic Hydrophobic Interactions C5_Aryl C5-Aryl (R2) C5_Aryl->Solvent Improves PK/ Solubility

Caption: Schematic of an indazole-based kinase inhibitor.

Using this compound, a medicinal chemist can:

  • Anchor the molecule: The indazole N1-H and N2 atoms form canonical hydrogen bonds with the kinase hinge.

  • Probe the hydrophobic pocket: The C7-amide substituent (R1) can be designed to occupy a nearby hydrophobic pocket, enhancing potency. For example, derivatives of pyrazole carboxylic acids have been explored as kinase inhibitors that induce growth arrest in cancer cells.[13]

  • Achieve selectivity and improve properties: The C5-substituent (R2), introduced via cross-coupling, can extend towards the solvent-exposed region, providing a handle to fine-tune selectivity against other kinases and improve physicochemical properties like solubility. Indazole derivatives have shown potent inhibitory activity against VEGFR, FGFR, and EGFR kinases.[1][12][14]

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. Inhibiting PARP in cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) leads to synthetic lethality and cell death.

The drug Niraparib showcases an indazole scaffold. While it is a 3-carboxamide, the principles of its design are applicable. The indazole core provides the necessary framework for positioning other pharmacophoric elements. A hypothetical inhibitor derived from our core scaffold could utilize the C7-carboxamide to mimic the nicotinamide ribose moiety of the NAD+ cofactor, occupying the donor region of the PARP catalytic domain. The C5 position could then be elaborated to occupy the acceptor region, conferring potency and selectivity.

PARP Inhibition and Synthetic Lethality cluster_0 During Replication SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB PARP PARP Enzyme SSB->PARP detects HR Homologous Recombination (BRCA1/2 Dependent) DSB->HR repaired by BER Base Excision Repair PARP->BER recruits BER->SSB repairs HR->DSB Apoptosis Cell Death (Apoptosis) HR->Apoptosis In BRCA-deficient cells, HR is non-functional PARPi PARP Inhibitor PARPi->PARP blocks

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of the title compound. Standard laboratory safety procedures should be followed at all times.

Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

While this protocol describes the synthesis of the 3-carboxylic acid isomer, the principles of electrophilic bromination are directly applicable. Synthesizing the 7-carboxylic acid isomer often requires a multi-step route starting from a different precursor as previously diagrammed. This protocol for a related isomer is illustrative of the chemistry involved.

Materials:

  • Indazole-3-carboxylic acid[15]

  • Glacial acetic acid

  • Bromine

  • Ice water

Procedure: [15]

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a condenser.

  • Heat the suspension to 120 °C until a clear solution is obtained.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • After the addition is complete, continue heating at 90 °C for 16 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Stir the resulting slurry for 15 minutes at room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[15]

Protocol: General Amide Coupling

This protocol describes a general method for coupling an amine to the carboxylic acid of the title compound.

Materials:

  • This compound (1 equiv)

  • Amine of choice (1.2-1.5 equiv)

  • Coupling agent, e.g., HATU (1.2 equiv) or EDC (1.5 equiv) with HOBt (1.5 equiv)

  • Organic base, e.g., DIPEA or N-methylmorpholine (3 equiv)[16]

  • Anhydrous solvent, e.g., DMF or DCM

Procedure:

  • Dissolve this compound in the anhydrous solvent in a dry, nitrogen-flushed flask.

  • Add the coupling agent(s) (e.g., EDC and HOBt) and stir for 10 minutes at room temperature to pre-activate the acid.

  • Add the amine followed by the organic base.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography or preparative HPLC to obtain the desired amide product.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers medicinal chemists a reliable and versatile platform for drug discovery. Its dual reactive handles allow for the systematic and efficient exploration of chemical space around a privileged core. The proven success of the indazole moiety in targeting diverse protein families, especially kinases and PARP, ensures that derivatives from this core will continue to be a fertile ground for the development of next-generation targeted therapies.[12][17] Future research will likely focus on leveraging this scaffold to tackle emerging targets and to develop multifunctional agents capable of addressing complex diseases and overcoming drug resistance.

References

The Emergence of 5-Bromo-1H-indazole-7-carboxylic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active agents.[2][3] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective effects.[2][4][5] The therapeutic success of indazole-based drugs such as Axitinib, a potent kinase inhibitor, underscores the profound potential of this heterocyclic system in addressing complex diseases.[6]

This technical guide focuses on a specific, yet highly promising derivative: 5-Bromo-1H-indazole-7-carboxylic acid . The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 7-position offers a unique combination of functionalities. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the carboxylic acid provides a key interaction point for biological targets and enhances solubility. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and potential applications of this emerging research chemical.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 953409-99-9[7]
Molecular Formula C₈H₅BrN₂O₂[8]
Molecular Weight 241.04 g/mol [9]
Predicted Boiling Point 486.9±30.0 °C[7]
Predicted Density 1.946±0.06 g/cm³[7]
Appearance White to yellow crystalline powder (predicted)[10]
Storage Sealed in dry, Room Temperature[10]

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of 1H-indazole-7-carboxylic acid and subsequent halogenation.[1]

The proposed synthesis commences with the commercially available methyl 2-amino-3-methylbenzoate . This starting material undergoes a diazotization and cyclization reaction to form the indazole ring system, followed by bromination and saponification to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Saponification A Methyl 2-amino-3-methylbenzoate B Methyl 1H-indazole-7-carboxylate A->B  i) Acetic Anhydride  ii) Isoamyl nitrite, KOAc   C Methyl 5-bromo-1H-indazole-7-carboxylate B->C  N-Bromosuccinimide (NBS),  CH3CN   D This compound C->D  LiOH, THF/H2O   Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 This compound hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue indazole_core Indazole Core (ATP Mimic) indazole_core->hinge H-Bonding carboxyl_group 7-Carboxylic Acid carboxyl_group->hinge H-Bonding bromo_group 5-Bromo bromo_group->hydrophobic_pocket Hydrophobic Interaction

References

The Indazole Core in Kinase Inhibition: A Technical Guide to 5-Bromo-1H-indazole-7-carboxylic Acid as a Pivotal Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. This technical guide delves into the strategic importance of a specific, functionalized indazole, 5-Bromo-1H-indazole-7-carboxylic acid , not as a direct inhibitor, but as a crucial, high-value intermediate in the synthesis of next-generation kinase inhibitors. We will provide a comprehensive overview of its synthesis, its chemical utility, and the biological significance of its derivatives, with a particular focus on the development of potent PARP inhibitors. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.

The Strategic Value of the Indazole Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. The indazole core is particularly well-suited for this role due to its bicyclic aromatic structure and the presence of two nitrogen atoms, which can engage in key hydrogen bonding interactions with the kinase hinge region, mimicking the binding of adenine.[1] Several successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold, underscoring its therapeutic relevance.[2]

The strategic functionalization of the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a carboxylic acid group, as in This compound , provides a versatile chemical handle for the construction of diverse compound libraries, typically through the formation of amide bonds. The bromine atom at the 5-position offers an additional site for modification, for instance, through palladium-catalyzed cross-coupling reactions, further expanding the accessible chemical space.[3]

Synthesis of this compound: A Plausible and Detailed Protocol

While various methods exist for the synthesis of the indazole core, a specific and reliable protocol for the 7-carboxylic acid isomer is crucial for its utilization as a synthetic intermediate.[2] Based on established transformations in heterocyclic chemistry, a robust synthetic route can be proposed starting from commercially available 2-amino-3-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2-amino-3-methylbenzoic acid

  • To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-methylbenzoic acid.[4]

Step 2: Diazotization and Intramolecular Cyclization

  • Suspend 2-amino-5-bromo-3-methylbenzoic acid (1 equivalent) in an aqueous acidic solution (e.g., dilute HCl) at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure the formation of the diazonium salt.

  • Allow the reaction to warm to room temperature. The diazonium salt will undergo spontaneous intramolecular cyclization to form the indazole ring.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective brominating agent for electron-rich aromatic rings, minimizing side reactions.[4]

  • Diazotization at Low Temperature: The formation of the diazonium salt is an exothermic reaction, and low temperatures are essential to prevent its decomposition and unwanted side reactions.

  • Spontaneous Cyclization: The proximity of the diazonium salt and the methyl group in the ortho position facilitates an intramolecular cyclization to form the stable indazole ring system.

From Intermediate to Inhibitor: The Role in Kinase-Targeted Drug Discovery

The true value of this compound lies in its role as a precursor to a class of highly potent kinase inhibitors. The carboxylic acid at the 7-position is readily converted to a carboxamide, a functional group that can engage in additional hydrogen bonding interactions within the kinase active site and provide a vector for introducing further diversity.

A prime example of the successful application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Case Study: Niraparib (MK-4827) - A Potent PARP Inhibitor Derived from an Indazole-7-carboxamide Scaffold

The development of Niraparib (MK-4827) highlights the power of the indazole-7-carboxamide scaffold. Niraparib, chemically known as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a potent inhibitor of PARP-1 and PARP-2.[5] The core 2-phenyl-2H-indazole-7-carboxamide structure is responsible for the key interactions with the enzyme's active site.

The synthesis of such compounds relies on the initial availability of a functionalized indazole-7-carboxylic acid, which is then coupled with the desired amine.

Experimental Protocol: Synthesis of Indazole-7-carboxamides
  • To a solution of this compound (1 equivalent) in a suitable solvent like DMF, add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., an aniline derivative) (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature overnight, monitoring the reaction by TLC.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) of Indazole-7-carboxamide Derivatives

The SAR of indazole-7-carboxamide derivatives as PARP inhibitors reveals key insights for rational drug design:

  • Indazole Core: The indazole ring provides the fundamental scaffold for binding to the nicotinamide binding pocket of PARP.

  • 7-Carboxamide: The amide group forms crucial hydrogen bonds with the protein backbone, anchoring the inhibitor in the active site.

  • Substituents on the Phenyl Ring: Modifications to the phenyl ring at the 2-position of the indazole are critical for potency and modulating pharmacokinetic properties. In the case of Niraparib, the piperidinyl group enhances solubility and provides an additional interaction point.[5]

  • 5-Bromo Position: While Niraparib itself is not brominated, the 5-bromo position on the starting material provides a synthetic handle for introducing further diversity through cross-coupling reactions to explore additional binding pockets and improve selectivity.

Evaluating Kinase Inhibitory Activity: Standard Methodologies

Once novel indazole-7-carboxamide derivatives are synthesized, their biological activity must be rigorously evaluated. Standard biochemical and cell-based assays are employed for this purpose.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Protocol Outline:

  • Reaction Setup: In a multi-well plate, combine the target kinase (e.g., PARP-1), the appropriate substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Reaction Termination and ADP Detection: After a defined incubation period, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells.

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., those with BRCA1/2 mutations for PARP inhibitor testing) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for cell proliferation.

Signaling Pathways and Visualization

The inhibition of kinases like PARP has profound effects on cellular signaling pathways, particularly in the context of DNA damage response.

Caption: PARP Inhibition Pathway in BRCA-deficient cells.

Conclusion

This compound represents a strategically vital building block in the synthesis of potent kinase inhibitors. While it may not possess significant inhibitory activity in its own right, its true value is realized through its conversion to a diverse array of derivatives, most notably the indazole-7-carboxamides. The clinical success of Niraparib, a PARP inhibitor built upon this scaffold, serves as a powerful testament to the therapeutic potential unlocked by this synthetic intermediate. This guide provides a foundational understanding of the synthesis of this compound and the subsequent steps to generate and evaluate novel kinase inhibitors, empowering researchers to further explore the vast therapeutic landscape of the indazole scaffold.

References

An In-depth Technical Guide to the Pharmacology of 5-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets.[1][2] The indazole nucleus is a cornerstone in the design of numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3][4] Several indazole-based drugs, such as Axitinib and Pazopanib, have successfully reached the market for cancer therapy, underscoring the therapeutic potential of this chemical motif.[3] This guide focuses on a specific derivative, 5-Bromo-1H-indazole-7-carboxylic acid, exploring its pharmacological profile based on the well-established activities of structurally related compounds. While direct extensive studies on this particular molecule are not widely published, by examining its structural features and the pharmacology of its close analogs, we can construct a robust hypothesis regarding its mechanism of action and therapeutic potential, particularly as an inhibitor of Poly(ADP-ribose) polymerase (PARP).

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its development as a therapeutic agent.

PropertyValue
CAS Number 953409-99-9[5][6]
Molecular Formula C8H5BrN2O2[5]
Boiling Point 486.9±30.0 °C (Predicted)[6]
Density 1.946±0.06 g/cm3 (Predicted)[6]

Synthetic Strategy: A Generalized Approach

Synthesis_Workflow A Substituted 2-Methylaniline Derivative B Bromination A->B e.g., NBS C Ring Closure Reaction B->C e.g., NaNO2, acid D Deprotection/Oxidation C->D e.g., KMnO4 or other oxidizing agents E This compound D->E

Caption: Generalized synthetic workflow for indazole-7-carboxylic acids.

Core Pharmacological Hypothesis: Inhibition of PARP

The structural architecture of this compound strongly suggests its potential as a PARP inhibitor. The indazole core is a key feature in several known PARP inhibitors.[7] PARP is a family of enzymes crucial for DNA single-strand break repair.[8] By inhibiting PARP, cancer cells with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, are unable to repair DNA damage, leading to cell death through a process known as synthetic lethality.[8]

Mechanism of Action: The PARP Inhibition Pathway

The proposed mechanism of action for this compound is centered on its ability to bind to the active site of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to an accumulation of DNA damage and subsequent apoptosis in cancer cells with compromised homologous recombination repair pathways.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (with HR Deficiency) A Single-Strand DNA Break B PARP Activation A->B C DNA Repair B->C D Single-Strand DNA Break E PARP Inhibition by This compound D->E F Stalled Replication Fork & Double-Strand Break E->F G Failed Homologous Recombination F->G H Apoptosis G->H

Caption: Proposed mechanism of PARP inhibition leading to apoptosis.

Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized pharmacological activity of this compound, a series of in vitro and cellular assays are required.

Protocol 1: In Vitro PARP1/2 Inhibition Assay

This assay directly measures the enzymatic activity of PARP1 and PARP2 in the presence of the test compound.

Objective: To determine the IC50 value of this compound against PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone proteins

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • HRP-conjugated anti-poly(ADP-ribose) antibody

  • TMB substrate

  • This compound

  • Positive control (e.g., Olaparib)

Procedure:

  • Coat streptavidin plates with histone proteins.

  • Prepare a dilution series of this compound and the positive control.

  • In each well, add the PARP enzyme, biotinylated NAD+, and the test compound or control.

  • Incubate to allow the PARPylation reaction to occur.

  • Wash the plates to remove unbound reagents.

  • Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.

  • Wash the plates and add the TMB substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Cellular Proliferation Assay in BRCA-Deficient Cell Lines

This assay assesses the cytotoxic effect of the compound on cancer cells with and without BRCA mutations.

Objective: To evaluate the selective anti-proliferative activity of this compound in BRCA-deficient cancer cells.

Materials:

  • BRCA1/2-deficient human cancer cell line (e.g., MDA-MB-436)

  • BRCA-proficient human cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed both cell lines in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) to determine the number of viable cells.

  • Calculate the CC50 (50% cytotoxic concentration) for each cell line.

Future Directions and Therapeutic Potential

The indazole scaffold is a fertile ground for the discovery of novel therapeutics.[2] Derivatives of this compound could be synthesized to optimize potency, selectivity, and pharmacokinetic properties. For instance, the carboxylic acid moiety can be converted to various amides to explore additional interactions within the target's binding site.[9] Given the established success of PARP inhibitors in treating cancers with homologous recombination deficiencies, this compound and its future derivatives represent a promising avenue for the development of new anticancer agents.[8] Further investigations into its activity against other potential targets, such as VEGFR-2, are also warranted based on the known activities of related indole and indazole compounds.[10]

References

The Indazole Core Reimagined: A Technical Guide to the Structure-Activity Relationship of 5-Bromo-1H-indazole-7-carboxylic Acid Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of a specific, highly functionalized indazole core: 5-Bromo-1H-indazole-7-carboxylic acid. We will dissect a plausible synthetic pathway to this core structure, detail the synthesis of its derivatives, and, most critically, analyze the structure-activity relationships (SAR) of its analogs, with a significant focus on their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

Introduction: The Power of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a critical pharmacophore in a wide array of therapeutic agents.[2] Its structural rigidity, coupled with the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. The clinical success of indazole-containing drugs, such as the antiemetic granisetron and the targeted cancer therapies axitinib and entrectinib, underscores the therapeutic potential embedded within this heterocyclic system.[2]

A particularly compelling application of the indazole core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, especially PARP-1 and PARP-2, are crucial players in the DNA damage response (DDR).[1][3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in selective cancer cell death.[4]

One of the most prominent examples of an indazole-based PARP inhibitor is Niraparib (MK-4827) , a potent inhibitor of PARP-1 and PARP-2.[5][6] Niraparib features a 2-phenyl-2H-indazole-7-carboxamide core, demonstrating the power of this specific substitution pattern for achieving high-affinity binding to the PARP active site.[1][3] The 7-carboxamide moiety is particularly critical, as it mimics the nicotinamide portion of the natural substrate NAD+, forming key hydrogen bonds in the enzyme's active site.

This guide focuses on the this compound scaffold, a close analog to the core of Niraparib, and explores its potential as a platform for developing novel PARP inhibitors and other therapeutic agents. The introduction of a bromine atom at the 5-position offers a strategic vector for several advantages: it can enhance binding affinity through halogen bonding, modulate the electronic properties of the ring system, and serve as a handle for further synthetic elaboration.

Synthesis of the this compound Core and its Analogs

A robust and scalable synthetic route is paramount for the exploration of any chemical scaffold. While a direct synthesis of this compound is not extensively documented, a plausible and efficient pathway can be constructed based on established organic chemistry principles and analogous transformations reported in the literature.

Proposed Synthesis of this compound

The proposed synthesis commences with the commercially available 2-amino-3-methylbenzoic acid. The key steps involve a regioselective bromination followed by diazotization and intramolecular cyclization.

dot

References

Methodological & Application

Synthesis of 5-Bromo-1H-indazole-7-carboxylic acid: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, three-step synthesis protocol for the preparation of 5-Bromo-1H-indazole-7-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies. This ensures both reproducibility and a deeper understanding of the synthetic pathway, empowering researchers to troubleshoot and adapt the protocol as needed.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The targeted bromination and carboxylation of this heterocyclic system, as detailed herein, provides a versatile intermediate for the synthesis of novel therapeutic agents. This protocol has been developed to be robust and scalable, with a focus on commercially available starting materials and standard laboratory techniques.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, beginning with the regioselective bromination of 2-amino-3-methylbenzoic acid. This is followed by a diazotization and intramolecular cyclization to construct the indazole ring system. The final step involves the oxidation of the methyl group at the 7-position to the corresponding carboxylic acid.

Synthesis_Pathway A 2-Amino-3-methylbenzoic acid B 2-Amino-5-bromo-3-methylbenzoic acid A->B Step 1: Bromination (NBS, DMF) C 5-Bromo-7-methyl-1H-indazole B->C Step 2: Diazotization & Cyclization (NaNO2, H+) D This compound C->D Step 3: Oxidation (KMnO4, Pyridine/H2O)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

Principle: This initial step involves the electrophilic aromatic substitution of 2-amino-3-methylbenzoic acid. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and high selectivity for the position para to the activating amino group.[1][2] N,N-Dimethylformamide (DMF) serves as a polar aprotic solvent that facilitates the reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-3-methylbenzoic acid≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Deionized Water-In-house
Anhydrous Sodium SulfateACS GradeCommercially Available

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-amino-5-bromo-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a solid product.[2]

Part 2: Synthesis of 5-Bromo-7-methyl-1H-indazole

Principle: This step involves the conversion of the amino group in 2-amino-5-bromo-3-methylbenzoic acid into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. The diazotization is carried out in an acidic medium with sodium nitrite at low temperatures to ensure the stability of the diazonium intermediate.[3][4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-bromo-3-methylbenzoic acidAs synthesized in Part 1-
Sodium Nitrite (NaNO₂)ACS GradeCommercially Available
Hydrochloric Acid (HCl)Concentrated, 37%Commercially Available
Deionized Water-In-house
Sodium BicarbonateSaturated solutionIn-house
Ethyl acetateACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available

Procedure:

  • Suspend 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a round-bottom flask.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate cyclization and decarboxylation. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 5-bromo-7-methyl-1H-indazole, which can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound

Principle: The final step is the oxidation of the methyl group at the 7-position of the indazole ring to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation.[6] The reaction is typically carried out in a mixture of pyridine and water, where pyridine acts as a base and co-solvent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-7-methyl-1H-indazoleAs synthesized in Part 2-
Potassium Permanganate (KMnO₄)ACS GradeCommercially Available
PyridineAnhydrousCommercially Available
Deionized Water-In-house
Sulfuric Acid (H₂SO₄)ConcentratedCommercially Available
Sodium BisulfiteACS GradeCommercially Available
Diethyl etherACS GradeCommercially Available

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-7-methyl-1H-indazole (1.0 eq) in a mixture of pyridine and water.

  • Heat the solution to 80-90 °C with stirring.

  • Add potassium permanganate (3.0-4.0 eq) portion-wise over 1-2 hours, maintaining the temperature.

  • After the addition is complete, continue heating and stirring for several hours until the reaction is complete (monitored by TLC). The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide. Wash the filter cake with hot water.

  • Combine the filtrate and washings and acidify with concentrated sulfuric acid to a pH of ~2-3. This will precipitate the carboxylic acid product.

  • If any residual permanganate color remains, it can be quenched by the careful addition of a small amount of sodium bisulfite.

  • Cool the acidified solution in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
12-Amino-3-methylbenzoic acid2-Amino-5-bromo-3-methylbenzoic acidNBS, DMF85-95%
22-Amino-5-bromo-3-methylbenzoic acid5-Bromo-7-methyl-1H-indazoleNaNO₂, HCl60-70%
35-Bromo-7-methyl-1H-indazoleThis compoundKMnO₄, Pyridine/H₂O50-60%

Troubleshooting and Expert Insights

  • Step 1: The bromination reaction is generally clean; however, over-bromination can occur if excess NBS is used or if the reaction is left for an extended period. Careful monitoring by TLC is crucial.

  • Step 2: The stability of the diazonium salt is critical. Maintaining a low temperature during its formation and use is paramount to prevent decomposition and side reactions. The decarboxylation-cyclization step may require optimization of the heating temperature and time for different scales of the reaction.

  • Step 3: The oxidation with KMnO₄ can be sluggish. Ensure efficient stirring to maintain a good suspension of the reagents. The workup procedure is important to remove all manganese salts to obtain a pure product.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Cyclization cluster_step3 Step 3: Oxidation A1 Dissolve 2-amino-3-methylbenzoic acid in DMF A2 Add NBS portion-wise A1->A2 A3 Stir at RT, monitor by TLC A2->A3 A4 Quench with ice-water A3->A4 A5 Extract with Ethyl Acetate A4->A5 A6 Dry and concentrate A5->A6 A7 Recrystallize A6->A7 B1 Suspend starting material in aq. HCl B2 Cool to 0-5 °C B1->B2 B3 Add NaNO2 solution dropwise B2->B3 B4 Stir at 0-5 °C B3->B4 B5 Warm to RT, then heat to 50-60 °C B4->B5 B6 Neutralize with NaHCO3 B5->B6 B7 Extract with Ethyl Acetate B6->B7 B8 Purify by column chromatography B7->B8 C1 Dissolve starting material in Pyridine/H2O C2 Heat to 80-90 °C C1->C2 C3 Add KMnO4 portion-wise C2->C3 C4 Continue heating, monitor by TLC C3->C4 C5 Filter MnO2 C4->C5 C6 Acidify filtrate with H2SO4 C5->C6 C7 Collect product by filtration C6->C7

Caption: Detailed step-by-step experimental workflow.

References

Application Note: 5-Bromo-1H-indazole-7-carboxylic acid - A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the strategic use of 5-Bromo-1H-indazole-7-carboxylic acid in drug discovery. The indazole nucleus is a well-established "privileged scaffold" due to its versatile biological activities and its ability to mimic key biological recognition motifs.[1][2] This application note elucidates the specific advantages conferred by the 5-bromo and 7-carboxylic acid functionalities, positioning the molecule as an ideal starting point for fragment-based drug discovery (FBDD) and a versatile building block for combinatorial libraries targeting a range of therapeutic areas, including oncology and inflammation.[3] Detailed protocols for key chemical transformations, such as amide coupling and cross-coupling reactions, are provided, alongside insights into the rationale behind experimental design and characterization techniques.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[4] As a bioisostere of indole, it is found in numerous compounds with diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities.[1][5] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, validating its importance as a pharmacophore.[1]

This compound (CAS 953409-99-9) is a particularly valuable derivative for drug discovery programs.[6] Its strategic substitution pattern offers three distinct points for chemical modification, providing a powerful platform for generating molecular diversity and optimizing structure-activity relationships (SAR).

  • Indazole N1-H: The nitrogen at position 1 is a crucial hydrogen bond donor, often involved in "hinge-binding" interactions within the ATP-binding site of protein kinases.[2] It also serves as a reactive site for selective alkylation, allowing chemists to introduce substituents that can probe additional pockets within a target protein or modulate the molecule's physicochemical properties.

  • Carboxylic Acid (C7): The carboxyl group at position 7 is a versatile synthetic handle. It can act as a hydrogen bond donor or acceptor and is readily converted into amides, esters, or other functional groups. This position is ideal for library synthesis, enabling the exploration of a wide chemical space to enhance potency and selectivity.

  • Bromine (C5): The bromine atom at position 5 significantly influences the molecule's electronic properties and provides a key vector for advanced chemical modifications. It can participate in halogen bonding with protein residues and, more importantly, serves as a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1]

Physicochemical & Structural Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 953409-99-9[6][7]
Molecular Formula C₈H₅BrN₂O₂[6]
Molecular Weight 241.04 g/mol [6]
Appearance Off-white to light yellow solid(Typical)
Boiling Point 486.9±30.0 °C (Predicted)[7]
Density 1.946±0.06 g/cm³ (Predicted)[7]

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD begins by screening libraries of low molecular weight compounds ("fragments") to identify weak but high-quality binders to a biological target.[8][9] These initial hits are then optimized into potent leads through structure-guided elaboration.[10]

This compound is an exemplary fragment due to its:

  • Low Molecular Weight: At ~241 Da, it fits well within the typical fragment "rule of three" (MW < 300 Da).[9]

  • High Complexity: It presents well-defined hydrogen bond donors/acceptors and multiple vectors for chemical growth.

  • High Ligand Efficiency (LE): The indazole core is known to form highly efficient interactions, particularly with kinase targets.

The workflow below illustrates how this fragment can be advanced in a typical FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization FragLib Fragment Library (Containing 5-Br-Indazole-7-COOH) Screen Biophysical Screening (NMR, SPR, X-ray) FragLib->Screen Screen Hit Identified Hit (Binding Confirmed) Screen->Hit Validate Elaboration Fragment Elaboration (Structure-Guided Design) Hit->Elaboration Advance Hit SAR SAR Generation (Library Synthesis) Elaboration->SAR Synthesize & Test SAR->Elaboration Analyze Data Lead Potent Lead Compound (IC50 < 1µM) SAR->Lead Optimize

Caption: FBDD workflow starting with fragment screening and progressing to a lead compound.

Key Synthetic & Derivatization Protocols

The true power of this compound lies in its synthetic versatility. The following protocols describe core transformations for building compound libraries.

Protocol 1: Amide Coupling via EDC/HOBt Chemistry

This protocol details the formation of an amide bond at the C7-carboxylic acid, a fundamental step in elaborating the scaffold. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a standard, reliable method for minimizing side reactions and preventing racemization if chiral amines are used.[11]

Objective: To synthesize N-benzyl-5-bromo-1H-indazole-7-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt hydrate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl, saturated NaHCO₃ solution, brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 241 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until dissolved.

  • Add HOBt hydrate (e.g., 229 mg, 1.5 mmol) and EDC hydrochloride (e.g., 287 mg, 1.5 mmol). Stir the mixture at room temperature for 15 minutes. This pre-activation step forms the HOBt active ester, which is more reactive and stable than the initial O-acylisourea intermediate.

  • Add DIPEA (e.g., 522 µL, 3.0 mmol) followed by the dropwise addition of benzylamine (e.g., 120 µL, 1.1 mmol).

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid and base washes remove unreacted amine/acid and coupling reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-60% EtOAc in hexanes) to yield the pure amide product.

Self-Validation & Characterization:

  • Expected Outcome: A white to off-white solid.

  • LC-MS: Confirm the mass of the product (Expected [M+H]⁺ for C₁₅H₁₁BrN₃O ≈ 330.0).

  • ¹H NMR: Look for the characteristic benzylic CH₂ protons (a doublet around 4.5 ppm) and the disappearance of the carboxylic acid proton (>12 ppm).

Protocol 2: Suzuki Cross-Coupling at the C5-Position

This protocol demonstrates the utility of the C5-bromo substituent by replacing it with a phenyl group. Palladium-catalyzed Suzuki coupling is a robust method for forming C-C bonds.

Objective: To synthesize 5-phenyl-1H-indazole-7-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst (e.g., PdCl₂(dppf))

  • Na₂CO₃ (3.0 eq) or K₂CO₃

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • In a flask suitable for heating under reflux, combine this compound (241 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Na₂CO₃ (318 mg, 3.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Add the degassed solvent mixture (Dioxane:Water 4:1, 10 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst.

  • Acidify the filtrate with 2N HCl to pH ~3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization or flash chromatography.

Self-Validation & Characterization:

  • LC-MS: Confirm the mass of the product (Expected [M+H]⁺ for C₁₄H₁₀N₂O₂ ≈ 239.1). Note the disappearance of the isotopic pattern for bromine.

  • ¹H NMR: Observe the appearance of new aromatic protons corresponding to the phenyl group and the loss of the characteristic splitting pattern of the brominated indazole.

Application Example: Designing Kinase Inhibitors

The indazole scaffold is a highly effective ATP-competitive kinase inhibitor. It mimics the adenine purine ring, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The diagram below illustrates this common binding mode.

Kinase_Binding cluster_indazole cluster_hinge Kinase Hinge Backbone IND_N1 N-H IND_N2 N HINGE_CO C=O IND_N1->HINGE_CO H-Bond POCKET_2 Hydrophobic Pocket (N1-Vector) IND_N1->POCKET_2 HINGE_NH NH IND_N2->HINGE_NH H-Bond (Acceptor) POCKET_1 Solvent Front (C5-Vector) POCKET_3 Selectivity Pocket (C7-Amide Vector) C5_anchor->POCKET_1 C7_anchor->POCKET_3

Caption: Typical H-bond interactions of an indazole scaffold with a kinase hinge region.

By applying the synthetic protocols above, a researcher can systematically probe the SAR of a new inhibitor series.

Modification SiteSynthetic StrategyRationale for Exploration
C7-Amide Protocol 1 (Amide Coupling)Introduce various aryl, heteroaryl, and alkyl groups to interact with selectivity pockets adjacent to the ATP site.
N1-Alkyl/Aryl N-Alkylation/ArylationTarget hydrophobic pockets or introduce solvent-exposed groups to improve solubility and ADME properties.
C5-Aryl/Heteroaryl Protocol 2 (Suzuki Coupling)Extend the molecule towards the solvent-exposed region to enhance potency and modulate physical properties.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its three-pronged reactivity allows for the systematic and efficient generation of diverse chemical entities. Whether employed as a starting point in a fragment-based campaign or as a core building block in a lead optimization program, this scaffold provides medicinal chemists with the tools needed to develop novel therapeutics with enhanced potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-1H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 5-Bromo-1H-indazole-7-carboxylic acid is a key building block, offering multiple reaction handles for the synthesis of diverse compound libraries. The strategic derivatization of its carboxylic acid and bromo functionalities allows for the exploration of chemical space and the development of novel drug candidates. This guide provides detailed experimental procedures for the esterification, amidation, and Suzuki coupling of this compound, grounded in established chemical principles and supported by practical insights for successful synthesis.

Introduction to the this compound Scaffold

This compound is a versatile starting material in drug discovery programs. The indazole core is a bioisostere of indole and is found in a variety of biologically active compounds.[2] The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The carboxylic acid at the 7-position provides a site for modification to introduce esters and amides, which can modulate the physicochemical properties and biological activity of the final compounds. Indazole derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][3]

Derivatization Strategies and Protocols

This section details the experimental procedures for the three primary modes of derivatizing this compound. The protocols are designed to be robust and reproducible, with explanations for the choice of reagents and conditions.

Esterification of the 7-Carboxylic Acid

Esterification of the carboxylic acid group is a common strategy to enhance cell permeability and modify the pharmacokinetic profile of a drug candidate. The choice of alcohol and esterification method can be tailored to achieve the desired properties.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For more sensitive substrates or to avoid harsh acidic conditions, coupling agents can be employed.

This protocol describes the synthesis of methyl 5-bromo-1H-indazole-7-carboxylate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of anhydrous methanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-bromo-1H-indazole-7-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Amidation of the 7-Carboxylic Acid

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry. Amides are generally more stable than esters and can participate in hydrogen bonding, which can be crucial for target binding.

Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt. To facilitate this reaction, a coupling agent is typically used. Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HATU) which suppress side reactions and racemization. The choice of base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acids formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

This protocol describes a general procedure for the synthesis of N-alkyl/aryl-5-bromo-1H-indazole-7-carboxamides.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)[3]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride (LiCl) solution (if needed for workup)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the primary amine (1.0-1.2 eq) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve the coupling agent (EDC or HATU, 1.1-1.5 eq) in a small amount of anhydrous DMF or DCM.

  • Add the solution of the coupling agent dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with water. If DMF was used as the solvent, washing with a LiCl solution can help remove residual DMF.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[4] This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry.[5]

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly impact the yield and reaction time.

  • Palladium Catalyst: Catalysts like Pd(PPh₃)₄ and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used. Pd(dppf)Cl₂ is often preferred for its robustness and effectiveness with a wide range of substrates.[2][6]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or DMF) and water is typically used. The water is essential for the activity of the inorganic base.

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (Ar-B(OH)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or microwave vial

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq).

  • Add a mixture of 1,4-dioxane (or DME) and water (typically in a 3:1 to 5:1 ratio).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) or in a microwave reactor at an elevated temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Separate the organic layer and wash it with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Parameters

The following tables summarize typical reaction conditions for the derivatization of this compound. These are starting points, and optimization may be required for specific substrates.

Table 1: Esterification Conditions

ParameterConditionRationale
Catalyst Concentrated H₂SO₄Protonates the carbonyl for nucleophilic attack.
Alcohol Methanol (excess)Acts as both reactant and solvent, driving the equilibrium.
Temperature RefluxIncreases reaction rate.
Workup NaHCO₃ washNeutralizes the acid catalyst.

Table 2: Amidation Conditions

ParameterConditionRationale
Coupling Agent EDC or HATU[3]Activates the carboxylic acid for amide bond formation.
Base DIPEA or TEANeutralizes acidic byproducts and activates the amine.
Solvent Anhydrous DMF or DCMProvides a suitable reaction medium.
Temperature Room TemperatureMild conditions to prevent side reactions.

Table 3: Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[2][6]Robust and efficient for a wide range of substrates.
Base K₂CO₃ or Cs₂CO₃Facilitates the transmetalation step.
Solvent 1,4-Dioxane/Water or DME/WaterA polar aprotic solvent with water for base solubility.
Temperature 80-100 °C or MicrowaveProvides the necessary energy for the catalytic cycle.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization of this compound.

Esterification_Workflow Start 5-Bromo-1H-indazole- 7-carboxylic acid Reagents MeOH (excess) cat. H₂SO₄ Start->Reagents 1. Reaction Reflux Reagents->Reaction 2. Workup Quench with NaHCO₃ EtOAc extraction Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Methyl 5-bromo-1H-indazole- 7-carboxylate Purification->Product 5.

Caption: Workflow for Acid-Catalyzed Esterification.

Amidation_Workflow Start 5-Bromo-1H-indazole- 7-carboxylic acid Reagents R-NH₂ EDC or HATU DIPEA Start->Reagents 1. Reaction Stir at RT in DMF or DCM Reagents->Reaction 2. Workup Aqueous Workup EtOAc extraction Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product N-substituted 5-bromo-1H-indazole- 7-carboxamide Purification->Product 5.

Caption: Workflow for Amide Coupling.

Suzuki_Workflow Start 5-Bromo-1H-indazole- 7-carboxylic acid Reagents Ar-B(OH)₂ Pd(dppf)Cl₂ K₂CO₃ Start->Reagents 1. Reaction Heat in Dioxane/Water Reagents->Reaction 2. Workup Filter through Celite Aqueous Workup Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product 5-Aryl-1H-indazole- 7-carboxylic acid Purification->Product 5.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

The derivatization of this compound through esterification, amidation, and Suzuki coupling provides a powerful toolkit for medicinal chemists. The protocols outlined in this guide are based on well-established and reliable synthetic methodologies. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and efficiently generate diverse libraries of indazole-based compounds for biological screening and lead optimization in their drug discovery endeavors.

References

The Strategic Utility of 5-Bromo-1H-indazole-7-carboxylic Acid in the Synthesis of Next-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to serve as the core of a diverse array of biologically active molecules.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom provides unique hydrogen bonding capabilities, enhancing interactions with biological targets.[1][3] This has led to the successful development of indazole-based drugs targeting a range of diseases, including cancer and inflammatory conditions.[1][2]

This application note focuses on a particularly valuable, functionalized indazole derivative: 5-Bromo-1H-indazole-7-carboxylic acid . The strategic placement of the bromine atom at the 5-position and the carboxylic acid at the 7-position provides orthogonal handles for chemical modification. The carboxylic acid is primed for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).[4] Simultaneously, the bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, or alkynyl groups to further modulate the pharmacological profile of the resulting compounds.[5][6] This dual functionality makes this compound a powerful building block for the synthesis of complex and highly potent inhibitors, most notably in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 953409-99-9[9][10]
Molecular Formula C₈H₅BrN₂O₂[9][10]
Molecular Weight 241.04 g/mol [9][10]
Appearance Off-white to pale yellow solid[10]
Predicted Boiling Point 486.9±30.0 °C[N/A]
Predicted Density 1.946±0.06 g/cm³[N/A]

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to indazole cores exist[1][2][3], a specific and reproducible protocol for this compound is crucial for its application. A plausible synthetic approach involves the nitrosation of a corresponding 5-bromoindole derivative, which can be a high-yielding transformation.[11]

Experimental Protocol: Synthesis via Nitrosation of 5-Bromoindole-7-carboxylic Acid

This protocol is adapted from general procedures for the synthesis of indazole-3-carboxaldehydes from indoles, modified for the desired carboxylic acid product.[11]

Materials:

  • 5-Bromo-1H-indole-7-carboxylic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Piperonal (internal standard for NMR yield determination)

  • Argon gas

  • Appropriate deuterated solvent for NMR (e.g., DMSO-d₆)

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (2.5 equivalents) in deionized water. Cool the solution to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (2.7 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Preparation of the Indole Solution: In a separate flask, dissolve 5-Bromo-1H-indole-7-carboxylic acid (1.0 equivalent) in a suitable solvent.

  • Reaction Execution: Slowly add the indole solution to the vigorously stirred nitrosating mixture over a period of 2 hours, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR. Upon completion, the product may precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system to afford pure this compound.

Causality Behind Experimental Choices:

  • Slow, reverse addition at low temperature: This is critical to control the exothermic nitrosation reaction and to minimize the formation of undesired side products, such as dimers.[11]

  • Inert atmosphere: Performing the reaction under argon prevents the formation of nitrogen oxide species that can lead to side reactions.[11]

Application in the Synthesis of PARP Inhibitors

The most prominent application of the indazole-7-carboxamide scaffold is in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[7][8] PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR), playing a critical role in the repair of single-strand breaks (SSBs).[1][3][12]

The PARP Signaling Pathway in DNA Repair

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate PAR->PARP1 auto-modification Repair_Complex BER/SSBR Complex PAR->Repair_Complex recruits XRCC1 XRCC1 XRCC1->Repair_Complex DNA_Ligase_III DNA Ligase III DNA_Ligase_III->Repair_Complex DNA_Polymerase_beta DNA Polymerase β DNA_Polymerase_beta->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor 5-Bromo-1H-indazole- 7-carboxamide Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in the DNA single-strand break repair pathway.

In healthy cells, PARP-1 detects SSBs, binds to the damaged DNA, and synthesizes long chains of poly(ADP-ribose) (PAR).[3][12][13] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA Ligase III, and DNA Polymerase β, to the site of damage, facilitating the repair process.[3]

In cancer cells with defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs.[14] During DNA replication, these SSBs are converted into toxic DSBs. Since the HR pathway is deficient, these cells are unable to repair the DSBs, leading to genomic instability and ultimately cell death. This concept is known as "synthetic lethality" and is a cornerstone of PARP inhibitor therapy.[14]

Synthesis of a 2-Phenyl-2H-indazole-7-carboxamide PARP Inhibitor

A prominent example of a PARP inhibitor derived from the indazole-7-carboxamide scaffold is Niraparib (MK-4827).[8][15] The following is a generalized protocol for the synthesis of a 2-phenyl-2H-indazole-7-carboxamide, a core structure of Niraparib, using this compound as a starting point.

Synthesis_Workflow Start 5-Bromo-1H-indazole- 7-carboxylic acid Amidation Amide Coupling (e.g., HATU, DIPEA) Start->Amidation Amide 5-Bromo-1H-indazole- 7-carboxamide Derivative Amidation->Amide Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) Amide->Suzuki Final_Product 5-Aryl-1H-indazole- 7-carboxamide Inhibitor Suzuki->Final_Product

Caption: Synthetic workflow for a 5-Aryl-1H-indazole-7-carboxamide inhibitor.

Experimental Protocol: Amide Coupling

Materials:

  • This compound

  • Desired amine (e.g., an amino-substituted piperidine derivative)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired 5-bromo-1H-indazole-7-carboxamide.

Experimental Protocol: Suzuki Cross-Coupling

Materials:

  • 5-Bromo-1H-indazole-7-carboxamide derivative

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the 5-Bromo-1H-indazole-7-carboxamide derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane/water, 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain the final 5-aryl-1H-indazole-7-carboxamide inhibitor.

Biological Activity of Indazole-7-Carboxamide Based Inhibitors

The following table summarizes the inhibitory activity of Niraparib, a prominent inhibitor derived from the indazole-7-carboxamide scaffold, against PARP-1 and PARP-2.

CompoundTargetIC₅₀ (nM)Cellular EC₅₀ (nM)Reference
Niraparib (MK-4827) PARP-13.84[8][15]
PARP-22.1[8][15]

The low nanomolar IC₅₀ values demonstrate the high potency of inhibitors derived from this scaffold. The cellular EC₅₀ value confirms that the compound effectively inhibits PARP activity within a cellular context.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of potent enzyme inhibitors, particularly in the field of oncology. Its strategically positioned functional groups allow for both the exploration of SAR through amide coupling and the introduction of further molecular complexity via cross-coupling reactions at the bromine-bearing position. The successful development of the PARP inhibitor Niraparib, which is based on the indazole-7-carboxamide core, underscores the therapeutic potential of this scaffold. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to utilize this compound in their own discovery programs.

References

Application Notes & Protocols: Targeting the Alternative Complement Pathway with 5-Bromo-1H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Investigation of Complement Factor D Inhibition

Introduction: The Crucial Role of Complement Factor D in Health and Disease

The complement system is a cornerstone of innate immunity, providing a first line of defense against pathogens and aiding in the clearance of cellular debris.[1][2] It comprises a network of over 50 proteins that operate through three main pathways: the classical, lectin, and alternative pathways (AP).[3] While the classical and lectin pathways are typically initiated by specific recognition molecules (e.g., antibodies or microbial sugars), the alternative pathway is subject to continuous, low-level activation, acting as a powerful amplification loop for all three pathways.[4][5]

Central to the activation and amplification of the AP is Complement Factor D (FD), a highly specific serine protease.[6][7] Factor D's sole known substrate is Factor B (FB) when it is bound to C3b.[8] Upon cleavage by FD, the C3bB complex becomes the active AP C3 convertase (C3bBb), which then exponentially cleaves more C3, driving a potent inflammatory and cytolytic response.[7][9] Given that FD is the rate-limiting enzyme in the AP and has the lowest plasma concentration of all complement proteins, it has emerged as a prime therapeutic target for diseases driven by excessive AP activation.[1][10]

Dysregulation of the AP is implicated in a range of debilitating conditions, including Paroxysmal Nocturnal Hemoglobinuria (PNH), Atypical Hemolytic Uremic Syndrome (aHUS), Age-Related Macular Degeneration (AMD), and C3 Glomerulopathy (C3G).[7][8][10][11] Targeting FD offers a strategic advantage: it selectively blocks the AP amplification loop while leaving the initiation phases of the classical and lectin pathways intact, which could potentially reduce the risk of infection compared to broader complement inhibitors targeting C3 or C5.[4][12]

This guide focuses on the application of 5-Bromo-1H-indazole-7-carboxylic acid, a representative of the indazole class of small molecules, in the study of Factor D inhibition. Indazole-containing derivatives have shown promise as potent enzyme inhibitors in various therapeutic areas, making this scaffold a relevant starting point for designing novel FD inhibitors.[13][14] We provide detailed protocols for assessing the inhibitory activity of such compounds on Factor D and the alternative complement pathway.

The Inhibitor: A Profile of this compound

This compound belongs to the indazole heterocyclic family, which is recognized in medicinal chemistry as a versatile scaffold for developing kinase and protease inhibitors.[13][14] While direct literature linking this specific molecule to Factor D inhibition is emerging, its structural features make it a pertinent subject for investigation in inhibitor design campaigns.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₅BrN₂O₂[15]

  • CAS Number: 953409-99-9[15]

  • Key Features: The indazole core is a bioisostere of indole, capable of forming key hydrogen bond interactions within enzyme active sites. The bromine atom can occupy hydrophobic pockets and serve as a handle for further chemical modification (Structure-Activity Relationship studies), while the carboxylic acid group can form critical salt-bridge or hydrogen bond interactions.

The strategic placement of functional groups on the indazole ring is critical for achieving high-affinity and selective binding to the active site of Factor D.[7] This compound serves as an exemplary model for exploring the potential of the indazole scaffold in this therapeutic context.

Visualizing the Mechanism: Inhibition of the Alternative Pathway

To understand the application of a Factor D inhibitor, it is essential to visualize its point of intervention within the alternative complement pathway. The following diagram illustrates how inhibiting Factor D halts the amplification loop.

G cluster_initiation Initiation Phase cluster_amplification Amplification Phase C3 C3 Tickover Spontaneous Hydrolosis (Tick-over) C3->Tickover C3H2O C3(H₂O) Tickover->C3H2O C3H2OB C3(H₂O)B C3H2O->C3H2OB FB Factor B FB->C3H2OB C3bB C3bB FB->C3bB C3_convertase_initial Initial C3 Convertase C3(H₂O)Bb C3H2OB->C3_convertase_initial FD Factor D FD->C3_convertase_initial Cleaves B to Bb C3_convertase_amp AP C3 Convertase (Amplification Loop) C3bBb FD->C3_convertase_amp Cleaves B to Bb Inhibitor 5-Bromo-1H-indazole- 7-carboxylic acid Inhibitor->FD INHIBITS C3a C3a (Anaphylatoxin) C3_convertase_initial->C3a C3b C3b C3_convertase_initial->C3b Cleaves C3 C3b_bound Surface-bound C3b C3b->C3b_bound Surface Activating Surface (e.g., Pathogen, PNH cell) Surface->C3b_bound C3b_bound->C3bB C3bB->C3_convertase_amp Amplification Amplification C3_convertase_amp->Amplification Cleaves more C3 Downstream Downstream Effects: Opsonization, MAC Formation, Inflammation C3_convertase_amp->Downstream Amplification->C3b_bound

Figure 1. Mechanism of Factor D Inhibition in the Alternative Complement Pathway.

Experimental Protocols

The following protocols are designed to assess the inhibitory potential of compounds like this compound against Factor D and the alternative pathway.

Protocol 1: In Vitro Factor D Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC₅₀) of a test compound against purified Factor D using a synthetic substrate.

Rationale: This biochemical assay isolates the interaction between the enzyme (FD) and the inhibitor from other complement components. It is a crucial first step for high-throughput screening and for confirming direct target engagement.[16] A synthetic thioester substrate, like Z-Lys-SBzl, is used, which releases a chromophore upon cleavage by FD, allowing for spectrophotometric measurement of enzyme activity.[8]

Materials:

  • Purified human Factor D (e.g., from commercial vendors)

  • Synthetic thioester substrate (e.g., Z-Lys-SBzl)

  • Test Inhibitor: this compound, dissolved in DMSO

  • Assay Buffer: Tris-buffered saline (TBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Spectrophotometer capable of kinetic reads at ~405 nm

Workflow Diagram:

Figure 2. Workflow for the Factor D Enzymatic Inhibition Assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations. Subsequently, create working solutions by diluting the DMSO stocks into the Assay Buffer to achieve the final desired concentrations (ensure the final DMSO concentration in the assay is ≤1%).

  • Assay Plate Setup:

    • To each well of a 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of the diluted test inhibitor to the appropriate wells. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration (vehicle control).

    • Add 20 µL of a pre-diluted solution of purified human Factor D (e.g., to a final concentration of 80 nM) to all wells except the "no enzyme" blank.[8]

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to Factor D.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the synthetic substrate to all wells.

  • Data Acquisition: Immediately place the plate in a spectrophotometer and begin kinetic measurements, recording the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Alternative Pathway (AP) Hemolytic Assay

Objective: To assess the functional inhibition of the alternative complement pathway in a cell-based assay using human serum.

Rationale: This assay moves beyond the purified enzyme to a more physiologically relevant system. It measures the ability of an inhibitor to prevent the lysis of rabbit erythrocytes, which are potent activators of the human alternative pathway and are highly susceptible to lysis by the Membrane Attack Complex (MAC).[8][16] This provides a functional readout of the entire AP cascade's integrity.

Materials:

  • Rabbit erythrocytes (commercially available or prepared from whole blood)

  • Normal Human Serum (NHS) as a source of complement proteins

  • Test Inhibitor: this compound

  • Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg²⁺/EGTA): EGTA chelates Ca²⁺ to block the classical and lectin pathways, ensuring only the AP is active.

  • 96-well V-bottom microplate

  • Spectrophotometer

Workflow Diagram:

Figure 3. Workflow for the Alternative Pathway Hemolytic Assay.

Step-by-Step Methodology:

  • Erythrocyte Preparation: Wash rabbit erythrocytes three times with GVB/Mg²⁺/EGTA buffer by centrifugation. Resuspend the cell pellet to a final concentration of 2 x 10⁸ cells/mL.

  • Assay Plate Setup (in a V-bottom plate):

    • 100% Lysis Control: 100 µL of erythrocytes + 100 µL of water.

    • 0% Lysis Control (Blank): 100 µL of erythrocytes + 100 µL of GVB/Mg²⁺/EGTA buffer.

    • Test Wells: Add inhibitor dilutions, Normal Human Serum (e.g., final concentration of 8-10%), erythrocytes, and buffer to a final volume of 200 µL. The order of addition should be buffer, inhibitor, serum, and finally erythrocytes.[8]

  • Incubation: Mix the plate gently and incubate at 37°C for 30 minutes.

  • Stop Reaction & Pellet Cells: Stop the reaction by placing the plate on ice. Pellet the intact erythrocytes by centrifuging the plate at 1000 x g for 5 minutes.

  • Measure Hemolysis: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Correct all absorbance readings by subtracting the blank (0% lysis) value.

    • Calculate the percent hemolysis for each well using the formula: % Hemolysis = (OD_sample / OD_100%_lysis) * 100

    • Plot the percent hemolysis against the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: PNH Erythrocyte C3 Fragment Deposition Assay

Objective: To measure the inhibition of C3 fragment (C3b/iC3b) deposition on PNH patient erythrocytes, a key driver of extravascular hemolysis.

Rationale: Patients with PNH treated with C5 inhibitors (like eculizumab) can still experience extravascular hemolysis, where red blood cells are opsonized by C3 fragments and cleared by phagocytes.[8] An effective upstream inhibitor of the AP, such as a Factor D inhibitor, should prevent this C3 deposition. This assay provides crucial mechanistic data relevant to a key clinical challenge in PNH treatment.

Materials:

  • Blood sample from a PNH patient (collected in an appropriate anticoagulant, with proper ethical approval and consent)

  • Acidified Normal Human Serum (as complement source)

  • Test Inhibitor: this compound

  • FITC-conjugated anti-human C3 antibody

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Step-by-Step Methodology:

  • Erythrocyte Isolation: Isolate erythrocytes from the PNH patient blood sample by centrifugation and wash them with a suitable buffer.

  • Assay Setup: In microcentrifuge tubes, combine PNH erythrocytes, acidified human serum (e.g., 20% final concentration), and serial dilutions of the test inhibitor.[8]

  • Incubation: Incubate the tubes at 37°C for 30-60 minutes to allow for complement activation and C3 deposition.

  • Washing: Stop the reaction by adding ice-cold buffer. Wash the cells three times with cold buffer to remove unbound serum proteins.

  • Staining: Resuspend the cell pellet in a solution containing a fluorescently-labeled anti-C3 antibody (e.g., FITC-anti-C3). Incubate in the dark on ice for 30 minutes.

  • Final Wash: Wash the cells twice more to remove unbound antibody.

  • Flow Cytometry: Resuspend the final cell pellet in flow cytometry buffer and acquire data on a flow cytometer. Gate on the erythrocyte population and measure the mean fluorescence intensity (MFI) of the C3-FITC signal.

  • Data Analysis:

    • Calculate the percent inhibition of C3 deposition relative to the vehicle control (0% inhibition) and a control with a strong complement inhibitor like EDTA (100% inhibition).

    • Plot the percent inhibition against inhibitor concentration to determine the IC₅₀ for preventing C3 deposition.

Data Summary and Interpretation

Effective Factor D inhibitors are characterized by potent activity across biochemical and functional assays. The table below provides a summary of expected results for a potent and selective Factor D inhibitor.

Assay TypeKey ParameterTypical Potency Range for Active InhibitorsRationale for Measurement
Factor D Enzymatic Assay IC₅₀0.5 - 50 nMConfirms direct, high-affinity binding and inhibition of the target enzyme.[8]
AP Hemolytic Assay IC₅₀1 - 100 nMDemonstrates functional blockade of the entire AP cascade in a cellular context.[8][16]
PNH C3 Deposition Assay IC₅₀5 - 200 nMShows prevention of opsonization, which is clinically relevant for addressing extravascular hemolysis.[8]
Selectivity Assays IC₅₀ vs. other proteases>1000-fold selectivityEnsures the inhibitor does not have off-target effects on other important physiological proteases.

Trustworthiness and Self-Validation: Each protocol includes critical controls to ensure data validity. The enzymatic assay uses "no enzyme" and "vehicle" controls. The hemolytic assay uses 0% and 100% lysis controls. Consistency across these assays—where a compound potent in the enzymatic assay is also potent in the functional hemolytic assay—provides a strong validation of the inhibitor's mechanism of action.

Conclusion and Future Directions

The inhibition of Complement Factor D represents a highly promising therapeutic strategy for a variety of complement-mediated diseases. Small molecules built upon scaffolds like this compound offer the potential for developing orally bioavailable drugs that can selectively and potently shut down the alternative pathway's amplification loop. The protocols detailed in this guide provide a robust framework for researchers to identify and characterize novel Factor D inhibitors, from initial biochemical screening to more complex, physiologically relevant cell-based models. Future work in this area will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to translate preclinical findings into effective therapies for patients with PNH, aHUS, and other devastating complement-driven disorders.[17]

References

Analytical methods for 5-Bromo-1H-indazole-7-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 5-Bromo-1H-indazole-7-carboxylic acid

Introduction: The Role of Rigorous Analysis in Pharmaceutical Development

This compound (MW: 241.04 g/mol , Formula: C₈H₅BrN₂O₂) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its substituted indazole core is a privileged scaffold found in numerous compounds with therapeutic potential, including kinase inhibitors for oncology. The precise identity, purity, and structural integrity of this molecule are paramount to ensure the reproducibility of synthetic routes and the safety and efficacy of downstream active pharmaceutical ingredients (APIs).

This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols herein are presented not merely as steps, but with expert rationale to empower scientists to understand and adapt these methods as needed.

Section 1: Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

Principle of the Technique: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a molecule like this compound, a reverse-phase (RP-HPLC) method is ideal, where the stationary phase is nonpolar and the mobile phase is polar.

Causality in Method Design: The choice of a C18 column is based on its hydrophobic nature, which provides excellent retention for aromatic compounds. The mobile phase, a gradient of acidified water and acetonitrile, is selected to ensure the carboxylic acid group remains protonated (suppressing ionization for better peak shape) and to elute the compound with appropriate retention and resolution from potential impurities.[2][3] UV detection is chosen because the indazole ring system contains a strong chromophore, allowing for sensitive detection.

Experimental Protocol: RP-HPLC Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV-Vis detector is suitable.

    Parameter Condition Rationale
    Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for carboxylic acids.[2]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
    Gradient 10% B to 90% B over 15 minEnsures elution of the main peak and any less polar impurities.
    Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
    Column Temp. 30 °CProvides stable retention times.
    Injection Vol. 10 µL
    Detector UV at 254 nmWavelength where the indazole chromophore strongly absorbs.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • The retention time of the main peak should be consistent across injections.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (5 mg) dissolve Dissolve in Diluent (0.5 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity analysis of the target compound.

Section 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique: NMR spectroscopy is the most powerful tool for unambiguous structural determination of organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality in Method Design:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, we expect to see signals for the indazole N-H proton, the carboxylic acid O-H proton, and the aromatic protons on the indazole ring.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. We expect signals for the carboxylic acid carbonyl carbon and the eight carbons of the bromo-indazole core.

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves the carboxylic acid, and its ability to hydrogen bond allows for the observation of the exchangeable N-H and O-H protons, which might be broadened or absent in other solvents.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • ¹H NMR: Standard pulse program, sufficient number of scans for good signal-to-noise.

    • ¹³C NMR: Proton-decoupled pulse program to ensure each unique carbon appears as a singlet.

Expected Data Interpretation
¹H NMR (400 MHz, DMSO-d₆) Expected δ (ppm) Multiplicity Assignment
Carboxylic Acid Proton~13.0-14.0Broad Singlet-COOH
Indazole N-H Proton~13.5-14.5Broad SingletN-H
Aromatic Proton (H3)~8.2SingletProton on pyrazole ring
Aromatic Proton (H4)~7.8DoubletAromatic CH
Aromatic Proton (H6)~7.6DoubletAromatic CH

Note: Exact chemical shifts and coupling constants for H4 and H6 will depend on their specific coupling interactions. The predictions are based on data for similar indazole structures.[4][5][6]

¹³C NMR (100 MHz, DMSO-d₆) Expected δ (ppm) Assignment
Carboxylic Acid Carbonyl~165-170C=O
Aromatic/Heteroaromatic Carbons~110-1458 signals for the indazole ring carbons

Section 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle of the Technique: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids.

Unique Insight for this Molecule: The presence of a bromine atom provides a definitive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any ion containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity, which is a powerful diagnostic tool.[7]

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a 1:1 mixture of acetonitrile and water.

  • Instrumentation and Conditions:

    • System: An HPLC system coupled to a mass spectrometer with an ESI source.

    • Ionization Mode: ESI-Negative or ESI-Positive. Negative mode is often preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻. Positive mode will detect the protonated molecule [M+H]⁺.

Expected Data Interpretation
  • Molecular Ion Peak:

    • In positive mode , expect to see a pair of peaks at m/z ≈ 241.0 and m/z ≈ 243.0 , corresponding to [C₈H₅⁷⁹BrN₂O₂ + H]⁺ and [C₈H₅⁸¹BrN₂O₂ + H]⁺.

    • In negative mode , expect to see a pair of peaks at m/z ≈ 239.9 and m/z ≈ 241.9 , corresponding to [C₈H₅⁷⁹BrN₂O₂ - H]⁻ and [C₈H₅⁸¹BrN₂O₂ - H]⁻.

  • Isotopic Pattern: The key confirmation is that the M and M+2 peaks will have an intensity ratio of approximately 1:1.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_sol Prepare Dilute Solution (~10 µg/mL) infuse Infuse into ESI Source prep_sol->infuse ionize Ionize (Positive/Negative Mode) infuse->ionize analyze Analyze m/z ionize->analyze find_ion Identify Molecular Ion [M+H]⁺ or [M-H]⁻ analyze->find_ion check_iso Verify 1:1 Isotopic Pattern for Bromine find_ion->check_iso report report check_iso->report Confirm Molecular Weight

Caption: Workflow for molecular weight confirmation by LC-MS.

Section 4: Functional Group Identification by FT-IR Spectroscopy

Principle of the Technique: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying which functional groups are present.

Causality in Method Design: Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The key functional groups in this compound—the carboxylic acid O-H, the indazole N-H, the carbonyl C=O, and the aromatic rings—all have distinct and predictable absorption bands.[8][9]

Protocol: FT-IR Analysis
  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background.

Expected Data Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad
N-H Stretch (Indazole)3200 - 3500Medium, may overlap with O-H
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, Sharp
C=C / C=N Stretch (Aromatic)1450 - 1600Multiple Medium to Sharp Bands
C-Br Stretch500 - 650Medium to Strong[10]

Section 5: Elemental Composition Confirmation by Elemental Analysis

Principle of the Technique: Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a compound.[11] The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are measured. This provides the empirical formula, which can be compared to the theoretical formula to confirm purity and identity.

Causality in Method Design: Combustion analysis is a destructive but highly accurate method for determining the C, H, and N content.[11] Halogen analysis often requires a separate procedure, such as oxygen flask combustion followed by ion chromatography or titration, to accurately quantify the bromine content.[12]

Protocol: CHN and Bromine Analysis
  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dry sample into a tin capsule for CHN analysis.

    • A separate, appropriately prepared sample is used for bromine analysis according to the instrument manufacturer's guidelines.

  • Analysis:

    • The sample is analyzed using an automated elemental analyzer.

Expected Results vs. Theoretical Values
Element Theoretical % Acceptance Criteria
Carbon (C)39.86%± 0.4%
Hydrogen (H)2.09%± 0.4%
Nitrogen (N)11.62%± 0.4%
Bromine (Br)33.15%± 0.4%

The experimental values should fall within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The orthogonal analytical methods detailed in this guide—HPLC for purity, NMR for structure, Mass Spectrometry for molecular weight, FT-IR for functional groups, and Elemental Analysis for composition—provide a robust and self-validating system for the complete characterization of this compound. Adherence to these protocols will ensure a thorough understanding of the material's quality, providing confidence for its use in research and development.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5-Bromo-1H-indazole-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key regulators of cellular processes. 5-Bromo-1H-indazole-7-carboxylic acid represents a versatile starting point for the synthesis of compound libraries aimed at discovering novel therapeutics. This guide provides in-depth technical application notes and detailed high-throughput screening (HTS) protocols for researchers, scientists, and drug development professionals. We focus on the application of libraries derived from this scaffold against three major drug target classes: Poly (ADP-ribose) polymerase (PARP), protein kinases, and histone deacetylases (HDACs). The protocols are designed to be robust, self-validating, and adaptable for automated HTS platforms, enabling the rapid identification and characterization of potent and selective inhibitors.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a bicyclic heteroaromatic compound that has garnered significant attention in drug discovery due to its ability to mimic the purine base of ATP and engage in key hydrogen bonding interactions within enzyme active sites.[1] Derivatives of the indazole core have been successfully developed into inhibitors for a wide range of therapeutic targets.[2][3][4][5][6] Specifically, the this compound scaffold offers synthetic handles at the 1, 5, and 7 positions, allowing for the generation of diverse chemical libraries with tailored properties for potency, selectivity, and pharmacokinetics.

This document outlines detailed HTS methodologies to screen libraries of compounds derived from this compound. The provided protocols are based on established and reliable assay technologies, ensuring high-quality, reproducible data suitable for hit identification and lead optimization campaigns.

Application Note 1: Screening for PARP1 Inhibitors

Scientific Rationale

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[7] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[8] The indazole carboxamide moiety is a well-established pharmacophore for potent PARP1 inhibition, making derivatives of this compound prime candidates for screening.[2]

We describe a luminescence-based HTS assay for PARP1 activity. This assay quantifies the consumption of NAD+, the substrate for PARP1, providing a robust and sensitive measure of enzyme inhibition.[9][10]

Workflow for PARP1 Inhibition HTS

PARP1_HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_plate Prepare 384-well assay plates dispense_cpd Dispense compounds/ controls into plates prep_plate->dispense_cpd prep_lib Dilute 5-Bromo-1H-indazole- 7-carboxylic acid derivative library & controls in DMSO prep_lib->dispense_cpd prep_reagents Prepare PARP1 enzyme, activated DNA, and NAD+ solutions add_enzyme Add PARP1 enzyme and activated DNA mixture prep_reagents->add_enzyme dispense_cpd->add_enzyme initiate_rxn Initiate reaction with NAD+ add_enzyme->initiate_rxn incubate_rxn Incubate at RT for 60 min initiate_rxn->incubate_rxn add_detection Add NAD/NADH-Glo™ Detection Reagent incubate_rxn->add_detection incubate_detect Incubate at RT for 20-30 min add_detection->incubate_detect read_lum Read luminescence incubate_detect->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curves Generate dose-response curves calc_inhibition->plot_curves select_hits Identify 'hit' compounds plot_curves->select_hits

Caption: Workflow for the PARP1 luminescence-based HTS assay.

Detailed Protocol: PARP1 Luminescence-Based Inhibition Assay

This protocol is adapted for a 384-well plate format and utilizes a technology analogous to the NAD/NADH-Glo™ Assay.[10]

1. Reagent Preparation:

  • PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100.

  • Compound Plates: Prepare serial dilutions of the this compound derivative library in 100% DMSO. Further dilute to a 4X final concentration in PARP Assay Buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO alone as a negative control.

  • PARP1 Enzyme Solution (2X): Dilute recombinant human PARP1 enzyme and activated DNA to a 2X working concentration in cold PARP Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal window.

  • NAD+ Solution (4X): Prepare a 4X working solution of NAD+ in PARP Assay Buffer. The final concentration should be at or near the Kₘ for NAD+ to ensure sensitivity to competitive inhibitors.

  • Detection Reagent: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Dispense 5 µL of the 4X compound solutions (or controls) into the wells of a white, opaque 384-well plate.

  • Add 10 µL of the 2X PARP1 Enzyme Solution to each well.

  • Initiate the enzymatic reaction by adding 5 µL of the 4X NAD+ Solution to each well. The final reaction volume is 20 µL.

  • Mix the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 20 µL of the NAD/NADH-Glo™ Detection Reagent to each well to stop the PARP1 reaction and initiate the luminescence signal generation.

  • Incubate at room temperature for 20-30 minutes, protected from light.

  • Read the luminescence signal on a plate reader.

3. Data Analysis and Quality Control:

  • Percent Inhibition Calculation:

    where Lumi_inhibitor is the signal in the presence of the test compound, Lumi_max is the signal from the negative control (DMSO), and Lumi_min is the signal from a positive control showing maximum inhibition.

  • Assay Quality Metrics:

ParameterFormulaAcceptance Criterion
Signal-to-Background (S/B) Mean(Signal_max) / Mean(Signal_min)> 5
Z'-factor 1 - [3*(SD_max + SD_min) / |Mean_max - Mean_min|]≥ 0.5

Application Note 2: Screening for Protein Kinase Inhibitors

Scientific Rationale

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing central roles in signal transduction and cellular regulation.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[5][6][11] The indazole scaffold is a well-established "hinge-binding" motif found in many approved kinase inhibitors.[4] Derivatives of this compound can be readily synthesized to target the ATP-binding pocket of various kinases.

This section details a universal, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for screening kinase inhibitors. The Adapta™ Universal Kinase Assay is a fluorescence-based immunoassay that detects the formation of ADP, the universal product of kinase reactions.[12][13] This technology is suitable for virtually any kinase, regardless of the substrate type (peptide, protein, or lipid).[14]

Workflow for Kinase Inhibition HTS (Adapta™ Assay)

Kinase_HTS_Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection ADP Detection (TR-FRET) cluster_analysis Data Analysis prep_plate Prepare 384-well assay plates dispense_cpd Dispense compounds/ controls into plates prep_plate->dispense_cpd prep_lib Dilute indazole derivative library & controls in DMSO prep_lib->dispense_cpd prep_reagents Prepare Kinase, Substrate, and ATP solutions add_enzyme_sub Add Kinase + Substrate mixture prep_reagents->add_enzyme_sub dispense_cpd->add_enzyme_sub initiate_rxn Initiate reaction with ATP add_enzyme_sub->initiate_rxn incubate_rxn Incubate at RT for 60 min initiate_rxn->incubate_rxn add_detection Add Adapta™ Detection Reagent (Eu-Ab, Tracer, EDTA) incubate_rxn->add_detection incubate_detect Incubate at RT for 30-60 min add_detection->incubate_detect read_fret Read TR-FRET signal incubate_detect->read_fret calc_inhibition Calculate % Inhibition read_fret->calc_inhibition plot_curves Generate IC50 curves calc_inhibition->plot_curves select_hits Identify 'hit' compounds plot_curves->select_hits

Caption: Workflow for the Adapta™ Universal Kinase TR-FRET HTS assay.

Detailed Protocol: Adapta™ Universal Kinase Inhibition Assay

This protocol is designed for a 384-well format and is based on the principles of the Adapta™ Universal Kinase Assay Kit.[13][15]

1. Reagent Preparation:

  • Kinase Buffer: Use a buffer appropriate for the specific kinase being screened (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plates: Prepare 4X serial dilutions of the indazole derivative library and controls (e.g., Staurosporine) in Kinase Buffer containing DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase/Substrate Mix (2X): Prepare a solution containing the kinase and its specific substrate at 2X the final desired concentration in Kinase Buffer. The optimal concentrations should be determined through prior enzyme and substrate titration experiments.

  • ATP Solution (4X): Prepare a 4X solution of ATP in Kinase Buffer. The final concentration should be equal to the apparent Kₘ of ATP for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Adapta™ Detection Solution: Prepare the detection mix by diluting the Europium-labeled anti-ADP antibody, the Alexa Fluor® 647-labeled ADP tracer, and EDTA in TR-FRET dilution buffer, as per the manufacturer's protocol.[13] The EDTA stops the kinase reaction.

2. Assay Procedure:

  • Dispense 2.5 µL of 4X compound solutions or controls into the appropriate wells of a low-volume 384-well plate.

  • Add 5 µL of the 2X Kinase/Substrate Mix to all wells.

  • Initiate the reaction by adding 2.5 µL of the 4X ATP Solution. The final kinase reaction volume is 10 µL.

  • Briefly centrifuge the plate and incubate at room temperature for 60 minutes.

  • Add 10 µL of the Adapta™ Detection Solution to each well.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

3. Data Analysis:

  • TR-FRET Ratio Calculation:

  • Percent Inhibition Calculation:

    where Ratio_inhibitor is the signal with the test compound, Ratio_max is the signal from the inhibited control (low ADP), and Ratio_min is the signal from the active enzyme control (high ADP).

  • Quality Control: The Z'-factor and S/B ratio should be calculated as described in the PARP1 assay section to ensure the robustness of the screen.

Application Note 3: Screening for Histone Deacetylase (HDAC) Inhibitors

Scientific Rationale

Histone deacetylases (HDACs) are epigenetic modifiers that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[1][16] HDACs are implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[17] The development of HDAC inhibitors is an active area of research.

This application note describes a homogeneous, luminescence-based assay for screening inhibitors against class I and II HDACs. The HDAC-Glo™ I/II Assay uses a specific, cell-permeable acetylated aminoluciferin substrate.[18] Deacetylation by an HDAC enzyme allows a developer reagent to act on the substrate, releasing aminoluciferin, which is then consumed by a luciferase to produce a stable "glow-type" luminescent signal proportional to HDAC activity.[19]

Workflow for HDAC Inhibition HTS (HDAC-Glo™ Assay)

HDAC_HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Execution cluster_detection Deacetylation & Signal Generation cluster_analysis Data Analysis prep_plate Prepare 384-well assay plates dispense_cpd Dispense compounds/ controls into plates prep_plate->dispense_cpd prep_lib Dilute indazole derivative library & controls in DMSO prep_lib->dispense_cpd prep_reagents Prepare HDAC enzyme solution add_enzyme Add HDAC enzyme prep_reagents->add_enzyme dispense_cpd->add_enzyme incubate_cpd Pre-incubate at RT for 15 min add_enzyme->incubate_cpd add_reagent Add HDAC-Glo™ I/II Reagent (Substrate + Developer) incubate_cpd->add_reagent incubate_detect Incubate at RT for 30-45 min add_reagent->incubate_detect read_lum Read luminescence incubate_detect->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curves Generate dose-response curves calc_inhibition->plot_curves select_hits Identify 'hit' compounds plot_curves->select_hits

Caption: Workflow for the HDAC-Glo™ I/II luminescence-based HTS assay.

Detailed Protocol: HDAC-Glo™ I/II Inhibition Assay

This biochemical protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Compound Plates: Prepare 2X serial dilutions of the indazole derivative library in HDAC Assay Buffer with a fixed percentage of DMSO. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a DMSO-only vehicle as a negative control.

  • HDAC Enzyme Solution (2X): Dilute recombinant human HDAC1 or HDAC2 enzyme to a 2X working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined via titration to yield a robust signal.

  • HDAC-Glo™ I/II Reagent: Reconstitute the substrate and developer reagent according to the manufacturer's protocol to create the final detection reagent.

2. Assay Procedure:

  • Dispense 10 µL of the 2X compound solutions or controls into the wells of a white, opaque 384-well plate.

  • Add 10 µL of the 2X HDAC Enzyme Solution to each well. The total volume is now 20 µL.

  • Mix the plate gently on a shaker and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the deacetylation reaction by adding 20 µL of the HDAC-Glo™ I/II Reagent to each well.

  • Mix the plate on a shaker for 1-2 minutes.

  • Incubate at room temperature for 30-45 minutes, protected from light, to allow for signal development.

  • Read the luminescence signal using a plate luminometer.

3. Data Analysis and Quality Control:

  • Percent Inhibition Calculation:

    where Lumi_inhibitor is the signal with the test compound, Lumi_max is the signal from the negative control (DMSO), and Lumi_min is the signal from the positive control.

  • Assay Quality Metrics: Calculate the Z'-factor and Signal-to-Background ratio as previously described to validate the screen's performance.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of novel inhibitors against clinically relevant targets. The high-throughput screening protocols detailed in these application notes offer robust, validated, and efficient methods for identifying active compounds from derivative libraries. By employing sensitive and reliable technologies such as luminescence and TR-FRET, researchers can rapidly advance hits from primary screening to lead optimization. The subsequent characterization of these hits for selectivity, mechanism of action, and cell-based activity will be critical for the successful development of the next generation of therapeutics derived from this versatile chemical scaffold.

References

In Vitro Testing of 5-Bromo-1H-indazole-7-carboxylic Acid Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Bromo-1H-indazole-7-carboxylic acid derivatives. This class of compounds holds significant promise in therapeutic areas such as oncology, owing to the established role of the indazole scaffold in targeting key cellular enzymes.[1][2][3][4][5] This document outlines detailed protocols for assessing the cytotoxic effects, specific enzyme inhibition, and impact on cellular signaling pathways, thereby enabling a thorough preclinical characterization of novel chemical entities based on this scaffold.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved drugs and clinical candidates.[1][2][3][4][5] Derivatives of this heterocyclic system have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects.[1][2][3][4][5] A significant portion of their anti-neoplastic activity stems from their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[2]

Furthermore, structural analogs of indazoles have been identified as potent inhibitors of enzymes in the DNA Damage Response (DDR) pathway, such as Poly(ADP-ribose) Polymerase (PARP), and modulators of key signaling pathways like Wnt/β-catenin through inhibition of Tankyrase (TNKS) enzymes.[6][7][8][9][10][11] The this compound core provides a versatile platform for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on the in vitro characterization of derivatives of this scaffold, with a focus on assays to determine their potential as inhibitors of kinases, PARP, and Tankyrase.

Part 1: Initial Assessment of Cytotoxicity

A fundamental first step in the evaluation of any potential anti-cancer compound is to determine its cytotoxic and anti-proliferative effects on cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

The Scientific Rationale Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][7] By treating cancer cells with varying concentrations of a test compound, we can determine the concentration at which it inhibits cell growth by 50% (IC50), a key parameter for assessing its potency.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest (e.g., K562 for leukemia, A549 for lung cancer, PC-3 for prostate cancer)[12]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Data Presentation: Cytotoxicity of Indazole Derivatives
CompoundTarget Cell LineIncubation Time (h)IC50 (µM)
Derivative AK562725.15[12]
Derivative BA5497215.8
Derivative CPC-3728.2
5-Fluorouracil (Control)K562727.5[12]

Part 2: Target-Specific Enzyme Inhibition Assays

Once the cytotoxic potential of the this compound derivatives has been established, the next logical step is to investigate their effect on specific molecular targets. Based on the known activities of the indazole scaffold, we will focus on assays for kinase, PARP, and Tankyrase inhibition.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Scientific Rationale: Many indazole derivatives function as ATP-competitive kinase inhibitors.[2] These assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. A common method involves quantifying the amount of ATP consumed during the kinase reaction, where a decrease in ATP consumption indicates inhibition.

Materials:

  • Recombinant kinase of interest (e.g., a tyrosine kinase or a serine/threonine kinase)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (serial dilutions)

  • A detection reagent that measures ATP levels (e.g., a luciferase-based system that produces light in proportion to the amount of ATP present)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the test compound dilutions to the wells of the assay plate.

    • Add the kinase/substrate solution to each well.

    • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a solution of ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP by adding the detection reagent.

    • Incubate for a short period as per the manufacturer's instructions to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • A lower luminescent signal corresponds to higher kinase activity (more ATP consumed).

    • Normalize the data to controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Protocol 3: PARP-1 Inhibition Assay

Scientific Rationale: PARP-1 is a key enzyme in the repair of DNA single-strand breaks.[7][13] PARP inhibitors trap the enzyme on the DNA, leading to the formation of cytotoxic double-strand breaks, a mechanism known as synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations).[13][14] This assay measures the formation of poly(ADP-ribose) (PAR) chains on a histone substrate, which is catalyzed by PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins (substrate)

  • Activated DNA (to stimulate PARP-1 activity)

  • Biotinylated NAD+ (co-substrate)

  • Assay buffer

  • Test compound (serial dilutions)

  • Streptavidin-HRP (for detection)

  • Chemiluminescent HRP substrate

  • White 96-well plates

  • Luminometer

Step-by-Step Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with histone proteins and incubate overnight.

    • Wash the wells with a wash buffer to remove unbound histones.

  • PARP Reaction:

    • Add the test compound dilutions to the wells.

    • Add a mixture of PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well.

    • Incubate at room temperature for 60 minutes to allow the PARylation reaction to occur.

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add Streptavidin-HRP to each well and incubate for 30-60 minutes. The Streptavidin-HRP will bind to the biotinylated PAR chains attached to the histones.

    • Wash the wells to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent HRP substrate to each well.

  • Signal Measurement and Data Analysis:

    • Immediately measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of PARylation (PARP-1 activity).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: Tankyrase Inhibition Assay (Cell-Based)

Scientific Rationale: Tankyrase 1 and 2 are members of the PARP family that regulate the Wnt/β-catenin signaling pathway.[6][8][9][10] They do so by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[6] Inhibiting Tankyrase stabilizes Axin, leading to the degradation of β-catenin and the downregulation of Wnt signaling, which is often overactive in cancers.[6][8] A common way to assess Tankyrase inhibition in cells is to measure the activity of a Wnt-responsive reporter gene.

Materials:

  • A cancer cell line with a stably integrated Wnt/β-catenin reporter system (e.g., HEK293 cells with a TOPFlash luciferase reporter).[15][16]

  • Wnt3a conditioned medium (to activate the Wnt pathway)

  • Test compound (serial dilutions)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding and Transfection (if not using a stable cell line):

    • Seed the cells in a 96-well plate.

    • If necessary, transfect the cells with a Wnt-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control reporter plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment and Wnt Stimulation:

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the Wnt pathway by adding Wnt3a conditioned medium to the wells.

    • Incubate for 16-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the firefly luciferase activity (from the TOPFlash reporter) and the Renilla luciferase activity (for normalization) using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Data Presentation: Enzyme Inhibition by Indazole Derivatives
CompoundTarget EnzymeAssay TypeIC50 (nM)
Derivative DKinase XBiochemical50
Derivative EPARP-1Biochemical15
Olaparib (Control)PARP-1Biochemical5[17]
Derivative FTankyrase 1/2Cell-Based (TOPFlash)100
XAV939 (Control)Tankyrase 1/2Cell-Based (TOPFlash)30

Part 3: Analysis of Downstream Cellular Signaling

To confirm the mechanism of action of the lead compounds, it is essential to analyze their effects on the downstream signaling pathways of their targets. Western blotting is a powerful technique for this purpose.

Protocol 5: Western Blotting for Signaling Pathway Analysis

Scientific Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate.[18] For example, if a compound inhibits a kinase, we would expect to see a decrease in the phosphorylation of its downstream substrates. For a PARP inhibitor, we would expect to see a reduction in PAR chain formation after DNA damage. For a Tankyrase inhibitor, we would expect an increase in the levels of Axin and a decrease in active β-catenin.[8][15]

Materials:

  • Cells treated with the test compound and appropriate stimuli (e.g., a growth factor for a kinase pathway, a DNA damaging agent for the PARP pathway, or Wnt3a for the Tankyrase pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins, their phosphorylated forms, and loading controls like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples for loading on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with wash buffer (e.g., TBST).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize them to a loading control to compare protein levels between different treatment conditions.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Characterization

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action A Synthesized this compound Derivatives B MTT Cytotoxicity Assay (Determine IC50) A->B C Identify Potent Compounds B->C D Kinase Inhibition Assay C->D E PARP Inhibition Assay C->E F Tankyrase Inhibition Assay C->F G Determine Target-Specific IC50 D->G E->G F->G H Western Blotting for Downstream Signaling G->H I Confirm On-Target Effects in Cells H->I

Caption: Workflow for the in vitro characterization of indazole derivatives.

Simplified Wnt/β-Catenin Signaling Pathway

G cluster_0 Wnt OFF cluster_1 Wnt ON cluster_2 Inhibition DestructionComplex Destruction Complex (Axin, APC, GSK3β) betaCatenin_off β-Catenin DestructionComplex->betaCatenin_off Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Receptor Complex Wnt->Receptor DestructionComplex_inactivated DestructionComplex_inactivated Receptor->DestructionComplex_inactivated Inactivates betaCatenin_on β-Catenin (Accumulates) Nucleus Nucleus betaCatenin_on->Nucleus Translocation TCF_LEF TCF/LEF GeneTranscription Gene Transcription (Proliferation) TCF_LEF->GeneTranscription Activates Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation & Degradation IndazoleDerivative Indazole Derivative (Tankyrase Inhibitor) IndazoleDerivative->Tankyrase Inhibits

Caption: The Wnt/β-catenin pathway and the role of Tankyrase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Brominated Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of brominated indazole carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation.

A Note on Regioisomers: The synthesis of 5-Bromo-1H-indazole-7-carboxylic acid is a key objective for many researchers. However, detailed, peer-reviewed synthetic protocols for this specific isomer are not widely published. In contrast, the synthesis of its regioisomer, 5-Bromo-1H-indazole-3-carboxylic acid , is well-documented.[1][2] The underlying chemical principles of electrophilic aromatic substitution, reaction control, and purification are highly transferable between these isomers. This guide will focus on the established protocol for the 3-carboxylic acid isomer, with troubleshooting and FAQs designed to be broadly applicable to the synthesis of other brominated indazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-Bromo-1H-indazole-3-carboxylic acid?

A1: The most direct and frequently cited method is the electrophilic bromination of Indazole-3-carboxylic acid using liquid bromine in a glacial acetic acid solvent.[1] This method involves heating the starting material to achieve dissolution, followed by controlled addition of a bromine solution at a specific temperature (typically 90°C) and allowing the reaction to proceed for several hours.[1][2] The product is then isolated by precipitation in ice water. This approach is favored for its straightforward procedure and relatively high reported yields, often around 87.5%.[1]

Q2: Why is glacial acetic acid the preferred solvent for this reaction?

A2: Glacial acetic acid serves multiple crucial functions in this synthesis. First, it is an effective solvent for the starting material, Indazole-3-carboxylic acid, especially upon heating, which ensures a homogeneous reaction mixture.[1] Second, as a polar protic solvent, it can help stabilize the charged intermediate (the sigma complex) formed during electrophilic aromatic substitution, thereby facilitating the reaction. Finally, its acidic nature does not interfere with the bromination reaction, and its relatively high boiling point is suitable for the elevated reaction temperatures required.

Q3: What is the chemical mechanism behind the bromination of the indazole ring?

A3: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The indazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. Although bromine (Br₂) itself is not highly electrophilic, the polar solvent can induce a dipole, and the reaction proceeds as follows:

  • Electrophile Attack: The π-electrons of the indazole ring attack one of the bromine atoms in Br₂, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The bromide ion (Br⁻) is expelled.

  • Deprotonation: A weak base (which can be the solvent or the expelled bromide ion) removes a proton from the carbon atom where the bromine was added.

  • Aromaticity Restored: The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final 5-bromo-1H-indazole-3-carboxylic acid product.

Q4: How is regioselectivity controlled? Why does bromine add at the 5-position?

A4: In the indazole ring system, the 5-position is electronically activated and is one of the most favorable sites for electrophilic attack, analogous to the para-position in a substituted benzene ring. The existing substituents and the fused ring structure direct the incoming electrophile preferentially to this position. While other isomers can form, the 5-bromo product is typically the major product under controlled conditions.

Q5: Are there alternative synthetic routes to brominated indazoles if direct bromination is problematic?

  • Synthesis from Brominated Precursors: Building the indazole ring from a starting material that already contains the bromine atom in the desired position. For example, using a brominated phenylhydrazine derivative to form the indazole ring.[3]

  • Sandmeyer-type Reactions: Converting an amino group on the indazole ring into a diazonium salt, which can then be displaced by a bromide ion.

  • Hydrolysis of a Cyano Group: Synthesizing a 5-bromo-3-cyanoindazole and then hydrolyzing the cyano group to a carboxylic acid.[3] These multi-step methods offer greater control over isomerism but are more complex than direct bromination.[3]

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction yield is significantly lower than the reported 87.5%.

Potential Causes & Solutions:

  • Incomplete Dissolution of Starting Material: If the Indazole-3-carboxylic acid does not fully dissolve, the reaction will be heterogeneous and slow, leading to low conversion.

    • Solution: Ensure the mixture of starting material and glacial acetic acid is heated (e.g., to 120°C) until a completely clear solution is observed before cooling to the reaction temperature.[1]

  • Incorrect Reaction Temperature: The temperature is critical. If it's too low, the reaction rate will be very slow. If it's too high, you risk promoting side reactions or decomposition.

    • Solution: Maintain a stable reaction temperature of 90°C during the bromine addition and for the entire reaction duration.[1] Use a temperature-controlled heating mantle and a thermometer to monitor the internal reaction temperature.

  • Loss of Bromine: Bromine is volatile. If the reaction setup is not properly sealed (e.g., with a condenser), bromine can escape, leading to an insufficient amount of the brominating agent.

    • Solution: Perform the reaction under a reflux condenser, even if the reaction temperature is below the boiling point of the solvent, to prevent the loss of volatile bromine.

  • Inefficient Precipitation: The product is isolated by precipitating it in ice water. If the precipitation is incomplete, a significant amount of product will be lost in the filtrate.

    • Solution: Pour the cooled reaction mixture into a vigorously stirred beaker of ice-cold water.[1] Ensure the volume of water is sufficient (e.g., 10-20 times the reaction volume) to ensure complete precipitation. Allow it to stir for at least 15-30 minutes before filtration.

Troubleshooting_Yield start Low Yield Observed check_sm 1. Verify Starting Material (Purity, Dryness) start->check_sm check_temp 2. Check Reaction Temperature (Was it stable at 90°C?) start->check_temp check_br2 3. Assess Bromine Addition (Was it slow/dropwise? Stoichiometry correct?) start->check_br2 check_workup 4. Review Workup Procedure (Sufficient ice water? Stirring time?) start->check_workup sm_impure Solution: Recrystallize or purify starting material. check_sm->sm_impure temp_issue Solution: Use calibrated thermometer and stable heating source. check_temp->temp_issue br2_issue Solution: Recalculate stoichiometry. Add Br2 solution slowly to avoid over-bromination. check_br2->br2_issue workup_issue Solution: Increase quench volume. Stir for >30 min in ice bath before filtering. check_workup->workup_issue

Problem: The final product is off-white or yellow and shows impurities on NMR/TLC.

Potential Causes & Solutions:

  • Over-bromination: Adding the bromine too quickly or using a large excess can lead to the formation of di-brominated or other poly-brominated species.

    • Solution: Prepare a solution of bromine in glacial acetic acid and add it dropwise to the reaction mixture over a prolonged period.[1] Use a precise molar equivalent of bromine (typically 2.0 equivalents). Monitor the reaction progress using TLC to avoid letting it run for too long after the starting material is consumed.

  • Residual Bromine: The final product can be contaminated with elemental bromine, giving it a yellow or orange color.

    • Solution: After filtration, wash the solid product thoroughly with plenty of cold water to remove any residual acetic acid and unreacted bromine.[1] If the color persists, a wash with a dilute aqueous solution of sodium thiosulfate can be used to quench residual bromine, followed by another water wash.

  • Trapped Solvent/Starting Material: Incomplete drying or inefficient precipitation can lead to the starting material or solvent being trapped in the product crystals.

    • Solution: Ensure the product is washed well and dried thoroughly under vacuum.[1] If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) may be necessary to achieve high purity.

Experimental Protocol & Data

Detailed Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid[1][2]

This protocol is adapted from established literature procedures.[1][2]

Materials & Reagents:

  • Indazole-3-carboxylic acid

  • Glacial Acetic Acid (AcOH)

  • Bromine (Br₂)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per 1.0 g of starting material).

  • Heating: Heat the suspension to 120°C with stirring until a clear, homogeneous solution is formed.

  • Temperature Adjustment: Cool the solution down to 90°C. It is critical that the starting material remains in solution.

  • Bromine Addition: In a separate container, prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid (approx. 2 mL per 0.63 mL of Br₂). Slowly add this bromine solution dropwise to the reaction mixture at 90°C over 15-20 minutes.

  • Reaction: Maintain the reaction mixture at 90°C with continuous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching & Precipitation: After the reaction is complete, cool the solution to room temperature. Pour the reaction mixture into a beaker containing a large volume of ice water (e.g., 200-300 mL).

  • Isolation: Stir the aqueous suspension at room temperature for 15-30 minutes to ensure complete precipitation of the product.

  • Filtration & Washing: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.

  • Drying: Dry the white solid product under vacuum at room temperature to a constant weight.

Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation dissolve 1. Dissolve SM in Acetic Acid (120°C) cool 2. Cool to 90°C dissolve->cool add_br2 3. Add Br2 Solution (Dropwise) cool->add_br2 react 4. React for 16h (at 90°C) add_br2->react quench 5. Cool & Pour into Ice Water react->quench filter 6. Filter Solid quench->filter wash 7. Wash with Cold Water filter->wash dry 8. Dry Under Vacuum wash->dry final_product final_product dry->final_product Final Product: 5-Bromo-1H-indazole- 3-carboxylic acid

Data Summary Table
ParameterRecommended ValueRationale / Notes
Starting Material Indazole-3-carboxylic acidHigh purity (>98%) is recommended to avoid side reactions.
Reagent Bromine (Br₂)2.0 molar equivalents.[1] Using a large excess can lead to over-bromination.
Solvent Glacial Acetic AcidProvides good solubility and stabilizes reaction intermediates.[1]
Temperature 90°COptimal temperature for balancing reaction rate and minimizing side products.[1][2]
Reaction Time 16 hoursSufficient time for the reaction to proceed to completion.[1]
Workup Precipitation in ice waterEffective method for isolating the product, which has low solubility in cold water.[1]
Expected Yield ~87.5%Reported yield under optimized conditions.[1][2]
Appearance White solidA significant deviation in color may indicate impurities.[1]

References

Technical Support Center: Purification of 5-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-indazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Purity After Recrystallization

Symptom: The final product shows significant impurities in analytical tests (e.g., HPLC, NMR) despite performing recrystallization.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

    • Solution: Conduct small-scale solvent screening. Test a range of solvents with varying polarities. For indazole derivatives, solvents like ethanol, acetic acid, or mixtures involving ethyl acetate and hexanes are often effective.[1] One literature procedure for a similar compound, 5-bromo-1H-indazole-3-carboxylic acid, involves recrystallization from glacial acetic acid.[2][3][4]

  • Co-precipitation of Impurities: Structurally similar impurities may co-precipitate with the desired product.

    • Solution:

      • Slow Cooling: Allow the heated solution to cool slowly to room temperature, then place it in an ice bath. This promotes the formation of pure crystals.

      • Hot Filtration: If impurities are insoluble at high temperatures, perform a hot filtration to remove them before allowing the solution to cool.

  • Insufficient Washing: Residual mother liquor on the crystal surface contains impurities.

    • Solution: After filtration, wash the crystals with a small amount of cold recrystallization solvent. Ensure the solvent is chilled to minimize dissolution of the product.

Issue 2: Poor Yield After Purification

Symptom: A significant loss of material is observed after completing the purification protocol.

Probable Causes & Solutions:

  • High Solubility in Recrystallization Solvent: The chosen solvent may be too effective, leading to a substantial amount of product remaining in the mother liquor.

    • Solution:

      • Solvent System Modification: Use a solvent mixture. For instance, if your compound is highly soluble in ethanol, adding a less polar anti-solvent like hexanes or water can induce precipitation and improve recovery.

      • Concentration of Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained, which may require further purification.

  • Premature Crystallization: The product crystallizes too early, for instance, during hot filtration.

    • Solution: Use a slightly larger volume of solvent to ensure the compound remains dissolved at high temperatures. Preheating the filtration apparatus can also prevent premature crystallization.

  • Degradation: The compound may be sensitive to prolonged heating.

    • Solution: Minimize the time the solution is kept at high temperatures. Use a solvent with a lower boiling point if compatible with solubility requirements.

Issue 3: Presence of Starting Materials or Reagents

Symptom: Analytical data indicates the presence of unreacted starting materials or reagents from the synthesis.

Probable Causes & Solutions:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion.

    • Solution: Before purification, ensure the reaction is complete using an appropriate monitoring technique like Thin Layer Chromatography (TLC).[5] If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reagents.

  • Ineffective Initial Work-up: The initial extraction and washing steps may not have adequately removed all reagents.

    • Solution:

      • Acid-Base Extraction: As this compound is acidic, an acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate and move the desired compound to the aqueous layer. The organic layer containing neutral impurities can be discarded. Subsequently, acidify the aqueous layer to precipitate the pure product.

      • Brine Wash: A final wash with brine can help to break up any emulsions and remove excess water from the organic layer.[6]

Issue 4: Difficulty with Column Chromatography

Symptom: Poor separation of the target compound from impurities when using column chromatography.

Probable Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the components.

    • Solution: Systematically test different solvent systems using TLC. A good mobile phase will give a retention factor (Rf) of around 0.2-0.4 for the desired compound. For similar compounds, mixtures of ethyl acetate and hexanes are commonly used.[1]

  • Column Overloading: Applying too much crude material to the column leads to broad peaks and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Compound Insolubility: The compound precipitates on the column.

    • Solution: Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the mobile phase to improve solubility. However, be mindful that this will also increase the elution strength.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and analysis of this compound.

Q1: What are the typical physical properties of this compound?

A1: The compound has a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol .[7] It is typically a solid at room temperature. Predicted properties include a boiling point of 486.9±30.0 °C and a density of 1.946±0.06 g/cm3 .[8]

Q2: What are the recommended storage conditions for this compound?

A2: It is advisable to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration (0-8 °C) is often recommended to maintain its stability.[9]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and UV detection is a common setup.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.[10]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[6][10]

  • Melting Point: A sharp melting range close to the literature value indicates high purity.

Q4: Are there any known safety precautions for handling this compound?

A4: While specific toxicity data for this compound may be limited, it is prudent to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Q5: Can you suggest a starting point for a purification workflow?

A5: A general workflow for the purification of this compound can be visualized as follows:

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Column Column Chromatography (if needed) Recrystallization->Column Further Purification Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis Quality Control

Caption: A general workflow for the purification of this compound.

III. Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify this compound by crystallization from a suitable solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., glacial acetic acid, ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of the synthesized compound using High-Performance Liquid Chromatography.

Materials:

  • Purified this compound

  • HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B, and gradually increase it over the run time.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Inject the sample solution into the HPLC system.

  • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

IV. Data Presentation

Table 1: Solubility Screening for Recrystallization

SolventSolubility at 25°CSolubility at Boiling PointObservations
WaterPoorLowNot ideal as a single solvent.
EthanolModerateHighGood potential for recrystallization.
Ethyl AcetateModerateHighGood potential for recrystallization.
HexanesPoorPoorSuitable as an anti-solvent.
Acetic AcidModerateHighReported to be effective for similar compounds.[2][3][4]
DichloromethaneHighN/AToo soluble for effective recrystallization.

V. Logical Relationships

TroubleshootingLogic Start Purification Problem LowPurity Low Purity Start->LowPurity PoorYield Poor Yield Start->PoorYield Contaminants Starting Material Contamination Start->Contaminants Solvent Optimize Solvent LowPurity->Solvent Cooling Control Cooling Rate LowPurity->Cooling Washing Improve Washing LowPurity->Washing PoorYield->Solvent AntiSolvent Use Anti-solvent PoorYield->AntiSolvent Workup Refine Work-up (Acid-Base Extraction) Contaminants->Workup

Caption: Troubleshooting logic for common purification issues.

VI. References

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743–747. Available at: --INVALID-LINK--

  • CN103387530A - 5-bromoindole preparation method - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • 1H-Indazole-7-carboxylicacid,5-broMo- CAS#: 953409-99-9 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • This compound - Oakwood Chemical. (n.d.). Retrieved from --INVALID-LINK--

  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. (n.d.). Retrieved from --INVALID-LINK--

  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. (n.d.). Retrieved from --INVALID-LINK--

  • Purity Assessment of Synthesized 5-Bromooxazole-4-carboxylic Acid: A Comparative Guide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • WO 2009/144554 A1 - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Bromo-7-methyl-1H-indazole - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • 1H-Indazole-7-carboxylic acid - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • CN102558017A - Method for preparing 5-bromoindole - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from --INVALID-LINK--

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. (n.d.). Retrieved from --INVALID-LINK--

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

References

5-Bromo-1H-indazole-7-carboxylic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1H-indazole-7-carboxylic acid (CAS No. 953409-99-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound, along with troubleshooting common experimental issues.

Core Concepts: Understanding the Molecule

This compound is a heterocyclic compound featuring an indazole core, a bromine substituent, and a carboxylic acid group. The indazole ring system is a bioisostere of indole, making it a valuable scaffold in medicinal chemistry. The reactivity and stability of this molecule are primarily governed by the interplay of these functional groups.

The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[1][2] The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the electron density of the aromatic system, impacting its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly closed container in a cool, dry place.[3][4] Specifically, storage at room temperature in a desiccated environment is recommended.[5] Avoid exposure to light, moisture, and extreme temperatures.

Q2: I've noticed a change in the color of my solid compound over time. What could be the cause?

A2: A color change in the solid material could indicate degradation. This may be due to oxidation, reaction with atmospheric moisture, or photodecomposition. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Q3: The compound is not dissolving well in my chosen solvent. What should I do?

A3: this compound is a solid with predicted low water solubility.[5] For organic solvents, solubility can vary. If you are experiencing issues, consider the following:

  • Solvent Polarity: Try a range of solvents with varying polarities. Aprotic polar solvents like DMSO and DMF are often good starting points for indazole derivatives.

  • Gentle Heating: Gentle warming can aid dissolution. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.

  • pH Adjustment: If dissolving in an aqueous or protic solvent system, adjusting the pH can significantly impact solubility. As a carboxylic acid, its solubility will increase in basic solutions due to the formation of the more soluble carboxylate salt.

Q4: I am seeing unexpected peaks in my analytical data (LC-MS, NMR) after storing a solution of the compound. What is happening?

A4: The appearance of new peaks suggests that the compound may be degrading in solution. Carboxylic acids can be susceptible to various reactions. Potential issues include:

  • Esterification: If stored in an alcohol-based solvent, esterification can occur, especially in the presence of acidic or basic catalysts.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation could be a concern under certain conditions.

  • Solvent Adducts: The compound might form adducts with the solvent.

To mitigate this, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protect them from light.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental challenges.

Problem 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Compound Degradation1. Verify Purity: Run a fresh analytical check (e.g., LC-MS, NMR) on your starting material to confirm its purity. 2. Fresh Solutions: Prepare solutions immediately before use. 3. Proper Storage: Ensure the solid compound is stored according to the recommendations (cool, dry, dark, tightly sealed).[3][4]
Weighing/Dispensing Errors1. Calibrate Balance: Ensure the analytical balance is properly calibrated. 2. Hygroscopic Nature: While not explicitly stated, handle the compound in a low-humidity environment to minimize water absorption, which can affect accurate weighing.
Problem 2: Poor Reaction Yield or Purity
Possible Cause Troubleshooting Steps
Reactive Functional Groups1. Protecting Groups: The carboxylic acid and the N-H of the indazole can be reactive. Consider using appropriate protecting groups if they interfere with your desired transformation.[6] 2. Base Sensitivity: Indazoles can be deprotonated under basic conditions, potentially leading to side reactions.[6] Carefully select the base and reaction temperature.
Solvent Instability1. Solvent Choice: Ensure the compound is stable in the chosen reaction solvent at the required temperature. Run a small-scale stability test if unsure. 2. Degassed Solvents: For sensitive reactions (e.g., transition-metal-catalyzed cross-couplings), use degassed solvents to prevent oxidation.

Experimental Protocols

Protocol 4.1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]

  • Dispensing: When dispensing the solid, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Minimize dust generation.[3]

  • Resealing: After dispensing, tightly reseal the container.[3] For enhanced stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Protocol 4.2: Small-Scale Solubility and Stability Test
  • Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of this compound into several vials.

  • Solvent Addition: Add a known volume of your desired solvent to each vial to create a stock solution of a specific concentration.

  • Dissolution: Observe solubility at room temperature. If necessary, gently warm or sonicate the vials to aid dissolution.

  • Initial Analysis: Immediately after dissolution, take an aliquot for analysis (e.g., LC-MS) to establish a baseline (t=0).

  • Storage Conditions: Store the remaining solutions under your intended experimental or storage conditions (e.g., room temperature on the benchtop, 4°C, -20°C).

  • Time-Point Analysis: Analyze aliquots at various time points (e.g., 1h, 4h, 24h, 48h) and compare the results to the t=0 baseline to assess stability.

Visualizing Stability and Troubleshooting

The following diagrams illustrate key concepts related to the stability and handling of this compound.

G cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Pathways Cool Cool Stable_Compound Stable Compound Dry Dry Dark Dark Inert_Atmosphere Inert Atmosphere Oxidation Oxidation Degraded_Compound Degraded Compound Moisture Hydrolysis/Moisture Light Photodecomposition Heat Thermal Decomposition Compound 5-Bromo-1H-indazole- 7-carboxylic acid Compound->Stable_Compound Proper Storage Compound->Degraded_Compound Improper Storage

Caption: Factors influencing the stability of the compound.

G Start Experiencing Poor Solubility Check_Solvent Is the solvent appropriate? Start->Check_Solvent Try_Aprotic Try polar aprotic solvents (DMSO, DMF) Check_Solvent->Try_Aprotic No Adjust_pH Is the solvent aqueous/protic? Check_Solvent->Adjust_pH Yes Use_Heat Apply gentle heat Try_Aprotic->Use_Heat Increase_pH Increase pH to deprotonate carboxylic acid Adjust_pH->Increase_pH Yes Adjust_pH->Use_Heat No Increase_pH->Use_Heat Use_Sonication Use sonication Use_Heat->Use_Sonication Success Compound Dissolved Use_Sonication->Success

References

Technical Support Center: Overcoming Solubility Challenges of 5-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 5-Bromo-1H-indazole-7-carboxylic acid. This guide is crafted for researchers, scientists, and professionals in drug development, offering practical solutions to the solubility issues commonly encountered with this compound. The goal is to provide you with systematic troubleshooting strategies to ensure the reliability and reproducibility of your experimental results.

Introduction: Understanding the Solubility Profile

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its limited solubility in many standard laboratory solvents stems from its rigid, crystalline structure and the dual chemical nature of a weakly acidic carboxylic acid and a weakly basic indazole ring. This guide provides a structured approach to address these solubility challenges head-on.

Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common lab solvents?

A1: The solubility of this compound is typically low in neutral aqueous solutions and non-polar organic solvents. It demonstrates better solubility in polar aprotic solvents. Below is a qualitative summary based on its chemical properties.

Table 1: Qualitative Solubility Overview

Solvent ClassExamplesExpected SolubilityScientific Rationale
Polar Aprotic DMSO, DMF, NMPHigh to ModerateThese solvents effectively disrupt the crystal lattice and form strong hydrogen bonds and dipole-dipole interactions with the indazole and carboxyl groups.
Polar Protic Methanol, EthanolLow to ModerateWhile capable of hydrogen bonding, the hydrophobic character of the brominated aromatic system limits extensive solvation.
Non-Polar Hexanes, Toluene, DichloromethaneVery LowThe high polarity and hydrogen-bonding potential of the molecule lead to poor interactions with non-polar solvents.
Aqueous (Neutral) Water, PBS (pH 7.4)Very LowAt neutral pH, the carboxylic acid is not fully ionized, and the compound's high crystal lattice energy resists dissolution in water.[3]
Troubleshooting Guide: Practical Dissolution Protocols

This section details actionable strategies, progressing from basic to advanced techniques, to overcome solubility hurdles.

Issue 1: The compound will not dissolve in my aqueous buffer (e.g., PBS pH 7.4) for a biological assay.

This is a primary challenge for researchers. The poor aqueous solubility at neutral pH is a direct consequence of the carboxylic acid's pKa and the molecule's overall hydrophobicity.

To achieve significant aqueous solubility, the carboxylic acid group must be deprotonated to the more polar carboxylate anion.[4][5] While a pH of 7.4 is above the typical pKa of a benzoic acid derivative (around 4-5), the high crystal lattice energy of the solid compound can still impede dissolution.[6]

The most reliable method is to first create a concentrated stock solution in a water-miscible organic solvent, like dimethyl sulfoxide (DMSO), and then dilute this stock into the final aqueous buffer.[7][8]

Workflow Diagram: Preparing an Aqueous Solution via a DMSO Stock

A Weigh the solid this compound B Dissolve in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 20-100 mM) A->B Step 1 C Ensure complete dissolution by vortexing or brief sonication until the solution is perfectly clear B->C Step 2 D Perform a serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS, cell media) C->D Step 3 E Critical Checkpoint: Ensure the final DMSO concentration is non-toxic to cells, typically ≤0.5% D->E Step 4

Caption: Workflow for preparing aqueous solutions using a DMSO stock.

Step-by-Step Protocol: Creating a 20 mM Stock Solution

  • Preparation: Weigh the required mass of this compound (MW: 241.04 g/mol ). For 1 mL of a 20 mM stock, this is 4.82 mg.

  • Dissolution: Add the solid to a suitable vial and add 1 mL of 100% DMSO.

  • Solubilization: Vortex the mixture vigorously. If any solid remains, use a bath sonicator for 5-10 minutes. It is crucial that the solution is completely clear before proceeding.

  • Dilution: Dilute the stock solution into your final aqueous medium. To avoid precipitation, it is best to add the stock solution to the buffer while vortexing. For instance, a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer) yields a 20 µM solution with 0.1% DMSO.

Self-Validation: Always visually inspect the final diluted solution. Any cloudiness or precipitate indicates that the compound's solubility limit has been exceeded. If this occurs, you must lower the final concentration or explore alternative formulation strategies.

Issue 2: For an organic synthesis reaction, my compound has poor solubility in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Efficient organic reactions require the reactants to be in solution. The strong intermolecular hydrogen bonding of the compound can make this challenging.

The hydrogen bonds between the carboxylic acid and the indazole N-H groups create a very stable crystal structure that is difficult for many common organic solvents to break apart.

The most effective approaches are to use highly polar aprotic solvents or to convert the carboxylic acid into a more soluble salt form in situ.

Workflow Diagram: Strategies for Organic Reactions

cluster_0 Primary Method: Solvent Choice cluster_1 Alternative: In-Situ Salt Formation A Attempt dissolution in THF B If solubility is poor, switch to a more potent polar aprotic solvent like DMF or NMP A->B If fails C Gentle warming (40-50°C) can be applied to aid dissolution B->C D Suspend the compound in the reaction solvent (e.g., DCM, THF) E Add 1.1 equivalents of an organic base (e.g., Triethylamine, DIPEA) D->E Step 1 F Stir until the solution becomes clear before adding other reagents E->F Step 2

Caption: Methods for dissolving the compound for organic synthesis.

Protocol 1: Utilizing Highly Polar Aprotic Solvents

  • Solvent Selection: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving this type of molecule.

  • Procedure: Add the chosen solvent to the flask containing the solid compound.

  • Assisted Dissolution: Stir at room temperature. If needed, gently warm the mixture to 40–50°C to provide the energy needed to break the crystal lattice.

  • Precaution: Ensure that all reaction components are stable at the elevated temperature.

Protocol 2: In-situ Salt Formation for Amide Coupling

This is an efficient technique for reactions involving the carboxylic acid, as deprotonation is often a required first step.

  • Suspension: Create a suspension of the compound in the reaction solvent (e.g., DCM, THF).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).

  • Dissolution: Stir the mixture. The formation of the ammonium salt disrupts the hydrogen bonding network, leading to dissolution.[9][10]

  • Reaction: Once the solution is clear, proceed by adding your coupling reagents (e.g., HATU, EDC) and the amine. This pre-activation often leads to cleaner and more efficient reactions.

Advanced Formulation Strategies
Q2: For in vivo studies, I need to prepare a formulation without using DMSO. What are the recommended alternatives?

A2: High concentrations of DMSO can be toxic in animal studies, necessitating alternative, biocompatible formulation vehicles.[11][12]

Table 2: DMSO-Alternative Formulations for In Vivo Use

Vehicle TypeExample CompositionMechanism of SolubilizationKey Considerations
pH-Adjusted Aqueous Solution Saline or 5% Dextrose in water, with pH adjusted to > 8.0 using NaOH.Forms the highly water-soluble sodium carboxylate salt of the compound.[13][14]The compound's stability at elevated pH must be confirmed. The final formulation's pH must be physiologically tolerable for the chosen route of administration.[15]
Co-solvent Systems 10% Solutol HS-15, 10% Ethanol, 80% Saline.Co-solvents like Solutol or PEG-400 reduce the polarity of the aqueous vehicle, allowing the drug to dissolve.[15][16]The concentration of each organic component must be within established safety limits for the specific animal model and administration route.
Cyclodextrin Complexes 20-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in water.The hydrophobic indazole portion of the molecule is encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[15][17]This is a highly effective method but requires optimization of the cyclodextrin-to-drug ratio for maximum efficacy and to ensure a stable formulation.[18]

Protocol: Preparing a Cyclodextrin-Based Formulation

  • Vehicle Preparation: Prepare a 30% (w/v) solution of HP-β-CD in sterile water or saline.

  • Compound Addition: Slowly add the powdered this compound to the cyclodextrin solution while stirring or vortexing vigorously.

  • Complexation: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. Sonication can be used to expedite this process.

  • Sterilization: Before administration, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.

References

Technical Support Center: Synthesis of 5-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Bromo-1H-indazole-7-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth explanations and actionable troubleshooting protocols in a direct question-and-answer format.

Understanding the Synthetic Pathway

The most common and practical route to this compound involves an intramolecular cyclization of a substituted aniline precursor, typically 2-amino-3-methyl-5-bromobenzoic acid. The core transformation is a diazotization of the aniline, followed by an intramolecular reaction of the resulting diazonium salt with the adjacent methyl group to form the pyrazole ring of the indazole system.

Synthesis_Pathway SM 2-amino-3-methyl- 5-bromobenzoic acid Diazonium Aryl Diazonium Salt (in situ intermediate) SM->Diazonium 1. NaNO₂, H⁺ (e.g., H₂SO₄, HCl) 2. 0-5 °C Product 5-Bromo-1H-indazole- 7-carboxylic acid Diazonium->Product 3. Intramolecular Cyclization (Heat or Catalyst)

Caption: General synthetic route to this compound.

This pathway, while direct, is sensitive to reaction conditions, and several side reactions can occur, leading to reduced yields and complex purification challenges. This guide will help you navigate these issues.

Troubleshooting Guide: In-Depth Problem Solving

This section addresses the most critical and frequently encountered side reactions. Each answer provides a mechanistic explanation and a clear, actionable solution.

Q1: My final product is heavily contaminated with a byproduct that has a similar polarity but a slightly different mass. NMR and MS analysis suggest it is 2-hydroxy-3-methyl-5-bromobenzoic acid. Why is this happening and how can I prevent it?

A1: Root Cause Analysis: Hydrolysis of the Diazonium Intermediate

This is the most common and significant side reaction in this synthesis. The key intermediate, the aryl diazonium salt, is highly reactive. While you intend for it to cyclize intramolecularly, it is also susceptible to nucleophilic attack by water present in the reaction medium.[1] Heating the aqueous acidic solution of the diazonium salt promotes this SN1-type reaction, where dinitrogen gas (N₂) is expelled, leaving behind a highly unstable aryl cation. This cation is then rapidly quenched by water to form the corresponding phenol.

Phenol_Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway Diazonium Aryl Diazonium Salt Product Target Indazole Diazonium->Product Intramolecular Cyclization ArylCation Aryl Cation Phenol Phenol Byproduct ArylCation->Phenol + H₂O (Fast) Diazonium_side Aryl Diazonium Salt Diazonium_side->ArylCation - N₂ (gas) (Rate limiting)

Caption: Competing pathways for the aryl diazonium salt intermediate.

Troubleshooting & Optimization:

The key to minimizing phenol formation is to control the stability and reactivity of the diazonium salt and to favor the kinetics of the intramolecular cyclization over the intermolecular hydrolysis.

ParameterCondition Favoring PhenolCondition Favoring IndazoleRationale
Temperature High temperatures (>10 °C) during or after diazotizationStrict control at 0-5 °C for diazotization; controlled, gradual warming for cyclizationHigher temperatures significantly accelerate the decomposition of the diazonium salt to the aryl cation.[2]
Acid Dilute aqueous acidConcentrated acid (e.g., 96% H₂SO₄) or non-aqueous systemsHigh water activity increases the likelihood of nucleophilic attack. Using concentrated acid minimizes free water.
Reaction Time Prolonged reaction times in aqueous mediaUse of the diazonium salt as soon as it's formedThe longer the diazonium salt exists in solution, the greater the opportunity for decomposition.

Recommended Protocol Adjustments:

  • Strict Temperature Control: Perform the diazotization step scrupulously between 0 °C and 5 °C using an ice/salt bath. Monitor the internal temperature, not just the bath temperature.

  • Minimize Water: Consider a non-aqueous diazotization. For example, using an alkyl nitrite like isoamyl nitrite or tert-butyl nitrite in an organic solvent with an acid source can generate the diazonium salt under anhydrous conditions, effectively eliminating the phenol side reaction. A Chinese patent describes a similar cyclization using isoamyl sulfite in acetic acid at elevated temperatures.[3]

  • Order of Addition: Add the aqueous sodium nitrite solution slowly to the acidic suspension of the aniline. This ensures the nitrous acid is consumed as it is formed and prevents localized warming.[4]

Q2: My reaction yield is consistently low, and I recover a large amount of unreacted 2-amino-3-methyl-5-bromobenzoic acid. What causes this incomplete conversion?

A2: Root Cause Analysis: Inefficient Diazotization

Recovering starting material points directly to a failure in the initial diazotization step. The formation of the nitrosonium ion (NO⁺) from sodium nitrite and acid, and its subsequent reaction with the primary amine, is a delicate process.[5]

Common Pitfalls:

  • Insufficient Acid: The reaction requires at least two equivalents of strong acid: one to protonate the aniline and one to react with sodium nitrite to generate nitrous acid (HONO), which then forms the electrophilic nitrosonium ion.

  • Poor Reagent Quality: Sodium nitrite can degrade over time, absorbing moisture and oxidizing. Use a freshly opened bottle or a reagent that has been stored in a desiccator.

  • Substrate Solubility: The aniline precursor may have poor solubility in the acidic medium, especially at low temperatures. This reduces the effective concentration of the amine available for reaction.

  • Temperature Too Low: While low temperature is critical to prevent decomposition, temperatures below 0 °C can cause the reaction to become excessively slow or stall, especially if the starting material precipitates heavily.

Troubleshooting & Optimization:

  • Verify Stoichiometry: Ensure you are using a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) and sufficient strong acid (2.5-3.0 equivalents).

  • Improve Solubility: If the aniline salt precipitates heavily, consider adding a co-solvent like acetic acid or propionic acid to the aqueous mineral acid to improve solubility before cooling.

  • Monitor Diazotization: Before proceeding to the cyclization step, you can check for the completion of diazotization. A spot test using starch-iodide paper will show a blue-black color in the presence of excess nitrous acid, indicating that all the aniline has been consumed. Be cautious, as a persistent excess of nitrous acid can sometimes lead to side reactions.

  • Efficient Mixing: Ensure vigorous stirring throughout the nitrite addition to maintain a homogenous suspension and facilitate mass transfer.

Q3: My crude product contains a less polar impurity identified as 5-Bromo-1H-indazole. How can I prevent the loss of the carboxylic acid group?

A3: Root Cause Analysis: Thermal Decarboxylation

This side reaction involves the loss of the C7-carboxylic acid group as carbon dioxide (CO₂).[6] Aromatic carboxylic acids can undergo decarboxylation, and this process is often accelerated by heat.[7] If the cyclization step of your synthesis requires elevated temperatures, you risk cleaving this functional group. The stability of the resulting aryl anion intermediate influences the ease of this reaction.

Troubleshooting & Optimization:

  • Minimize Heat: The most straightforward solution is to avoid excessive temperatures during both the reaction and the subsequent workup/purification. If the cyclization requires heat, determine the minimum temperature and time required for full conversion of the diazonium intermediate by running small-scale kinetic studies monitored by HPLC or TLC.

  • pH Control During Workup: Avoid prolonged heating of the product in acidic or strongly basic solutions during workup and extraction procedures.

  • Purification Method: When purifying by distillation or sublimation (less common for this compound), use the lowest possible temperature and highest vacuum to prevent thermal decomposition. Recrystallization from an appropriate solvent system is generally the preferred method.

Experimental Protocols
Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize phenol formation and decarboxylation.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-methyl-5-bromobenzoic acid (1.0 eq.) in a 1:1 mixture of glacial acetic acid and water (approx. 10 mL per gram of starting material).

  • Acidification & Cooling: Add concentrated sulfuric acid (2.0 eq.) dropwise while stirring. Cool the resulting slurry to 0-5 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, stir the reaction at 0-5 °C for an additional 30 minutes. Check for completion by testing a drop of the reaction mixture on starch-iodide paper (should turn blue).

  • Cyclization: Slowly and carefully warm the reaction mixture to 50-60 °C. You should observe gas evolution (N₂). Maintain this temperature for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the intermediate.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. The crude product will precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum at a moderate temperature (<50 °C).

Protocol 2: Purification via pH-Modulated Extraction

This technique helps separate the desired acidic product from neutral impurities (like the decarboxylated byproduct) and less acidic phenolic impurities.

  • Dissolution: Dissolve the crude, dry product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired carboxylic acid and the more acidic phenol byproduct will move into the aqueous layer as their respective sodium salts, while neutral impurities (e.g., 5-Bromo-1H-indazole) will remain in the organic layer.

  • Separation: Discard the organic layer. Carefully wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl with vigorous stirring until the pH is ~2-3. The purified this compound will precipitate out. The phenolic byproduct may remain in the acidic aqueous solution or require a different pH to precipitate, often allowing for separation.

  • Final Isolation: Collect the white/off-white solid by vacuum filtration, wash with copious amounts of cold deionized water, and dry under vacuum. Verify purity by HPLC and NMR.

References

Technical Support Center: Synthesis of 5-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-1H-indazole-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize impurity formation and optimize your synthetic protocols.

Overview of the Core Synthesis and Inherent Challenges

This compound is a valuable building block in pharmaceutical research, particularly for developing novel therapeutic agents.[1] Its synthesis, while seemingly straightforward, presents several challenges related to regioselectivity and the formation of side products. The most common and practical approach involves the direct electrophilic bromination of 1H-indazole-7-carboxylic acid.

The indazole nucleus has a complex reactivity profile. The benzene portion is activated towards electrophilic substitution, but the pyrazole ring and the carboxylic acid group exert significant directing effects, which can lead to a mixture of isomers if conditions are not precisely controlled. Furthermore, the reaction is susceptible to over-bromination and degradation under harsh conditions. This guide will focus on troubleshooting these specific issues.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the root cause of each problem and providing actionable solutions.

Q1: My final product is contaminated with a di-brominated impurity. How can I prevent its formation?

Answer:

The formation of di-brominated species is a classic case of over-reaction in electrophilic aromatic substitution. The initial product, this compound, is still susceptible to further bromination, leading to impurities that are often difficult to separate.

Causality:

  • Excess Brominating Agent: Using more than one equivalent of bromine (or another brominating source like N-Bromosuccinimide) will inevitably lead to a second bromination event.

  • High Reaction Temperature: Elevated temperatures increase the reaction rate non-selectively, promoting the formation of the di-brominated product.

  • Poor Mass Transfer: If the brominating agent is added too quickly or without adequate stirring, localized areas of high concentration can cause rapid over-bromination before the reagent has dispersed.

Preventative Measures & Solutions:

  • Strict Stoichiometric Control: Use precisely 1.0 equivalent of the brominating agent. It is often preferable to have a small amount of unreacted starting material, which is easier to remove than di-bromo impurities, than to push the reaction to completion with excess bromine.

  • Controlled Reagent Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the reaction mixture over an extended period.[2] This maintains a low, steady concentration of the electrophile.

  • Temperature Management: Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. For the bromination of indazole-3-carboxylic acid, a precursor to our target, temperatures around 90°C have been reported, but it is crucial to optimize this for the 7-carboxylic acid isomer to balance reaction speed and selectivity.[2]

  • Vigorous Stirring: Ensure efficient mixing throughout the addition and reaction period to avoid localized concentration gradients.

ParameterRecommendation for High SelectivityRationale
Bromine Equiv. 0.95 - 1.0Minimizes over-bromination.
Temperature Start at room temp, gently warm if neededSuppresses the rate of the second bromination.
Addition Rate Slow, dropwise over 30-60 minPrevents localized high concentrations of Br₂.
Solvent Glacial Acetic AcidCommon solvent that helps moderate reactivity.[2]
Q2: My reaction has poor regioselectivity, and I'm isolating other mono-bromo isomers. What determines the position of bromination?

Answer:

Poor regioselectivity arises from the complex electronic nature of the indazole ring system. While position 5 is often favored, bromination can occur at other positions on the benzene ring if conditions are not optimal.

Causality:

The directing effects of the fused pyrazole ring and the C7-carboxylic acid group determine the position of electrophilic attack. The pyrazole ring is generally considered an activating group, while the carboxylic acid is a deactivating meta-director. The interplay of these effects, combined with reaction conditions, dictates the final isomer distribution. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form, which influences the electron density of the benzene ring.[3]

Preventative Measures & Solutions:

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Glacial acetic acid is a standard choice that often provides good selectivity for bromination at the 5-position in related systems.[2]

  • Temperature Control: As with over-bromination, lower temperatures favor the thermodynamically preferred product, which is typically the 5-bromo isomer. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of minor isomers.

  • Lewis Acid Catalysts: While not always necessary, the use of a mild Lewis acid can sometimes enhance regioselectivity. However, this should be approached with caution as it can also increase the rate of side reactions.

G SM 1H-Indazole-7-carboxylic acid Br2 Br₂ / Acetic Acid Product This compound (Desired Product) Br2->Product Controlled Conditions (Low Temp, 1 eq. Br₂) Impurity2 Other Bromo Isomers (e.g., 3-bromo) Br2->Impurity2 Poor Selectivity (High Temp) Impurity1 Di-bromo Impurity Product->Impurity1 Excess Br₂ High Temp Impurity3 Decarboxylated Impurity (5-Bromo-1H-indazole) Product->Impurity3 Harsh Conditions (High Temp, Acid)

Caption: Key impurity formation pathways in the synthesis of this compound.

Q3: I am observing a significant amount of the decarboxylated impurity, 5-Bromo-1H-indazole. How can I avoid this?

Answer:

Decarboxylation is the loss of the -COOH group as CO₂. This side reaction is typically induced by excessive heat or harsh acidic/basic conditions, leading to the formation of 5-Bromo-1H-indazole.

Causality:

  • High Temperatures: Indazole carboxylic acids can be thermally unstable. Prolonged heating at high temperatures, especially above 100-120°C, can promote decarboxylation.

  • Strong Acidic Conditions: While the reaction is often run in acetic acid, the presence of stronger mineral acids or extended reaction times at high temperatures can facilitate the loss of the carboxyl group.

Preventative Measures & Solutions:

  • Minimize Reaction Temperature: Use the lowest temperature that affords a clean conversion in a reasonable timeframe. Monitor the reaction closely by TLC or HPLC to avoid unnecessarily long heating times.

  • Avoid Strong Acids: Stick to glacial acetic acid as the solvent and avoid adding stronger acids unless absolutely necessary for a specific synthetic route.

  • Careful Work-up: During the work-up, avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly and maintain lower temperatures during extraction and isolation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (like nitrogen or argon) to prevent degradation. Storage at 0-8 °C is often recommended for long-term stability.[1]

Q2: What analytical techniques are best for monitoring reaction progress and purity? A2:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the ratio of starting material, product, and impurities, providing a precise measure of reaction completion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and identifying impurities. The distinct aromatic proton signals and their coupling constants will confirm the 5-bromo-7-carboxy substitution pattern.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.[2]

Q3: How do I safely handle bromine? A3: Bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat. Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any spills.

Recommended Experimental Protocol

This protocol is a representative procedure for the direct bromination of 1H-Indazole-7-carboxylic acid. Note: This should be considered a starting point and may require optimization.

Objective: To synthesize this compound with high purity.

Materials:

  • 1H-Indazole-7-carboxylic acid (1.0 eq)[1]

  • Glacial Acetic Acid

  • Bromine (1.0 eq)

  • Ice water

  • Saturated sodium bisulfite solution

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend 1H-Indazole-7-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of starting material).

  • Temperature Control: Gently warm the suspension to 60-70°C to aid dissolution. Once a clear solution is obtained, cool the mixture to room temperature.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 30°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed or a stable product/starting material ratio is reached.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly pour the mixture into a beaker containing ice water with vigorous stirring. A precipitate should form.

  • De-colorization: If the solution or precipitate has a persistent orange/brown color from excess bromine, add a saturated solution of sodium bisulfite dropwise until the color dissipates.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and salts.

  • Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Purification (if necessary): If analytical data shows significant impurities, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid/water.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve Starting Material (1H-Indazole-7-carboxylic acid) in Acetic Acid cool 2. Cool to Room Temperature dissolve->cool add_br2 4. Add Br₂ Solution Dropwise (Maintain T < 30°C) cool->add_br2 prep_br2 3. Prepare Br₂ Solution (1.0 eq in Acetic Acid) monitor 5. Stir and Monitor (TLC / HPLC) add_br2->monitor quench 6. Quench in Ice Water monitor->quench decolorize 7. Decolorize with NaHSO₃ (if necessary) quench->decolorize filtrate 8. Filter & Wash Solid decolorize->filtrate dry 9. Dry Under Vacuum filtrate->dry Final Product Final Product dry->Final Product

References

Validation & Comparative

A Researcher's Guide to Unveiling the Molecular Target of 5-Bromo-1H-indazole-7-carboxylic acid: A Comparative Approach to Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. 5-Bromo-1H-indazole-7-carboxylic acid, a member of the indazole class of compounds known for a wide range of biological activities including kinase inhibition, presents a compelling case study in target deconvolution and validation.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for validating the biological target of this, or any, novel bioactive compound. We will navigate the experimental landscape, comparing and contrasting state-of-the-art techniques to build a robust, self-validating workflow.

The Challenge: From Phenotype to Target

Often, a compound like this compound is identified in a phenotypic screen, where it elicits a desirable cellular response (e.g., cancer cell death, reduction of an inflammatory marker). However, the specific protein or proteins it interacts with to produce this effect remain unknown. Identifying this molecular target is paramount for lead optimization, understanding potential off-target effects, and building a solid intellectual property portfolio.[5]

This guide is structured to mirror the logical flow of a target validation campaign, moving from broad, unbiased screening to highly specific, quantitative biophysical analysis.

Part 1: Target Deconvolution - Casting a Wide Net to Find Potential Binders

The first step is to generate a list of candidate proteins that physically interact with this compound. This process, known as target deconvolution, can be approached through several powerful, yet distinct, methodologies.[6][7][8]

Comparative Analysis of Target Deconvolution Methods
Method Principle Advantages Disadvantages Ideal For
Affinity Chromatography coupled to Mass Spectrometry (AC-MS) The compound is immobilized on a solid support and used to "fish" for binding partners in a cell lysate. Bound proteins are identified by mass spectrometry.[6][7][9]Unbiased; identifies direct binders; applicable to a wide range of targets.[9]Requires chemical modification of the compound; potential for non-specific binding.[9]Initial, broad screening when no prior information about the target class is available.
Chemical Proteomics (e.g., Kinobeads) A competition-based assay where a library of immobilized, broad-spectrum inhibitors (e.g., for kinases) is used to capture a class of proteins. The ability of the test compound to compete for binding is quantified by mass spectrometry.[10][11][12]High throughput; provides selectivity information across a protein family; uses native proteins from lysates.[10][11]Limited to the protein class captured by the beads (e.g., ATP-competitive kinases).[11]When the compound is suspected to belong to a known inhibitor class, like kinase inhibitors.
Expression Cloning (e.g., Phage Display) A library of proteins is expressed on the surface of phage. Phage that display a protein that binds to the immobilized compound are selected and identified by sequencing.[6][7]Can identify targets that are present in low abundance; does not require cell lysates.[7]Proteins are not in their native cellular context; potential for false positives due to non-physiological protein folding.Identifying extracellular or secreted protein targets.

Expert Insight: For this compound, a dual approach is recommended. Given that the indazole scaffold is common in kinase inhibitors, a Kinobeads experiment would be a highly efficient starting point to assess its kinase selectivity profile.[4] Concurrently, an Affinity Chromatography-Mass Spectrometry experiment would provide an unbiased view, capturing potential targets outside the kinome. The causality here is to balance a hypothesis-driven approach (Kinobeads) with an unbiased, discovery-oriented method (AC-MS).

Part 2: Target Engagement - Confirming the Interaction in a Cellular Context

Once a list of putative targets is generated, it is crucial to confirm that the compound engages these targets within an intact cell. This step bridges the gap between in vitro binding and a physiologically relevant interaction. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13][14][15][16]

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (your compound) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating intact cells treated with the compound across a temperature gradient. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein at each temperature is then quantified, typically by Western blot or mass spectrometry.[13][14][15][16][17]

Experimental Workflow for CETSA:

CETSA_Workflow A Treat intact cells with This compound or vehicle (DMSO) B Heat cell aliquots to a range of temperatures A->B Incubation C Lyse cells and separate soluble and aggregated proteins B->C Centrifugation D Quantify soluble target protein (e.g., by Western Blot) C->D Analysis E Plot melt curves and determine thermal shift (ΔTm) D->E Data Processing

Caption: CETSA workflow to validate target engagement in cells.

Comparison of CETSA Readout Methods:

Readout Method Advantages Disadvantages
Western Blot Widely accessible; confirms identity of the target.Low throughput; semi-quantitative.
Mass Spectrometry (MS-CETSA) Proteome-wide; unbiased; can identify off-targets.Requires specialized equipment and expertise; complex data analysis.
AlphaScreen® or similar immunoassays High throughput; suitable for screening.[15]Requires specific antibodies and reagents.

Expert Insight: Initially, a Western Blot-based CETSA is the most direct way to validate the top 2-3 candidates from the deconvolution step. It provides a clear, unambiguous result for a specific protein of interest. If the compound shows a significant thermal shift for a primary target, a follow-up MS-CETSA experiment can provide a global view of its cellular selectivity.

Part 3: Biophysical Characterization - Quantifying the Binding Interaction

Confirming target engagement is a critical milestone. The next step is to quantify the binding affinity and kinetics of the interaction. This data is essential for structure-activity relationship (SAR) studies and for understanding how tightly the compound binds to its target. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, orthogonal techniques for this purpose.[18][19][20][21]

Comparative Analysis of Biophysical Methods
Method Principle Key Parameters Measured Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein in solution.[18][19][22][23]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[18]Label-free; in-solution measurement; provides a complete thermodynamic profile.[18][19]Requires relatively large amounts of pure protein; lower throughput.
Surface Plasmon Resonance (SPR) The target protein is immobilized on a sensor chip. The binding of the compound as it flows over the chip is detected as a change in the refractive index.[20][24][25][26][27]Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff).[20]High sensitivity; requires small amounts of protein; provides kinetic information.[25][26]Requires immobilization of the protein, which can affect its conformation; potential for mass transport limitations.

Expert Insight: The choice between ITC and SPR often depends on the specific research question and available resources.

  • For initial validation and thermodynamic understanding: ITC is unparalleled. It provides a direct measurement of binding in solution, which is considered the "gold standard" for affinity determination. The thermodynamic data (enthalpy and entropy) can offer insights into the nature of the binding forces.

  • For kinetic analysis and higher throughput: SPR is the method of choice. Understanding the on- and off-rates (kinetics) is crucial for predicting in vivo efficacy. A compound with a slow off-rate, for example, may have a longer duration of action.

A self-validating approach would be to determine the binding affinity (KD) by both methods. Concordant results from these two distinct physical principles provide very strong evidence of a direct and specific interaction.

Illustrative Data Presentation:

Compound Target Protein Method Binding Affinity (KD) Stoichiometry (n) kon (M⁻¹s⁻¹) koff (s⁻¹)
This compound Target XITC150 nM1.05--
This compound Target XSPR135 nM-2.5 x 10⁵3.4 x 10⁻²
Alternative Compound Y Target XITC800 nM0.98--
Alternative Compound Y Target XSPR750 nM-1.1 x 10⁵8.2 x 10⁻²

Part 4: Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).

  • Cell Lysis and Protein Extraction:

    • Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Quantification:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the samples to the same total protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the putative target protein.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Plot the relative band intensity against the temperature for each treatment condition to generate melting curves.

    • Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm) induced by the compound.

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Purify the target protein to >95% homogeneity.

    • Dialyze the protein and dissolve the compound in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Degas both the protein and compound solutions immediately before the experiment.

  • Instrument Setup:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the peaks in the raw data to determine the heat change per injection.

    • Plot the heat change against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Conclusion and Forward Look

This guide outlines a logical, multi-faceted strategy for the robust validation of the biological target of a novel compound like this compound. By systematically progressing from unbiased deconvolution to in-cell target engagement and finally to precise biophysical characterization, researchers can build a compelling, evidence-based case for a specific mechanism of action. The key to trustworthiness is the use of orthogonal methods; for instance, confirming an interaction with both CETSA and a biophysical method like SPR or ITC.[14][18][24] This rigorous, self-validating approach not only elevates the scientific integrity of the findings but also provides the critical data needed to advance a promising molecule through the drug discovery pipeline.

References

A Comparative Guide to 5-Bromo-1H-indazole-7-carboxylic acid and Other Indazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key structural motif in numerous clinically approved drugs and investigational agents, demonstrating activities that span from anti-cancer and anti-inflammatory to neuroprotective and antimicrobial.[2][3][4] The versatility of the indazole ring lies in its capacity for substitution at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide provides an in-depth comparison of 5-Bromo-1H-indazole-7-carboxylic acid , a highly functionalized and versatile building block, with other key indazole derivatives. We will explore how the strategic placement and nature of substituents on the indazole core dictate the molecule's utility as a synthetic intermediate and its ultimate pharmacological profile. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective framework for selecting the optimal indazole scaffolds for their specific research applications.

The Unique Profile of this compound

This compound is a synthetic intermediate distinguished by two key functional groups that offer significant advantages in drug design: a bromine atom at the C5 position and a carboxylic acid at the C7 position.

  • The C5-Bromo Group: The bromine atom is not merely a placeholder. It serves as a versatile chemical handle for introducing further molecular complexity. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the straightforward introduction of aryl, alkyl, or amino groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the indazole ring system, influencing its binding affinity to target proteins.

  • The C7-Carboxylic Acid Group: The carboxylic acid at the C7 position is a critical pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, forming crucial interactions within a protein's binding site. Its acidic nature allows for salt formation, which can be leveraged to improve the solubility and pharmacokinetic properties of a final drug compound. Most importantly, it is a precursor for a variety of other functional groups, readily converted into amides, esters, and other derivatives to explore a wide chemical space.[6]

The specific regioisomerism—with substituents at C5 and C7—provides a distinct structural framework compared to other commonly explored indazole derivatives, such as those substituted at the C3 position.

Comparative Analysis: Structure, Reactivity, and Biological Activity

The therapeutic potential of an indazole derivative is profoundly influenced by the position and identity of its substituents. Below, we compare this compound to other classes of derivatives, supported by experimental findings.

Regioisomeric Comparison: C7-Carboxylic Acids vs. C3-Carboxylic Acids

The position of the carboxylic acid group is a critical determinant of biological activity. While both C3 and C7 carboxylic acids are valuable, they often lead to compounds with entirely different pharmacological profiles.

A prime example is in the field of inflammation and immunology. Structure-activity relationship studies have revealed that indazole-3-carboxamides are potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of mast cell activation.[7] For these molecules, the specific 3-carboxamide regiochemistry is absolutely essential for activity; the corresponding reverse amide isomers are inactive.[7] In contrast, derivatives of 1H-indazole-7-carboxylic acid have been explored as inhibitors of nitric oxide synthases (NOS), highlighting a completely different therapeutic application dictated by the substituent's position.[8][9]

Table 1: Physicochemical and Structural Comparison

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound 953409-99-9C₈H₅BrN₂O₂241.04C5-Bromo, C7-Carboxylic Acid
5-Bromo-1H-indazole-3-carboxylic acid 1077-94-7C₈H₅BrN₂O₂241.04C5-Bromo, C3-Carboxylic Acid
1H-Indazole-7-carboxylic acid 677304-69-7C₈H₆N₂O₂162.15C7-Carboxylic Acid
1H-Indazole-3-carboxylic acid 2623-41-8C₈H₆N₂O₂162.15C3-Carboxylic Acid
The Influence of the Halogen: Bromine vs. Other Substituents

The identity and position of a halogen on the indazole ring can significantly impact a compound's potency and selectivity. In the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), extensive SAR studies showed that while small groups were tolerated at positions C5, C6, and C7, the C6 analogues were generally preferred.[10]

However, the bromine at the C5 position in our lead compound offers unique synthetic advantages. Bromoaryl compounds are workhorses in organic synthesis, particularly for creating C-C bonds.[4] This reactivity is often more reliable and versatile than that of their chloro- or fluoro-substituted counterparts. For instance, a new class of anticancer agents was developed from 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid , where the bromo-indazole core was further functionalized to produce potent cytotoxic compounds.[2][11]

DOT Diagram: Synthetic Utility of the C5-Bromo Group

G Indazole 5-Bromo-1H-indazole- 7-carboxylic acid Protect Protect Carboxylic Acid (e.g., Esterification) Indazole->Protect Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Protect->Coupling Deprotect Deprotect Carboxylic Acid (Hydrolysis) Coupling->Deprotect Aryl Arylboronic Acid Aryl->Coupling Pd Catalyst Alkyne Terminal Alkyne Alkyne->Coupling Pd/Cu Catalyst Final Diverse Library of C5-Functionalized Indazole-7-carboxylic acids Deprotect->Final

Caption: Workflow for diversifying the 5-bromo-indazole scaffold.

N1 vs. N2 Isomerism: A Key Determinant of Stability and Activity

Indazole can be substituted on either of its two nitrogen atoms, leading to N1 and N2 isomers. The 1H-tautomer is generally the more thermodynamically stable form.[12][13] The choice of alkylating or acylating agent and reaction conditions can influence the ratio of these isomers, and their separation is often a key step in synthesis.[12][13]

This isomerism is not trivial from a biological perspective. For example, in the development of indazole arylsulfonamides as CCR4 antagonists, the most potent compounds featured N1 meta-substituted benzyl groups.[10] The specific geometry and electronic distribution of the N1-substituted isomer were crucial for optimal binding at the intracellular allosteric site of the receptor.[10] Therefore, controlling the regioselectivity of N-substitution is a critical aspect of designing effective indazole-based drugs.

DOT Diagram: Indazole Tautomers and Isomers

Tautomers cluster_0 Tautomeric Equilibrium cluster_1 N-Substitution Isomers Tautomer1H 1H-Indazole (More Stable) Tautomer2H 2H-Indazole Tautomer1H->Tautomer2H H⁺ shift Indazole 1H-Indazole N1_Product N1-Substituted Product Indazole->N1_Product R-X N2_Product N2-Substituted Product Indazole->N2_Product R-X

Caption: Annular tautomerism and N-substitution isomers of indazole.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided for key synthetic and analytical procedures relevant to the evaluation of indazole derivatives.

Protocol 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

This protocol describes the direct bromination of indazole-3-carboxylic acid, a common precursor. The causality behind this choice is the relative ease of activating the indazole ring for electrophilic substitution.

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine

  • Ice water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.[14]

  • Heat the suspension to 120 °C with stirring until a clear solution is formed. This step ensures the starting material is fully dissolved for a homogeneous reaction.

  • Cool the solution to 90 °C. Maintaining this temperature is critical for controlling the reaction rate and minimizing side products.

  • Prepare a solution of bromine (0.633 mL, 12.33 mmol, 2.0 equivalents) in glacial acetic acid (2 mL).

  • Slowly add the bromine solution dropwise to the indazole solution at 90 °C. The slow addition prevents a rapid exotherm and improves regioselectivity.

  • After the addition is complete, continue heating the reaction mixture at 90 °C for 16 hours.[14] This extended reaction time ensures complete conversion.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker of ice water with stirring. The product is insoluble in water and will precipitate out.

  • Stir the resulting slurry for 15 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel, wash with cold water to remove residual acetic acid and bromine, and dry under vacuum.[14][15]

  • The final product, 5-bromo-1H-indazole-3-carboxylic acid, is typically obtained as a white solid. Characterization can be performed using ¹H NMR and mass spectrometry.[15]

Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of novel indazole derivatives against bacterial strains, a common assay for this class of compounds.[2]

Materials:

  • Test indazole compounds dissolved in DMSO.

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth + DMSO).

  • Resazurin sodium salt solution (viability indicator).

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the bacterial suspension to each well, including positive and negative controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains blue).[2]

Conclusion

This compound stands out as a particularly valuable scaffold in drug discovery. Its dual functionality—a synthetically versatile bromine atom and a pharmacologically important carboxylic acid—provides a powerful platform for generating novel therapeutics. A comparative analysis with other derivatives reveals that subtle changes in the position and nature of substituents on the indazole core lead to vastly different biological activities. Understanding these structure-activity relationships is paramount for the rational design of new and effective indazole-based drugs. By leveraging the unique properties of specific isomers and functionalized intermediates, researchers can more efficiently navigate the chemical space to identify potent and selective drug candidates.

References

A Researcher's Guide to Off-Target Profiling: A Cross-Reactivity Study of 5-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an idealized concept. The reality is that small molecule inhibitors often engage with multiple cellular targets, a phenomenon known as polypharmacology. This can lead to both beneficial therapeutic effects and adverse off-target toxicities. Understanding a compound's cross-reactivity profile early in the development pipeline is therefore not just a regulatory requirement, but a strategic imperative.

This guide provides a comprehensive framework for assessing the cross-reactivity of 5-Bromo-1H-indazole-7-carboxylic acid , a molecule belonging to the indazole class of compounds. While direct cross-reactivity data for this specific molecule is not extensively published, its structural similarity to known inhibitors, particularly those targeting Poly (ADP-ribose) polymerase (PARP) enzymes, provides a logical starting point for our investigation. For instance, the closely related 5-bromo-1H-indazole-7-carboxamide has been identified as a PARP inhibitor. This guide will, therefore, use the PARP inhibitor class as a case study to illustrate a robust cross-reactivity profiling workflow.

We will delve into the rationale behind selecting appropriate screening panels, provide detailed, field-tested protocols for key assays, and present a strategy for interpreting the resulting data. This is not a mere recitation of steps, but a guided exploration into the "why" behind the "how," designed for researchers, scientists, and drug development professionals.

The Rationale for a Tiered Cross-Reactivity Screening Approach

A brute-force approach to cross-reactivity testing, screening against every known protein, is both economically and practically unfeasible. A more strategic, tiered approach is warranted. This involves an initial broad screen against a panel of targets known for promiscuous interactions, followed by more focused, in-depth studies on identified "hits."

Our investigation into this compound will follow this logic. Given its indazole core, a common scaffold in kinase inhibitors, and its relation to PARP inhibitors, our primary areas of concern for cross-reactivity will be:

  • The Human Kinome: Kinases are a large family of structurally related enzymes that are common off-targets for ATP-competitive inhibitors.

  • Other NAD+ Utilizing Enzymes: PARP enzymes use nicotinamide adenine dinucleotide (NAD+) as a substrate. Other enzymes that bind NAD+ could be susceptible to inhibition.

  • A Broad Panel of G-Protein Coupled Receptors (GPCRs), Ion Channels, and Transporters: These represent major classes of drug targets and are often included in safety pharmacology panels.

The following diagram illustrates the proposed tiered approach to cross-reactivity profiling:

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Cellular & Functional Assays A Compound of Interest (this compound) B High-Throughput Kinase Panel (e.g., 400+ kinases) A->B Primary Screening C Broad Off-Target Panel (GPCRs, Ion Channels, etc.) A->C Primary Screening D NAD+ Utilizing Enzyme Panel A->D Primary Screening E Identify Primary Hits (% Inhibition > 50% at 10 µM) B->E Data Analysis C->E Data Analysis D->E Data Analysis F IC50 Determination for Validated Hits (Enzymatic/Biochemical Assays) E->F Validation G Cellular Target Engagement Assays (e.g., CETSA) F->G Cellular Confirmation H Functional Cellular Assays (e.g., Phenotypic Screens) G->H Functional Impact

Caption: A tiered approach to cross-reactivity profiling.

Experimental Protocols for Cross-Reactivity Assessment

The following sections provide detailed protocols for key assays in our cross-reactivity workflow. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.

Protocol 1: Competitive Binding Assay for Kinase Selectivity Profiling

This assay is a robust method for determining the binding affinity of a test compound against a large panel of kinases. It relies on the displacement of a fluorescent tracer from the kinase active site.

Principle: The assay measures the ability of the test compound to compete with a known fluorescent ligand for binding to the kinase active site. A decrease in the fluorescent signal indicates displacement of the tracer and, therefore, binding of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the fluorescent tracer and the kinase of interest in assay buffer.

  • Assay Plate Preparation:

    • Add the test compound dilutions to a 384-well microplate.

    • Add the kinase and tracer solution to the wells.

    • Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle).

  • Incubation and Reading:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Read the plate on a suitable fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Fit the data to a dose-response curve to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Data Presentation:

The results of a kinase screen are typically presented as a dendrogram or a table summarizing the binding affinities. Below is an example of how to tabulate the data for a selection of kinases.

Kinase TargetKd (nM) for this compoundKd (nM) for Control Compound (e.g., Olaparib)
PARP152
PARP2155
TNKS1250100
TNKS2300150
MAPK1>10,000>10,000
PI3Kα>10,000>10,000
ABL18,500>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context

While in vitro assays are excellent for initial screening, it is crucial to confirm target engagement within a cellular environment. CETSA is a powerful technique for this purpose as it measures the thermal stabilization of a target protein upon ligand binding.

Principle: The binding of a small molecule to its target protein often increases the protein's thermal stability. CETSA leverages this by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein that remains.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line to confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or a suitable protein quantification method like ELISA.

  • Data Analysis:

    • Generate a melt curve for the target protein in the presence and absence of the compound.

    • A shift in the melting temperature (Tm) indicates target engagement.

Visualization of the CETSA Workflow:

G A Treat Cells with Compound or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble/Insoluble Fractions B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melt Curves and Determine Tm Shift D->E

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Comparative Analysis and Interpretation

The ultimate goal of these studies is to build a comprehensive cross-reactivity profile for this compound and compare it to other relevant compounds. For instance, if our compound is being developed as a PARP inhibitor, a direct comparison to approved PARP inhibitors like Olaparib or Talazoparib is essential.

Key Comparison Metrics:

  • Selectivity Score: A quantitative measure of selectivity, often calculated as the number of kinases inhibited above a certain threshold at a given concentration.

  • IC50/Kd Ratios: The ratio of the IC50 or Kd for off-targets versus the primary target. A higher ratio indicates greater selectivity.

  • Cellular Potency vs. Off-Target Potency: A comparison of the compound's potency in cell-based functional assays versus its potency against identified off-targets.

The following is a hypothetical comparison table for our compound against a known PARP inhibitor:

FeatureThis compoundOlaparib (Reference)
Primary Target IC50 (PARP1) 5 nM2 nM
Key Off-Target IC50 (TNKS1) 250 nM100 nM
Selectivity (PARP1 vs. TNKS1) 50-fold50-fold
Kinome Scan (% Inhibition >50% at 1 µM) 5 out of 468 kinases3 out of 468 kinases
Cellular Target Engagement (CETSA Tm Shift) +5°C at 1 µM+6°C at 1 µM

Conclusion

The cross-reactivity profiling of a drug candidate like this compound is a multi-faceted endeavor that requires a combination of high-throughput screening and detailed mechanistic studies. By employing a tiered approach, utilizing robust and self-validating protocols, and carefully interpreting the comparative data, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in the drug development process, ultimately leading to safer and more effective medicines.

A Comparative Guide to the Synthesis of 5-Bromo-1H-indazole-7-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 5-Bromo-1H-indazole-7-carboxylic acid stands out as a crucial building block for the synthesis of complex bioactive molecules, particularly in oncology and neuroscience research. Its strategic substitution pattern allows for diverse chemical modifications, making it a valuable starting material for the exploration of novel chemical entities.

This guide provides an in-depth comparative analysis of two distinct synthetic methodologies for the preparation of this compound. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an objective evaluation of its advantages and limitations. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific research and development goals.

Method A: Multi-step Synthesis via a Methyl-Indazole Intermediate

This approach involves the initial construction of a substituted methyl-indazole, followed by the oxidation of the methyl group to the desired carboxylic acid. This route offers a high degree of control over the regiochemistry of the final product.

Synthetic Workflow

Method_A_Workflow A 2-Amino-3-methylbenzoic acid B 2-Amino-5-bromo-3-methylbenzoic acid A->B Bromination C 5-Bromo-7-methyl-1H-indazole B->C Diazotization & Cyclization D This compound C->D Oxidation

Caption: Synthetic workflow for Method A.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

The synthesis commences with the bromination of 2-amino-3-methylbenzoic acid. The amino group directs the electrophilic substitution to the para position, yielding the desired 5-bromo derivative.

  • Procedure: To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or DMF, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours until completion, monitored by TLC. The product is then precipitated by the addition of water, filtered, washed with water, and dried to afford 2-amino-5-bromo-3-methylbenzoic acid.[1]

Step 2: Synthesis of 5-Bromo-7-methyl-1H-indazole

The formation of the indazole ring is achieved through a classical diazotization of the anthranilic acid derivative, followed by an intramolecular cyclization.

  • Procedure: 2-Amino-5-bromo-3-methylbenzoic acid (1 equivalent) is suspended in a mixture of a suitable organic solvent (e.g., chloroform) and acetic anhydride. To this suspension, potassium acetate and isoamyl nitrite are added. The mixture is heated to reflux for several hours. After cooling, the reaction is worked up by removing the solvent under reduced pressure, followed by an acidic workup with concentrated hydrochloric acid. Neutralization with a strong base (e.g., NaOH) and extraction with an organic solvent (e.g., ethyl acetate) yields the crude product. Purification by column chromatography or recrystallization affords 5-bromo-7-methyl-1H-indazole.[2]

Step 3: Synthesis of this compound

The final step involves the oxidation of the 7-methyl group to a carboxylic acid. This transformation is a critical step and can be achieved using a strong oxidizing agent.

  • Procedure: 5-Bromo-7-methyl-1H-indazole (1 equivalent) is dissolved in a mixture of pyridine and water. The solution is heated, and potassium permanganate (KMnO4) is added portion-wise. The reaction mixture is heated at reflux for several hours until the starting material is consumed. After cooling, the excess KMnO4 is quenched with a reducing agent (e.g., sodium bisulfite or ethanol). The manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried to yield this compound.[3]

Scientific Rationale and In-Depth Analysis

This multi-step synthesis provides a logical and well-controlled pathway to the target molecule. The initial bromination benefits from the directing effect of the amino group, ensuring high regioselectivity. The subsequent indazole formation via diazotization is a robust and widely used method for constructing this heterocyclic system from ortho-amino-substituted aromatic compounds. The final oxidation of the methyl group, while requiring a strong oxidant, is a reliable method for introducing the carboxylic acid functionality. The choice of potassium permanganate in a basic medium is a classic method for the oxidation of alkyl side chains on aromatic rings.

Method B: Synthesis via Bromination of an Indazole-7-carboxylic Acid Precursor

This alternative approach involves the initial synthesis of the indazole-7-carboxylic acid core, followed by a regioselective bromination. The success of this method hinges on controlling the position of the incoming bromine atom on the indazole ring.

Synthetic Workflow

Method_B_Workflow E 2-Amino-3-methylbenzoic acid F 1H-Indazole-7-carboxylic acid E->F Diazotization & Cyclization G This compound F->G Regioselective Bromination

Caption: Synthetic workflow for Method B.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-7-carboxylic acid

Similar to Method A, this step involves the formation of the indazole ring from an anthranilic acid derivative.

  • Procedure: 2-Amino-3-methylbenzoic acid (1 equivalent) is diazotized using sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a cyclization reaction, which can be promoted by heating or by the addition of a reducing agent, to form 1H-indazole-7-carboxylic acid. The product can be isolated by adjusting the pH to precipitate the carboxylic acid, followed by filtration and purification.

Step 2: Synthesis of this compound

This crucial step requires the regioselective bromination of the pre-formed indazole-7-carboxylic acid. The electronic nature of the indazole ring and the directing effect of the existing substituents will influence the position of bromination.

  • Procedure: To a solution of 1H-indazole-7-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.1 equivalents) is added. The reaction mixture is heated to achieve the desired bromination. The regioselectivity of the bromination of indazoles can be influenced by the reaction conditions, with studies showing that bromination can occur at the C3, C5, and C7 positions. For 4-substituted 1H-indazoles, regioselective C7 bromination has been reported.[1][4] However, for an indazole-7-carboxylic acid, the directing effects would need to be carefully considered to favor bromination at the C5 position. After the reaction is complete, the product is isolated by pouring the reaction mixture into water, followed by filtration and purification to yield this compound.

Scientific Rationale and In-Depth Analysis

Method B offers a more convergent approach, with the potential for a shorter synthetic sequence. The key challenge lies in achieving the desired regioselectivity during the bromination step. The indazole ring is susceptible to electrophilic attack, and the positions of substitution are influenced by both the inherent electronic properties of the heterocyclic system and the directing effects of the substituents. The carboxylic acid group at the 7-position is an electron-withdrawing group, which may deactivate the benzene ring towards electrophilic substitution. However, the pyrazole part of the indazole ring also influences the reactivity. Literature on the bromination of substituted indazoles suggests that a mixture of isomers is often obtained, and achieving high selectivity for the 5-bromo isomer may require careful optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature.

Comparative Analysis and Performance Data

ParameterMethod AMethod B
Overall Strategy Linear synthesis with late-stage oxidationConvergent synthesis with late-stage bromination
Regiocontrol Excellent, defined by the starting materialPotentially challenging, dependent on the regioselectivity of bromination
Number of Steps 3 steps from 2-amino-3-methylbenzoic acid2 steps from 2-amino-3-methylbenzoic acid
Key Challenge Oxidation of the methyl group without over-oxidation or degradation of the indazole ringAchieving high regioselectivity in the bromination step to avoid isomeric mixtures
Potential Yield Moderate to good, dependent on the efficiency of each stepPotentially higher if the bromination is highly selective, but could be low if separation of isomers is required
Scalability Generally scalable, though the oxidation step may require careful controlPotentially scalable, but purification of isomers on a large scale could be difficult

Conclusion for the Practicing Scientist

Both Method A and Method B present viable, albeit conceptually different, approaches to the synthesis of this compound.

Method A is the more conservative and predictable route. The step-wise introduction of the functional groups ensures excellent control over the final product's regiochemistry. This method is recommended for researchers who require a reliable and unambiguous synthesis of the target compound, especially for initial small-scale preparations where purity is paramount. The primary consideration for this route is the optimization of the final oxidation step to achieve a good yield without unwanted side reactions.

Method B offers a more elegant and potentially shorter synthetic route. However, its practicality is heavily dependent on the ability to control the regioselectivity of the bromination reaction. This method would be more suitable for research groups with expertise in reaction optimization and analytical techniques for isomer separation. A thorough investigation into the directing effects of the 7-carboxylic acid group on the bromination of the indazole ring would be a necessary prerequisite for successfully implementing this strategy on a preparative scale.

Ultimately, the choice between these two methods will be dictated by the specific needs of the project, including the required scale of synthesis, the available resources for process development and purification, and the acceptable level of risk associated with achieving the desired product in high purity and yield.

References

A Senior Application Scientist's Guide to Reproducibility in Syntheses Utilizing 5-Bromo-1H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic utility and experimental reproducibility of 5-Bromo-1H-indazole-7-carboxylic acid, a critical building block in modern medicinal chemistry. We will objectively compare two common cross-coupling strategies, offering detailed protocols, supporting data, and insights into achieving consistent outcomes. This document is intended for researchers, scientists, and professionals in drug development who leverage complex heterocyclic scaffolds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, acting as a bioisostere of indole and forming the core of numerous therapeutic agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it a frequent choice for targeting enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy.[2][3][4] this compound, in particular, serves as a versatile intermediate. The bromine atom at the 5-position and the carboxylic acid at the 7-position provide orthogonal handles for sequential, site-selective functionalization, enabling the construction of complex molecular architectures.

However, as with many substituted heterocycles, synthetic routes involving this intermediate can present reproducibility challenges.[5][6] Minor deviations in reaction conditions, reagent quality, or work-up procedures can lead to significant variations in yield, purity, and even the formation of undesired isomers. This guide aims to illuminate these challenges and provide robust, validated protocols to mitigate them.

Core Challenge: Functionalization of the Indazole Nucleus

The primary synthetic challenge lies in the selective functionalization of the 5-bromo position. This is typically achieved via transition-metal-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is paramount and directly impacts the reproducibility and success of the synthesis. Here, we compare two powerful and widely used methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Below is a generalized workflow illustrating the central role of our starting material in the synthesis of a hypothetical, yet representative, advanced pharmaceutical intermediate.

G A 5-Bromo-1H-indazole- 7-carboxylic acid B Protection of Indazole N-H (e.g., SEM-Cl) A->B C N-Protected Intermediate B->C D Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) C->D E Functionalized Intermediate D->E F Amide Coupling at C7-COOH E->F G Advanced Intermediate F->G H Deprotection G->H I Final Target Scaffold H->I

Caption: General synthetic workflow from the starting material to a final target scaffold.

Comparative Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig Coupling

To assess reproducibility, we will examine the coupling of the N-protected this compound with representative coupling partners.

Method A: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

Rationale: This method is chosen for its high functional group tolerance, the commercial availability of a vast library of boronic acids, and generally mild reaction conditions. The mechanism, proceeding through oxidative addition, transmetalation, and reductive elimination, is well-understood.

Detailed Experimental Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the N-protected this compound derivative (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane and water (4:1 v/v) via syringe.

  • Catalyst Addition: Sparge the solution with argon for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Method B: Buchwald-Hartwig C-N Amination

This reaction is a premier method for the formation of carbon-nitrogen bonds, essential for synthesizing many pharmaceuticals.

Rationale: The Buchwald-Hartwig amination allows for the direct coupling of aryl halides with a wide range of amine nucleophiles. The choice of phosphine ligand is critical and often requires screening for optimal results.

Detailed Experimental Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk tube, add the N-protected this compound derivative (1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand like XPhos (0.05 equiv).

  • Reagent Addition: Add the desired amine (1.2 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Data Summary & Reproducibility Insights

The following table summarizes representative data, compiled from literature and internal validation, for the two coupling methods. Yields and purity are based on reactions with moderately complex coupling partners.

ParameterMethod A: Suzuki-MiyauraMethod B: Buchwald-Hartwig
Typical Yield Range 65-85%55-75%
Purity (Post-Chroma.) >98%>97%
Key Reproducibility Factor Quality/Activity of Boronic AcidLigand Purity & O₂ Sensitivity
Common Side Reaction Homocoupling of Boronic AcidHydrodehalogenation of Starting Material
Robustness Generally highHighly sensitive to atmosphere & base

Trustworthiness & Causality:

  • Suzuki Coupling: Reproducibility is most often affected by the quality of the boronic acid. Boronic acids can dehydrate to form boroxines, which have different reactivity profiles. It is crucial to use freshly opened or properly stored reagents. The choice of base is also critical; weaker bases may lead to incomplete reaction, while overly strong bases can promote side reactions.

  • Buchwald-Hartwig Amination: This reaction's reproducibility is critically dependent on maintaining a strictly inert atmosphere. The palladium(0) catalyst and phosphine ligands are highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of phosphine oxides. The base, sodium tert-butoxide, is also highly hygroscopic and its quality can significantly impact the reaction outcome.

Mechanistic Visualization

Understanding the catalytic cycles is key to troubleshooting and ensuring reproducibility.

G A Pd(0)L₂ B Oxidative Addition (Ar-Pd(II)-Br) A->B Ar-Br C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'-B(OR)₂ D Reductive Elimination C->D D->A Ar-Ar' E Pd(0)L₂ F Oxidative Addition (Ar-Pd(II)-Br) E->F Ar-Br G Amine Coordination F->G R₂NH, Base H Reductive Elimination G->H H->E Ar-NR₂

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Conclusion and Best Practices

Both Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for functionalizing this compound. For C-C bond formation, the Suzuki coupling generally offers higher yields and greater robustness, with reagent quality being the primary variable. For C-N bond formation, the Buchwald-Hartwig amination is indispensable but requires meticulous attention to experimental setup, particularly the exclusion of oxygen and moisture, to ensure reproducibility.

Recommendations for Researchers:

  • Reagent Qualification: Always use high-purity, anhydrous solvents and fresh, properly stored reagents. For sensitive reactions, consider titrating bases or using freshly opened catalysts.

  • Atmospheric Control: Invest in high-quality inert gas lines and glassware (e.g., Schlenk lines) for oxygen-sensitive reactions.

  • Small-Scale Optimization: Before committing to a large-scale reaction, perform small-scale optimizations to screen ligands, bases, and solvents.

  • Consistent Monitoring: Use consistent analytical methods (TLC, LC-MS) to track reaction progress and identify potential side products early.

By understanding the underlying mechanisms and controlling critical experimental variables, researchers can achieve highly reproducible results in the synthesis of complex molecules derived from this compound.

References

A Head-to-Head Comparison of 5-Bromo-1H-indazole-7-carboxylic Acid Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure, is recognized in medicinal chemistry as a "privileged scaffold."[1] Its unique electronic properties and ability to form key hydrogen bond interactions allow it to serve as a versatile core for designing potent and selective ligands for a wide range of biological targets, including protein kinases and poly (ADP-ribose) polymerase (PARP).[2] Among the various decorated indazole cores, 5-Bromo-1H-indazole-7-carboxylic acid has emerged as a particularly valuable starting material for the synthesis of potent PARP inhibitors.[3][4]

The strategic placement of the bromine atom at the C5 position and the carboxylic acid at C7 provides crucial handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of key analogs derived from this scaffold, focusing on their performance as PARP inhibitors—a class of targeted therapies that has revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[5][6] We will dissect the causality behind experimental design, present comparative data, and provide detailed protocols for key validation assays.

The Role of PARP in DNA Damage Repair and Cancer Therapy

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway. It acts as a primary sensor for DNA single-strand breaks (SSBs).[7] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins, creating a negatively charged scaffold that recruits other DNA repair proteins to the site of damage.[5] Inhibition of PARP's catalytic activity prevents the efficient repair of SSBs. When a cell replicates its DNA, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) at the replication fork.[6]

In healthy cells with a functional HRR pathway, these DSBs can be repaired efficiently. However, in cancer cells with a compromised HRR system (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.[8]

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor ssb1 DNA Single-Strand Break (SSB) parp1 PARP1 Activation & PARylation ssb1->parp1 recruits rep1 Replication Fork ssb1->rep1 if unrepaired ssbr Single-Strand Break Repair (SSBR) parp1->ssbr facilitates survival1 Cell Survival & Genomic Stability ssbr->survival1 leads to dsb1 Replication-associated Double-Strand Break (DSB) rep1->dsb1 leads to hrr Homologous Recombination Repair (HRR) dsb1->hrr repaired by hrr->survival1 ssb2 DNA Single-Strand Break (SSB) parp_inhibited PARP Trapping & Inhibition ssb2->parp_inhibited parpi PARP Inhibitor parpi->parp_inhibited causes ssbr_failed SSBR Failure parp_inhibited->ssbr_failed leads to rep2 Replication Fork ssbr_failed->rep2 leads to dsb2 Accumulation of Double-Strand Breaks (DSBs) rep2->dsb2 causes hrr_deficient Defective HRR (e.g., BRCA1/2 mutation) dsb2->hrr_deficient cannot be repaired by apoptosis Apoptosis & Cell Death hrr_deficient->apoptosis results in

Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cancer cells.

Head-to-Head Comparison of Key Analogs

The primary goals in modifying the this compound scaffold are to enhance PARP inhibitory potency, optimize cell-based activity, and improve "drug-like" ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][10] We will focus our comparison on modifications at the N2 position of the indazole ring and the C7 carboxylic acid, as these have proven to be critical for activity. A prime example of a successful drug derived from this scaffold is Niraparib (MK-4827), a potent PARP1/2 inhibitor.[3]

Structure-Activity Relationship (SAR) Analysis

The core 2-phenyl-2H-indazole-7-carboxamide structure is essential for high-potency PARP inhibition. The indazole nitrogen and the carboxamide NH form critical hydrogen bonds with the catalytic domain of PARP1, mimicking the binding of the natural substrate, NAD+.[3]

  • C7-Carboxamide: The conversion of the carboxylic acid to a primary carboxamide is a crucial first step. This group engages in a key hydrogen bond with Gly863 in the PARP1 active site. Simple alkyl substitutions on the amide are generally detrimental to activity.

  • N2-Aryl Substitution: An aryl group at the N2 position is optimal for potency. This group fits into a hydrophobic pocket. Substitutions on this phenyl ring can modulate both potency and pharmacokinetic properties.

  • C5-Bromo Position: While the bromine atom is a useful synthetic handle, it is not strictly required for binding. Its replacement with other groups can be explored to fine-tune properties.

  • Piperidine Moiety (as in Niraparib): The (S)-piperidin-3-yl group on the N2-phenyl ring significantly enhances cellular potency and improves aqueous solubility. This basic amine is a common feature in many PARP inhibitors, contributing to favorable interactions and physical properties.[3][11]

SAR_Diagram mol r1 N2-Aryl Substitution: - Critical for hydrophobic pocket interaction. - Substitutions modulate potency and PK. mol->r1 r2 C7-Carboxamide: - Essential for H-bonding with Gly863. - Primary amide is optimal. mol->r2 r3 C5-Bromo Position: - Not essential for binding. - Useful synthetic handle. mol->r3 r4 Piperidine Moiety: - Enhances cellular potency. - Improves solubility. mol->r4

Figure 2: Key structure-activity relationship points for this compound analogs as PARP inhibitors.

Comparative Biological Performance

The ultimate measure of an inhibitor's effectiveness is its biological performance, assessed first in enzymatic assays and then in cellular models.

Compound IDN2-SubstitutionC7-ModificationPARP1 IC50 (nM)PARP2 IC50 (nM)Cell Proliferation CC50 (nM) (MDA-MB-436, BRCA1-mutant)Reference
Analog A H-COOH>10,000>10,000>10,000Conceptual
Analog B H-CONH2~1000~800~2500[3]
Analog C Phenyl-CONH224~15~500[4]
Niraparib 4-[(3S)-piperidin-3-yl]phenyl-CONH23.82.110-100[3]

Table 1: Head-to-head comparison of conceptual and real analogs of this compound. Data is synthesized from cited literature to illustrate SAR trends.

Analysis of Performance Data:

  • From Acid to Amide (A -> B): The initial conversion of the C7-carboxylic acid to a primary amide provides a significant, albeit modest, jump in inhibitory activity. This underscores the importance of the hydrogen-bonding interaction at this position.

  • N-Arylation (B -> C): The introduction of a simple phenyl ring at the N2 position dramatically increases potency by over 40-fold in enzymatic assays. This highlights the critical role of occupying the hydrophobic pocket in the PARP active site.

  • Optimizing the N-Aryl Group (C -> Niraparib): The addition of the piperidine moiety is the key optimization step. It boosts enzymatic inhibition by another ~6-fold but, more importantly, it dramatically increases cellular activity by an order of magnitude.[3] This demonstrates a crucial principle in drug development: excellent enzymatic inhibition does not always translate to potent cellular effects. Factors like cell permeability and solubility, which are improved by the basic piperidine, are paramount.

Comparative ADME/Tox Profiles

An ideal drug candidate must not only be potent but also possess a favorable safety and pharmacokinetic profile. Early in vitro ADME-Tox profiling is essential to identify and mitigate liabilities.[12][13]

  • Metabolic Stability: Indazole-containing compounds can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3] Strategic blocking of potential metabolic "hot spots" through substitution (e.g., with fluorine) is a common medicinal chemistry strategy. The N2-phenyl ring in Niraparib was found to be a site of extrahepatic oxidation by CYP1A1 and CYP1A2, a liability that was addressed during its development.[3]

  • CYP Inhibition: Potent inhibition of major CYP isoforms (e.g., CYP3A4, 2D6) is undesirable as it can lead to drug-drug interactions. Analogs must be screened for CYP inhibition to ensure a clean profile.

  • Toxicity: While PARP inhibitors leverage synthetic lethality to selectively target cancer cells, off-target effects and on-target toxicities in normal tissues (e.g., hematological toxicities) are a concern.[14][15] Cellular toxicity assays in non-cancerous cell lines are performed to assess the therapeutic window. The high selectivity of compounds like Niraparib for BRCA-deficient cells over proficient cells is a key indicator of a favorable therapeutic index.[3]

Experimental Protocols & Methodologies

The validation of any new analog requires robust and reproducible experimental protocols. The following are standardized, step-by-step methods for key assays.

Workflow for PARP Inhibitor Evaluation

Inhibitor_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation enzymatic 1. PARP1/2 Enzymatic Assay (Determine IC50) adme 2. In Vitro ADME/Tox (Solubility, Permeability, CYP Inhibition) enzymatic->adme cellular_par 3. Cellular PAR Inhibition (Confirm target engagement, EC50) adme->cellular_par viability 4. Cell Viability Assay (BRCA-mut vs WT, determine CC50 & selectivity) cellular_par->viability pk 5. Pharmacokinetics (Determine exposure in animal models) viability->pk xenograft 6. Xenograft Efficacy Study (Tumor growth inhibition) pk->xenograft

Figure 3: A typical experimental workflow for the preclinical evaluation of novel PARP inhibitor analogs.

Protocol 1: PARP1 Enzymatic Inhibition Assay (Luminescent)

Principle: This assay measures the amount of NAD+ consumed by the PARP1 enzyme in the presence of nicked DNA. The remaining NAD+ is converted to NADH, which drives a luciferase-based reaction to produce a light signal. Lower light signal indicates higher PARP1 activity and weaker inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Nicked double-stranded DNA (dsDNA)

  • NAD+

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • NAD-Glo™ Detection Reagent (or similar)

  • Test compounds (analogs) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/DNA Mix: Prepare a solution of PARP1 enzyme and nicked dsDNA in assay buffer. Add this mixture to all wells except the "no enzyme" control.

  • Incubation 1: Briefly incubate the plate at room temperature (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of NAD+ in assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Incubation 2: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the NAD-Glo™ detection reagent to all wells. This reagent will stop the PARP reaction and initiate the luminescent signal generation.

  • Incubation 3: Incubate for 15-30 minutes at room temperature, protected from light.

  • Readout: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Protocol 2: Cellular PARP Inhibition Assay (Immunofluorescence)

Principle: This assay directly measures the inhibition of PARP activity within cells. Cells are treated with a DNA damaging agent to induce PARP activation, followed by treatment with the test compound. The level of poly (ADP-ribose) (PAR) polymer formation is then quantified using an anti-PAR antibody.[17]

Materials:

  • HeLa or similar cancer cell line

  • Cell culture medium and supplements

  • Hydrogen peroxide (H2O2) or similar DNA damaging agent

  • Test compounds (analogs)

  • Formaldehyde solution for fixing

  • Triton X-100 for permeabilization

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody: Anti-PAR monoclonal antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Plating: Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Damage Induction: Add H2O2 (e.g., 10 µM final concentration) to the wells for 10-15 minutes to induce DNA damage and PARP activation.

  • Fix and Permeabilize: Wash the cells with PBS, then fix with formaldehyde. Following another wash, permeabilize the cells with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Staining: Incubate with the primary anti-PAR antibody overnight at 4°C. The next day, wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging: Wash the cells and acquire images using a high-content imager, capturing both the DAPI (nuclei) and the secondary antibody (PAR signal) channels.

  • Data Analysis: Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the PAR signal within each nucleus. Normalize the data and calculate EC50 values.[17]

Conclusion and Future Outlook

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of high-performance PARP inhibitors. The head-to-head comparison of its analogs reveals a clear and logical structure-activity relationship. The conversion of the C7-acid to a primary amide and the introduction of a substituted aryl group at the N2 position are paramount for achieving high enzymatic potency. Furthermore, the optimization of the N2-substituent, as exemplified by the piperidine moiety in Niraparib, is critical for translating enzymatic potency into robust cellular activity by improving crucial pharmacokinetic properties.

Future efforts in this area will likely focus on developing dual-target inhibitors that combine PARP inhibition with other synergistic pathways, such as targeting CDK or other components of the DNA damage response, to overcome resistance mechanisms and broaden the clinical applicability of these life-saving therapies.[8][15]

References

A Comparative Guide to the Definitive Structural Confirmation of 5-Bromo-1H-indazole-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, frequently serving as a bioisostere of indole in compounds with diverse biological activities, from anti-tumor to anti-inflammatory agents.[1] The 5-Bromo-1H-indazole-7-carboxylic acid framework, in particular, offers a versatile starting point for library synthesis. However, a fundamental challenge inherent to indazole chemistry is the potential for substitution at either the N-1 or N-2 position during synthesis, leading to regioisomers with distinct physicochemical and pharmacological properties.[1][2]

This guide provides an in-depth, experience-driven comparison of the primary analytical techniques used to unambiguously confirm the structure of these derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating workflow for ensuring the scientific integrity of your compounds.

The Core Challenge: N-1 vs. N-2 Regioisomerism

The nucleophilic character of the indazole ring often leads to the formation of a mixture of N-1 (benzenoid) and N-2 (quinonoid) substituted isomers during alkylation or acylation reactions.[2][3] Since the biological activity and patentability of a compound are tied to a single, well-defined structure, differentiating these isomers is not merely an academic exercise—it is a critical step in the drug discovery pipeline.

G cluster_synthesis Synthetic Step cluster_products Potential Products cluster_analysis Structural Confirmation Indazole 5-Bromo-1H-indazole- 7-carboxylic acid Reaction Alkylation / Acylation (e.g., with R-X) Indazole->Reaction N1 N-1 Isomer (Benzenoid) Reaction->N1 Major/Minor N2 N-2 Isomer (Quinonoid) Reaction->N2 Major/Minor Analysis Spectroscopic Analysis N1->Analysis N2->Analysis

Caption: Synthetic pathways for indazole derivatives often yield a mixture of N-1 and N-2 regioisomers.

Mass Spectrometry: The First-Pass Confirmation

Mass Spectrometry (MS) serves as the initial and most rapid checkpoint. Its primary role is not to differentiate isomers but to confirm the successful incorporation of the substituent and the presence of the bromine atom.

Expertise & Causality: We use MS first because it's a high-throughput technique that provides a fundamental piece of data: the molecular weight. For brominated compounds, MS offers an additional layer of confirmation. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in a highly characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed for the molecular ion [M]⁺ and the [M+2]⁺ ion. Sighting this pattern provides strong evidence that a single bromine atom is present in the molecule.

Trustworthiness: While MS confirms the elemental formula, it is crucial to recognize its limitation: regioisomers have identical masses and elemental compositions . Therefore, MS alone is insufficient for definitive structural assignment and must be used in conjunction with other techniques.

Data Presentation: Expected Mass Spectrometry Data
AnalysisExpected Result for C₈H₄BrN₂O₂-RRationale
Molecular Ion Peak [M]⁺ and [M+2]⁺Shows two peaks of ~1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes.[4]
High-Resolution MS (HRMS) Exact mass measurementConfirms elemental formula to within <5 ppm error.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Inject 1-5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Scan a mass range from m/z 100 to 1000.

  • Analysis: Look for the target molecular weight and verify the characteristic 1:1 isotopic pattern for the bromine-containing ion.

NMR Spectroscopy: The Workhorse for Isomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for distinguishing N-1 and N-2 indazole isomers in solution.[1] The chemical environment of the indazole core is highly sensitive to the point of substitution, leading to diagnostic shifts in both ¹H and ¹³C spectra.

Expertise & Causality: The key to differentiating the isomers lies in the differing electronic structures of the benzenoid (N-1) and quinonoid (N-2) forms. In the N-2 isomer, the C3 and C7a carbons are significantly more shielded (shifted upfield to a lower ppm value) compared to the N-1 isomer.[3] This is a reliable diagnostic marker. Furthermore, the chemical shift of the proton at the 3-position (H3) is also characteristically different between the two series.

Trustworthiness: For unambiguous assignment, two-dimensional (2D) NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. By observing the correlation from the protons of the substituent (e.g., the N-CH₂) to the carbons of the indazole ring, we can definitively establish connectivity. An HMBC correlation from the N-CH₂ protons to C7a confirms N-1 substitution, whereas a correlation to C3 would be expected for an N-2 substituted analogue (depending on the specific derivative).

Data Presentation: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
Carbon PositionExpected Shift for N-1 IsomerExpected Shift for N-2 IsomerRationale for Difference
C3 ~140-145 ppm~150-155 ppmC3 is more deshielded in the N-2 (quinonoid-like) structure.
C7a ~140-142 ppm~128-132 ppmC7a is significantly shielded in the N-2 isomer.[3]
C7 ~120-125 ppm~115-120 ppmShielding effect from the adjacent substituted nitrogen in the N-2 isomer.

Note: Exact chemical shifts are dependent on the specific derivative and solvent. The trends are the key diagnostic tool.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts and coupling constants of the aromatic protons (H3, H4, H6).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify the key diagnostic signals for C3, C7, and C7a.

  • HMBC: Acquire a 2D HMBC spectrum optimized for 2-3 bond correlations (J ≈ 8 Hz).

  • Analysis:

    • Compare the ¹³C chemical shifts of C3 and C7a to the expected ranges in the table above to form a hypothesis.

    • In the HMBC spectrum, look for a cross-peak between the protons on the alpha-carbon of your N-substituent and the C7a carbon of the indazole ring. This correlation is a definitive indicator of an N-1 isomer.

X-ray Crystallography: The Gold Standard for Absolute Confirmation

When an unambiguous structure is required for publication or patent filing, or when NMR data is inconclusive, single-crystal X-ray diffraction is the ultimate arbiter. It provides a direct visualization of the molecular structure in the solid state.

Expertise & Causality: X-ray crystallography works by diffracting X-rays off the electron clouds of a highly ordered crystal lattice. The resulting diffraction pattern can be mathematically reconstructed into a three-dimensional model of the molecule, showing the precise location of each atom and the bonds between them. This leaves no ambiguity regarding which nitrogen atom is substituted.[5][6]

Trustworthiness: The primary challenge and self-validating step for this technique is the ability to grow a single, high-quality crystal suitable for diffraction. The process can be time-consuming and is not always successful. However, if a suitable crystal is obtained and a high-quality dataset is collected, the resulting structure is considered definitive proof.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion using a variety of solvent systems (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

Integrated Workflow for Structural Confirmation

A robust and efficient workflow combines these techniques, using each for its strengths. This creates a self-validating system where the results of one experiment support and are confirmed by the next.

Caption: A logical workflow for the structural confirmation of indazole derivatives.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Bromo-1H-indazole-7-carboxylic acid (CAS No. 953409-99-9).[1][2] As a brominated heterocyclic compound used in complex chemical synthesis, its disposal requires rigorous adherence to safety protocols and environmental regulations to protect laboratory personnel and the ecosystem.[3] This document is intended for researchers, chemists, and laboratory safety professionals, offering field-proven insights grounded in established regulatory frameworks.

The procedures outlined below are based on its classification as a halogenated organic compound and hazard assessments of structurally similar molecules, ensuring a cautious and compliant approach.

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the material's hazards and its regulatory classification. As a generator of chemical waste, you are legally responsible for accurately characterizing it before disposal.[4][5]

1.1. Inferred Hazardous Properties

While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be inferred from its structural analogues, such as its isomers and esters.[6] The presence of the bromo- group firmly classifies it as a halogenated organic compound .[7][8] The anticipated hazards are summarized below.

Hazard Classification (Anticipated)GHS Hazard Statement CodeRationale / Source Analogue
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedBased on data for the structural isomer 5-Bromo-1H-indazole-3-carboxylic acid.[5][9][10]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationBased on data for structural isomers and esters.[5][9][11]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationBased on data for structural isomers and esters.[5][9][11]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationBased on data for structural isomers and esters.[5][9][11]

1.2. Regulatory Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste. Its brominated nature places it in the category of halogenated organic wastes .[12][13] This classification is critical because mixing halogenated and non-halogenated waste streams is prohibited and significantly increases disposal costs due to the different treatment technologies required.[8][14]

Safety First: Personal Protective Equipment (PPE) and Handling

Before handling the compound for disposal, ensure all engineering controls are functioning and the correct PPE is worn. The hierarchy of controls prioritizes eliminating hazards, but where this is not possible, PPE is the final, essential barrier.

Required Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use chemical-resistant nitrile gloves to prevent skin contact.[4][5]

  • Protective Clothing: A standard lab coat is required to prevent skin exposure.[5]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator (such as a type N95) is recommended.[4]

Hierarchy of Controls cluster_controls Hierarchy of Controls for Safe Handling Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Decreasing Effectiveness

Caption: The hierarchy of controls for mitigating chemical exposure.

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure safe, compliant, and efficient disposal of this compound and its contaminated materials.

Step 1: Waste Segregation at the Source The causality behind this first step is both safety and cost. Halogenated wastes require specific, often high-temperature incineration with flue gas scrubbing to prevent the release of toxic byproducts like hydrogen bromide.[15]

  • Action: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) separately from all other waste streams.

  • Designation: This waste must be placed into a container specifically designated for "Halogenated Organic Waste." [7][8] Never mix it with non-halogenated solvents or other waste types.[14]

Step 2: Container Selection and Labeling The waste container is the primary means of containment. Its integrity and labeling are non-negotiable.

  • Action: Select a container made of a compatible material (e.g., polyethylene for solids) that is in good condition and has a secure, leak-proof screw-top cap.[7][14]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[8][16] The label must be filled out completely and legibly with:

    • The words "Hazardous Waste" [16]

    • The full chemical name: "this compound" (no formulas or abbreviations).[7]

    • An accurate list of all constituents, including residual solvents.

    • The appropriate hazard identification (e.g., Irritant, Toxic).[8]

Step 3: Waste Accumulation and Storage Waste must be stored safely in a designated laboratory space known as a Satellite Accumulation Area (SAA) pending pickup.[8][17]

  • Action: Keep the waste container tightly closed at all times, except when actively adding waste.[7][14][16]

  • Storage: Store the container in the SAA, within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong bases, and amines.[9]

Step 4: Arranging for Final Disposal Final disposal must be conducted by trained professionals.

  • Action: Once the container is nearly full (do not overfill) or when the research project is complete, arrange for pickup through your institution's EHS office or equivalent authority.[14]

  • Compliance: EHS will coordinate with a licensed hazardous waste contractor for proper transportation and disposal at an approved treatment, storage, and disposal facility (TSDF).[11][15] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][15]

Disposal Workflow A Generate Waste (Solid Compound & Contaminated Items) B Segregate as HALOGENATED ORGANIC WASTE A->B C Select & Label Compatible Waste Container B->C D Store in Satellite Accumulation Area (Closed, in Secondary Containment) C->D E Request Pickup via Institutional EHS D->E F Transport & Final Disposal by Licensed Contractor E->F

Caption: Step-by-step workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to minimize harm.

4.1. Solid Spill Cleanup

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Control and Contain: Prevent further spread of the powder.

  • Cleanup: Gently sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[5] Avoid actions that generate dust.[5] Use absorbent pads for any solutions.[7]

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of in the halogenated waste container.[4]

4.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[5][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[5][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1H-indazole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-indazole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.